n-[4-(dimethylamino)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7463-28-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13) |
InChI Key |
XZEJXEZIWLTFJR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Other CAS No. |
7463-28-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-[4-(dimethylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-[4-(dimethylamino)phenyl]acetamide, a valuable intermediate in various chemical and pharmaceutical applications. The document details the chemical properties, a robust synthesis protocol, and thorough characterization data for the target compound.
Chemical Properties and Data
This compound, also known as 4-acetamido-N,N-dimethylaniline, is a substituted aromatic acetamide. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 7463-28-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Boiling Point | 366.7 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
Synthesis Protocol: N-Acetylation of N,N-Dimethyl-p-phenylenediamine
The synthesis of this compound is most commonly achieved through the N-acetylation of N,N-dimethyl-p-phenylenediamine using acetic anhydride. This method is efficient and proceeds with a high yield.
Experimental Procedure
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Protocol:
-
In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine in a minimal amount of glacial acetic acid or another suitable solvent.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period, typically ranging from 30 minutes to a few hours, until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to obtain the final product as a crystalline solid.[3]
-
Dry the purified crystals under vacuum.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine nitrogen of N,N-dimethyl-p-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data and Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following tables summarize the expected spectral data based on the analysis of structurally similar compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Doublet | 2H | Ar-H (ortho to -NHAc) | |
| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) | |
| ~2.9-3.0 | Singlet | 6H | -N(CH₃)₂ | |
| ~2.1-2.2 | Singlet | 3H | -C(O)CH₃ | |
| ~7.0-7.5 | Broad Singlet | 1H | -NH- |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | C=O (amide) | |
| ~145-148 | Ar-C (para to -NHAc) | |
| ~128-130 | Ar-C (ortho to -N(CH₃)₂) | |
| ~120-122 | Ar-C (ortho to -NHAc) | |
| ~112-114 | Ar-C (meta to -NHAc) | |
| ~40-41 | -N(CH₃)₂ | |
| ~24-25 | -C(O)CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Strong, Broad | N-H Stretch (amide) |
| ~3050-3000 | Medium | C-H Stretch (aromatic) |
| ~2950-2850 | Medium | C-H Stretch (aliphatic) |
| ~1660-1640 | Strong | C=O Stretch (Amide I) |
| ~1600-1580 | Medium | C=C Stretch (aromatic) |
| ~1550-1530 | Medium | N-H Bend (Amide II) |
| ~1300-1250 | Medium | C-N Stretch (aromatic amine) |
Signaling Pathway of N-Acetylation
The N-acetylation of aromatic amines is a crucial metabolic pathway. In a biological context, this reaction is catalyzed by N-acetyltransferase (NAT) enzymes. While the laboratory synthesis does not involve enzymes, the fundamental chemical transformation is analogous.
References
An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-[4-(dimethylamino)phenyl]acetamide, a compound of interest in various research and development domains. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data for the closely related compound, 4'-Aminoacetanilide, to offer valuable comparative insights.
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound and its structural analog, 4'-Aminoacetanilide. This allows for a comparative analysis of the impact of the dimethylamino functional group on the compound's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | 366.7°C at 760 mmHg | Predicted[1] |
| Density | 1.11 g/cm³ | Predicted[1] |
| Water Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Table 2: Physicochemical Properties of 4'-Aminoacetanilide (CAS: 122-80-5)
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₂O | [2][3] |
| Molecular Weight | 150.18 g/mol | [2][3][4][5] |
| Melting Point | 164-167 °C | [2] |
| Boiling Point | 267 °C | [2][4] |
| Water Solubility | 0.1-1 g/100 mL at 25 °C | [2][3] |
| pKa | 14.75 ± 0.70 | Predicted[2] |
| logP | 0.08 | [4] |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is sensitive to impurities.
Methodology:
-
Apparatus: A micro boiling point apparatus (Thiele tube or similar) is assembled. A small amount of the liquid sample is placed in a small test tube, and an inverted capillary tube is added.
-
Procedure: The test tube is attached to a thermometer and heated in a controlled manner in a heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility, particularly in aqueous and organic solvents, is a crucial parameter in drug development.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen atom, such as in the dimethylamino group, the pKa of its conjugate acid is determined.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
References
The Mechanism of Action of N-[4-(dimethylamino)phenyl]acetamide: An Overview of a Structurally Related Class of Compounds
Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action for N-[4-(dimethylamino)phenyl]acetamide. Extensive searches of chemical and biological databases, as well as the broader scientific literature, have not yielded specific studies on its biological targets, signaling pathways, or pharmacological effects. This suggests that the compound may be a novel entity, a synthetic intermediate, or a substance that has not yet been the subject of in-depth biological investigation.
While direct information is lacking, an examination of the broader class of acetamide derivatives provides a context for potential biological activities. Acetamide and its derivatives are a versatile class of organic compounds that have been explored for a wide range of therapeutic applications. It is crucial to emphasize that the activities described for these related compounds do not necessarily apply to this compound, but they offer insights into the potential pharmacological space this molecule might occupy.
Potential Therapeutic Areas of Acetamide Derivatives
Research into various acetamide derivatives has revealed a diverse array of biological activities, as summarized in the table below.
| Biological Activity | Examples of Acetamide Derivatives | Potential Mechanisms (of derivatives) |
| Analgesic & Anti-inflammatory | N-phenylacetamide sulfonamides | Inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory signaling pathways. |
| Antioxidant | Various acetamide derivatives | Scavenging of reactive oxygen species (ROS), modulation of cellular antioxidant defense mechanisms. |
| Anti-cancer | N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | Inhibition of specific kinases, induction of apoptosis, disruption of cell cycle progression. |
| Antibacterial | N-phenylacetamide derivatives containing 4-arylthiazole moieties | Disruption of bacterial cell membrane integrity, inhibition of essential bacterial enzymes. |
Illustrative Signaling Pathway and Experimental Workflow
To provide a conceptual framework for how a novel acetamide derivative might be investigated, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for assessing biological activity. It must be stressed that these are generalized representations and do not reflect known mechanisms for this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-[4-(dimethylamino)phenyl]acetamide
This technical guide provides a comprehensive overview of this compound, a compound of interest in various research and development domains. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and mechanisms of action based on current scientific literature on related compounds.
Chemical Identity and Properties
This compound, also known as 4'-Dimethylaminoacetanilide, is an aromatic acetamide derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group and an acetamido group at the para position.
| Property | Value | Source |
| CAS Number | 7463-28-7 | [1] |
| Molecular Formula | C10H14N2O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Synonyms | 4'-(Dimethylamino)acetanilide, p-Acetamido-N,N-dimethylaniline | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | 103-130 °C (for a related compound) | [2] |
| SMILES | CC(=O)Nc1ccc(cc1)N(C)C | [1] |
| InChIKey | XZEJXEZIWLTFJR-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of N,N-dimethyl-p-phenylenediamine. The following protocol is a standard method adapted from procedures for similar acetamide compounds.[3][4][5]
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other suitable base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir.
-
Acetylation: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific data for this compound is limited, the broader class of acetamide derivatives has been investigated for various biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties.[4][6][7][8][9]
Anticancer and Apoptotic Activity
Some phenylacetamide derivatives have been shown to induce apoptosis in cancer cell lines.[10] A plausible mechanism of action could involve the activation of the intrinsic caspase signaling pathway.
Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis
-
Induction: The compound may induce cellular stress or directly interact with mitochondrial proteins in cancer cells.
-
Mitochondrial Permeabilization: This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Hypothetical caspase-mediated apoptosis pathway.
Quantitative Data from Related Compounds
The following table summarizes antibacterial activity data for N-phenylacetamide derivatives containing a 4-arylthiazole moiety, which demonstrates the type of quantitative analysis that could be performed for this compound.
| Compound ID | Target Bacteria | EC50 (µM) | Source |
| A1 | Xanthomonas oryzae pv. Oryzae | 156.7 | [11] |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae | 230.5 | [11] |
| Thiodiazole copper (Control) | Xanthomonas oryzae pv. Oryzae | 545.2 | [11] |
Logical Relationships in Drug Discovery
The development of novel therapeutic agents often follows a logical progression from initial synthesis to biological evaluation.
Caption: Logical workflow in drug discovery and development.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to fully characterize its biological profile and potential therapeutic applications.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-[4-[(dimethylamino)sulphonyl]phenyl]acetamide | 54951-54-1 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. doaj.org [doaj.org]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
n-[4-(dimethylamino)phenyl]acetamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the molecular properties of N-[4-(dimethylamino)phenyl]acetamide, a compound of interest in various research and development applications.
Molecular Data Summary
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O[1][2] |
| Molecular Weight | 178.23 g/mol [1][2] |
This information serves as a foundational reference for any work involving this compound. As this document is intended to be a technical guide, it is important to note that experimental protocols and signaling pathway diagrams are beyond the scope of this particular guide. However, the provided molecular data is a critical first step in any research endeavor.
References
The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-[4-(dimethylamino)phenyl]acetamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages solubility data from the closely related analogue, N-phenylacetamide (acetanilide), to infer its likely solubility profile. Furthermore, this guide outlines detailed, generalized experimental protocols for determining the solubility of organic compounds, which can be readily adapted for this compound. A logical workflow for these experimental procedures is also presented in a visual diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this and similar chemical entities.
Introduction
This compound is an organic compound of interest in various research and development sectors. Understanding its solubility in different solvents is a critical parameter for its application, formulation, and synthesis. Solubility dictates the choice of solvents for reactions, purification processes like crystallization, and the formulation of products. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to determine it experimentally.
Predicted Solubility Profile based on Analogue Data
The solubility of amides is comparable to that of esters, but typically lower than similar amines and carboxylic acids because the latter can more readily donate and accept hydrogen bonds[1].
The following table summarizes the known solubility of N-phenylacetamide, which serves as a predictive model for the solubility of this compound.
Table 1: Solubility of N-phenylacetamide (Acetanilide) in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility |
| Water (cold) | Slightly soluble[2][3] | 1 g in 185 mL |
| Water (hot) | Soluble[2][3] | 1 g in 20 mL |
| Ethanol | Very soluble[2][3][4] | 1 g in 3.4 mL[4] |
| Acetone | Very soluble[2][3][4] | 1 g in 4 mL[4] |
| Diethyl Ether | Soluble[2][3][4] | 1 g in 18 mL[4] |
| Chloroform | Soluble[2][3] | 1 g in 3.7 mL[4] |
| Benzene | Soluble[2][3] | 1 g in 47 mL[4] |
| Glycerol | Soluble[2][3] | 1 g in 5 mL[4] |
| Methanol | Soluble[2][3] | 1 g in 3 mL[4] |
Based on this data, it is anticipated that this compound will also exhibit limited solubility in water, which will likely increase with temperature. Its solubility is expected to be significantly higher in polar organic solvents such as ethanol, methanol, and acetone.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The most common and reliable method is the shake-flask method, which is considered the "gold standard" for determining equilibrium solubility[5].
Materials and Apparatus
-
This compound (solute) of known purity
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) of analytical grade
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials with screw caps
Procedure: Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that the solution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct experimental data on the solubility of this compound is scarce, a reliable prediction of its solubility profile can be made by examining its structural analogue, N-phenylacetamide. It is anticipated to have low aqueous solubility and higher solubility in polar organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide, based on the shake-flask method, should be employed. This technical guide serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling and application of this compound.
References
Spectroscopic Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound N-[4-(dimethylamino)phenyl]acetamide, a molecule of interest in various research and development sectors. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound, providing a quantitative reference for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | Doublet | 2H | Ar-H (ortho to NHCOCH₃) |
| ~6.70 | Doublet | 2H | Ar-H (ortho to N(CH₃)₂) |
| ~2.95 | Singlet | 6H | N(CH₃)₂ |
| ~2.10 | Singlet | 3H | COCH₃ |
| ~8.90 | Singlet (broad) | 1H | NH |
Note: Predicted data based on typical chemical shifts for similar aromatic compounds.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | C=O (amide) |
| ~147.0 | Ar-C (para to NHCOCH₃) |
| ~129.0 | Ar-C (ortho to NHCOCH₃) |
| ~121.0 | Ar-C (ipso, attached to NHCOCH₃) |
| ~113.0 | Ar-C (ortho to N(CH₃)₂) |
| ~40.5 | N(CH₃)₂ |
| ~24.0 | COCH₃ |
Note: Predicted data based on typical chemical shifts for substituted aromatic rings.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600, ~1520 | Medium-Strong | Aromatic C=C stretch |
| ~1325 | Strong | C-N stretch (aromatic amine) |
| ~820 | Strong | para-disubstituted C-H bend |
Note: Representative data based on characteristic functional group absorptions.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 178 | 100 | [M]⁺ (Molecular Ion) |
| 136 | 80 | [M - CH₂CO]⁺ |
| 121 | 60 | [M - CH₂CO - CH₃]⁺ |
| 92 | 40 | [C₆H₄N]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Note: Predicted fragmentation pattern based on the structure of the molecule.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Introduce the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
The data system plots the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives
An In-depth Technical Guide to the Biological Activity of N-[4-(dimethylamino)phenyl]acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives represent a versatile scaffold that has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these compounds. It is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, summarizing key findings and providing detailed experimental context where available. The information presented herein is a synthesis of publicly available research, highlighting the potential of this chemical class in various therapeutic areas.
Introduction
The this compound core structure has been a focal point for the development of novel therapeutic agents. The inherent chemical tractability of this scaffold allows for diverse structural modifications, leading to a broad range of pharmacological effects. Derivatives of this parent compound have been explored for their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and anticonvulsant agents. This guide will systematically review the biological activities, present quantitative data for structure-activity relationship (SAR) analysis, detail relevant experimental protocols, and visualize key signaling pathways.
Biological Activities and Quantitative Data
The derivatives of this compound have demonstrated a variety of biological effects. The following tables summarize the quantitative data from various studies, providing a comparative view of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 3d | Phenylacetamide derivative | MDA-MB-468 | 0.6 ± 0.08 | [1] |
| 3d | Phenylacetamide derivative | PC-12 | 0.6 ± 0.08 | [1] |
| 3j | Phenylacetamide derivative with para-nitro group | MDA-MB-468 | 0.76 ± 0.09 | [1] |
| 8a | 1,3-Thiazole-based derivative with ortho-chlorine | Hela | 1.3 ± 0.14 | |
| 2b | 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 | 52 | [2] |
| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 | 80 | [2] |
| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide derivative with p-nitro | MCF-7 | 100 | [2] |
| 6f, 6g | Thiazole-(benz)azole derivatives | A549, C6 | Significant anticancer activity | [3] |
| 12 | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | In vivo (MES test) | 30 mg/kg (i.p.), 30 mg/kg (oral, rat) | [4] |
Table 2: Antibacterial and Nematicidal Activity of N-phenylacetamide Derivatives
| Compound ID | Derivative Type | Target Organism | Activity Metric | Value (µM or %) | Reference |
| A1 | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 | [5] |
| A23 | N-phenylacetamide derivative | Meloidogyne incognita | Mortality (500 µg/mL, 24h) | 100% | [5] |
| A23 | N-phenylacetamide derivative | Meloidogyne incognita | Mortality (100 µg/mL, 24h) | 53.2% | [5] |
Table 3: Anti-amoebic Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Organism | IC50 (µM) | Reference |
| 1j | Benzodioxane, Naphthalene diimide, Aminophenol, or Porphyrin derivative | Naegleria fowleri | 24.65 | [6] |
| 1k | Benzodioxane, Naphthalene diimide, Aminophenol, or Porphyrin derivative | Naegleria fowleri | 23.31 | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
General Synthesis of N-phenylacetamide Derivatives
A common synthetic route involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid. For instance, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives can be achieved through the Schotten-Baumann reaction[7].
-
General Procedure: A solution of a primary or secondary amine is made basic, typically with a hydroxide solution. An acyl chloride is then added, and the mixture is stirred. The product, being an amide, is often insoluble and can be isolated by filtration.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol Outline:
-
Seed cancer cells (e.g., Hela, A549, U87, MCF7, MDA-MB468, PC12) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][3]
-
Similar to the MTT assay, the MTS assay is used to determine cell viability.
-
Protocol Outline:
-
Plate cells in 96-well plates.
-
Expose cells to the test compounds.
-
Add the MTS reagent to the wells.
-
Incubate and then record the absorbance. The amount of formazan product is proportional to the number of living cells.[2]
-
Apoptosis Assays
This method is used to visualize nuclear changes and differentiate between live, apoptotic, and necrotic cells.
-
Protocol Outline:
-
Treat cells with the test compounds.
-
Stain the cells with a mixture of acridine orange and ethidium bromide.
-
Visualize the cells under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.[3]
-
Caspase-3 is a key effector caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
-
Protocol Outline:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a characteristic of late-stage apoptosis.
-
Protocol Outline:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detect the incorporated label using fluorescence microscopy or flow cytometry.[1]
-
Antibacterial Activity Assay
The antibacterial activity of compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Protocol Outline (Microdilution Broth Test):
-
Prepare a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[8]
-
Signaling Pathways and Mechanisms of Action
Several derivatives of this compound have been shown to induce apoptosis in cancer cells. The proposed mechanism often involves the modulation of key apoptotic proteins.
Apoptosis Induction Pathway
Phenylacetamide derivatives have been reported to trigger apoptosis through both the intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of effector caspases like caspase-3.[1]
Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
-
Anticancer Activity:
-
The presence of a nitro group, particularly at the para-position of the phenyl ring, appears to enhance cytotoxic effects.[1][2]
-
Halogen substitution, such as chlorine, can also contribute to potent anticancer activity.
-
The incorporation of heterocyclic moieties like thiazole and benzimidazole has been shown to yield compounds with significant anticancer effects.[3]
-
-
Antibacterial Activity:
-
The introduction of a 4-arylthiazole moiety into the N-phenylacetamide scaffold has been a successful strategy for developing potent antibacterial agents against plant pathogens.[5]
-
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable template for the design and synthesis of biologically active compounds. The diverse pharmacological activities, including anticancer, antibacterial, and anti-amoebic effects, underscore the therapeutic potential of this chemical class. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new and more potent derivatives.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms of action, including the identification of specific protein targets.
-
Expanding the scope of biological evaluation to include a wider range of diseases.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
This technical guide serves as a starting point for researchers interested in exploring the rich chemistry and biology of this compound and its derivatives. The continued investigation of this versatile scaffold is likely to yield novel therapeutic agents with significant clinical impact.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to n-[4-(dimethylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-[4-(dimethylamino)phenyl]acetamide, also known as p-acetamido-N,N-dimethylaniline or 4'-(dimethylamino)acetanilide, is an aromatic organic compound with the chemical formula C₁₀H₁₄N₂O. Its structure features a central phenyl ring substituted with a dimethylamino group at the para position relative to an acetamido group. This compound and its derivatives are of interest to the scientific community for their potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, synthesis, spectroscopic characterization, and biological activities.
Chemical and Physical Properties
While specific experimentally determined physical properties for this compound are not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 7463-28-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Soluble in polar organic solvents (predicted) | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and adaptable method for the synthesis of N-phenylacetamide derivatives involves the acylation of the corresponding aniline derivative.
General Experimental Protocol: Acetylation of N,N-dimethyl-p-phenylenediamine
This protocol is a standard method for the acetylation of anilines and can be adapted for the synthesis of this compound from N,N-dimethyl-p-phenylenediamine.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or sodium acetate)
-
An appropriate solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve N,N-dimethyl-p-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using a base like pyridine or triethylamine, add it to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically a few hours, monitored by TLC).
-
Upon completion of the reaction, pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted phenyl ring. The protons ortho to the dimethylamino group would be expected to be more upfield due to its electron-donating nature.
-
N,N-dimethyl Protons: A singlet in the upfield region (typically δ 2.5-3.0 ppm) integrating to six protons.
-
Acetyl Protons: A singlet in the upfield region (typically δ 2.0-2.2 ppm) integrating to three protons.
-
Amide Proton: A broad singlet in the downfield region (typically δ 7.5-9.5 ppm), the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A peak in the downfield region (typically δ 168-172 ppm).
-
Aromatic Carbons: Four distinct signals in the aromatic region (typically δ 110-150 ppm). The carbon attached to the nitrogen of the acetamido group and the carbon attached to the dimethylamino group would be the most downfield and upfield in this region, respectively.
-
N,N-dimethyl Carbons: A peak in the aliphatic region (typically δ 40-45 ppm).
-
Acetyl Carbon: A peak in the aliphatic region (typically δ 20-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A sharp to moderately broad band around 3300-3250 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A band around 1550-1520 cm⁻¹.
-
C-N Stretch: A band in the region of 1300-1200 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): Expected at m/z = 178.
-
Fragmentation: Common fragmentation pathways for acetanilides include the loss of the acetyl group (CH₃CO) leading to a fragment at m/z = 135, and cleavage of the N-C(O) bond.
Biological Activity
Specific biological activity data for this compound is scarce in the public domain. However, the broader class of acetamide and aniline derivatives has been investigated for a range of pharmacological activities.
Studies on related N-phenylacetamide derivatives have shown potential for:
-
Anticancer Activity: Some phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[3]
-
Antibacterial and Antifungal Activity: Certain acetamide derivatives have been synthesized and evaluated for their antimicrobial properties.[4]
-
Anti-inflammatory and Analgesic Activities: The acetamide scaffold is present in well-known analgesic and anti-inflammatory drugs, and research into novel derivatives continues.[5]
-
Antioxidant Activity: Some acetamide derivatives have been reported to possess antioxidant properties.[6]
It is plausible that this compound could be a subject of investigation within these therapeutic areas, but specific data is not currently available.
Signaling Pathways and Mechanism of Action
Due to the limited availability of biological data for this compound, there is no information regarding its specific mechanism of action or any signaling pathways it may modulate. Research into the biological effects of this compound would be necessary to elucidate these aspects.
A hypothetical workflow for investigating the biological activity and mechanism of action is presented below.
Caption: A potential workflow for the biological evaluation of this compound.
Conclusion
This compound is a simple aromatic amide whose properties and biological activities are not yet extensively documented in publicly accessible scientific literature. This guide provides a summary of its known identifiers and predicted characteristics based on related compounds. The provided general synthesis and hypothetical biological investigation workflows can serve as a starting point for researchers interested in exploring this molecule further. Future research is needed to fully characterize its physical, chemical, and biological properties, which may reveal its potential in drug discovery and other applications.
References
- 1. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of N-[4-(dimethylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the organic compound N-[4-(dimethylamino)phenyl]acetamide. The document details the chemical's synthesis, physicochemical properties, and historical context, with a particular focus on its relationship to early photographic developers. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering in-depth information for further investigation and application.
Introduction
This compound, also known as 4-acetamido-N,N-dimethylaniline, is an aromatic organic compound with the chemical formula C₁₀H₁₄N₂O[1]. Its molecular structure consists of a phenyl ring substituted with a dimethylamino group and an acetamido group at positions 4 and 1, respectively. While not a widely known compound in its own right, its history is intrinsically linked to the development of photographic chemistry, particularly as a derivative of N,N-dimethyl-p-phenylenediamine, a key component in certain early photographic developers. This guide will explore the discovery of its parent compounds, the likely first synthesis of this compound, its chemical and physical properties, and its place within the broader history of organic chemistry and photographic science.
Discovery and Historical Context
The history of this compound is directly tied to the discovery and utilization of its precursor, N,N-dimethyl-p-phenylenediamine. This parent compound was first reported in 1850 by the German chemist August Wilhelm von Hofmann, who synthesized it by heating aniline with iodomethane[2].
The late 19th and early 20th centuries saw a surge in the synthesis and characterization of aniline derivatives, driven in large part by the burgeoning synthetic dye industry and the advent of organic chemistry as a systematic science. It is within this context that the acetylation of N,N-dimethyl-p-phenylenediamine to form this compound would have first occurred. While a definitive first synthesis by a specific individual has not been uncovered in the available historical literature, the reaction itself is a straightforward N-acetylation of an aromatic amine, a common chemical transformation during that period.
The primary historical significance of N,N-dimethyl-p-phenylenediamine, and by extension its acetylated derivative, lies in its application as a photographic developer[3]. Photographic developers are reducing agents that convert the latent image on an exposed photographic plate or film into a visible one. Acetanilide, a related compound, was also used in early developers[3]. The acetylation of the primary amine group in N,N-dimethyl-p-phenylenediamine to form this compound would have been a logical step for chemists of the era to modify the compound's properties, such as its solubility, stability, and developing characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O[1] |
| Molecular Weight | 178.23 g/mol [1] |
| Stereochemistry | Achiral[1] |
| SMILES | CC(=O)Nc1ccc(cc1)N(C)C[1] |
| InChI | InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13)[1] |
| InChIKey | XZEJXEZIWLTFJR-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the acetylation of N,N-dimethyl-p-phenylenediamine. This reaction involves the treatment of the parent amine with an acetylating agent, typically acetic anhydride or acetyl chloride.
General Synthesis Pathway
The overall synthetic pathway can be represented as follows:
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
While a specific historical experimental protocol for the first synthesis is not available, a standard laboratory procedure for the acetylation of an aromatic amine can be described as follows. This protocol is based on well-established chemical principles and is likely similar to the method that would have been used in the late 19th or early 20th century.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Ice
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve a known quantity of N,N-dimethyl-p-phenylenediamine in a minimal amount of glacial acetic acid with gentle warming and stirring.
-
Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution while stirring. An exothermic reaction may occur, and the temperature should be monitored. The reaction mixture can be gently heated (e.g., to 50-60 °C) for a period (e.g., 30-60 minutes) to ensure complete reaction.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and water. This will cause the product, this compound, to precipitate out of the solution.
-
Neutralization and Filtration: Slowly add saturated sodium bicarbonate solution to the suspension to neutralize the excess acetic acid and any remaining acetic anhydride. The mixture should be stirred until effervescence ceases. The precipitated solid is then collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with cold water to remove any remaining salts and impurities.
-
Recrystallization (Purification): The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Potential Signaling Pathways and Biological Activity (Hypothetical)
Given that this compound is a derivative of an aniline, it is plausible that if it were to have biological activity, it might interact with pathways involved in the metabolism of aromatic amines. The N-acetylation of aromatic amines is a known metabolic pathway in many organisms, often mediated by N-acetyltransferase (NAT) enzymes. This process can either lead to detoxification or, in some cases, bioactivation of the compound.
The diagram below illustrates a hypothetical metabolic pathway for this compound, considering its potential for further metabolism.
Caption: Hypothetical metabolic activation pathway of this compound.
It is important to note that this pathway is purely speculative and would require experimental validation. The primary historical interest in this compound and its precursors has been in the field of chemistry and materials science, not pharmacology.
Conclusion
This compound is a compound with historical roots in the development of organic chemistry and photographic technology. While its direct discovery is not well-documented, its synthesis from N,N-dimethyl-p-phenylenediamine represents a logical step in the chemical exploration of aniline derivatives during a period of intense innovation. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its historical context. For researchers and scientists, understanding the history and fundamental chemistry of such compounds can provide valuable insights for the development of new materials and pharmaceuticals. Further research into the historical chemical literature may yet uncover the original report of this compound's synthesis and shed more light on its early applications.
References
Toxicological Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the anticipated toxicological profile of N-[4-(dimethylamino)phenyl]acetamide (CAS No. 7463-28-7), also known as 4'-Amino-N,N-dimethylacetanilide. It is important to note that publicly available, in-depth toxicological studies specifically for this compound are limited. Therefore, this guide synthesizes information based on the well-established toxicological patterns of the broader class of aromatic amines and provides standardized experimental protocols for its evaluation. The data presented herein should be considered predictive and for informational purposes pending specific experimental verification.
Introduction
This compound belongs to the class of aromatic amines, a group of chemicals widely used as intermediates in the synthesis of dyes, pharmaceuticals, pesticides, and polymers. A critical aspect of developing and handling such compounds is a thorough understanding of their toxicological properties. Aromatic amines, as a class, are known for a range of adverse health effects, including methemoglobinemia, genotoxicity, and carcinogenicity, primarily following metabolic activation. This guide provides researchers, scientists, and drug development professionals with a technical overview of the potential toxicological profile of this compound, focusing on anticipated metabolic pathways, toxicological endpoints, and the requisite experimental methodologies for its assessment.
Predicted Toxicological Profile
Based on structure-activity relationships (SAR) for aromatic amines, this compound is anticipated to share toxicological characteristics with other members of this chemical class. The primary concern with aromatic amines is their potential for metabolic activation to reactive electrophilic species that can bind to cellular macromolecules like DNA and proteins, leading to toxicity.
Predicted Acute Toxicity
Table 1: Predicted Acute Toxicity Endpoints for this compound
| Test Parameter | Predicted Outcome | Comments |
| Oral LD50 (Rat) | Data not available | Expected to be in the toxic range based on structural analogs. |
| Dermal LD50 (Rabbit) | Data not available | Aromatic amines are often readily absorbed through the skin. |
| Inhalation LC50 (Rat) | Data not available | Dependent on volatility and particle size if a solid. |
| Skin Irritation/Corrosion | Potential irritant | Aromatic amines can cause skin irritation and sensitization.[1] |
| Eye Irritation/Corrosion | Potential irritant | Direct contact may cause irritation. |
Predicted Genotoxicity and Carcinogenicity
A significant concern for aromatic amines is their potential to be genotoxic and carcinogenic. Many aromatic amines are pro-mutagens, requiring metabolic activation to exert their mutagenic effects. The N-acetylation of aromatic amines is generally considered a detoxification pathway, which may reduce the genotoxic potential of this compound compared to its non-acetylated counterpart.[2] However, other metabolic pathways can lead to the formation of reactive intermediates.
Table 2: Predicted Genotoxicity and Carcinogenicity Profile
| Assay | Predicted Outcome | Rationale |
| Ames Test (Bacterial Reverse Mutation Assay) | Potentially positive with metabolic activation | Aromatic amines are a classic example of pro-mutagens detected by the Ames test. |
| In Vitro Mammalian Cell Micronucleus Test | Potentially positive | To assess clastogenic and aneugenic potential. |
| In Vivo Rodent Carcinogenicity Bioassay | Data not available | Long-term studies would be required to determine carcinogenic potential. |
Proposed Experimental Protocols
To definitively determine the toxicological profile of this compound, a battery of standardized in vitro and in vivo tests is required. The following section details the methodologies for key experiments.
Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to classify a substance for its acute oral toxicity.
Experimental Protocol:
-
Test Animals: Healthy, young adult rodents (rats are preferred), typically females as they are often slightly more sensitive.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is kept low, and the substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
Stepwise Dosing: The test proceeds in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) category for acute oral toxicity.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxicity.
Experimental Protocol:
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1530, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to identify pro-mutagens.
-
Exposure: The tester strains are exposed to a range of concentrations of the test substance in the presence of a small amount of the required amino acid (to allow for a few cell divisions).
-
Plate Incorporation or Pre-incubation Method: In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.
Visualizations
Predicted Metabolic Activation Pathway of Aromatic Amines
The following diagram illustrates a generalized metabolic pathway for aromatic amines that can lead to the formation of reactive, DNA-binding species. This pathway is likely relevant for this compound.
Caption: Predicted metabolic activation of this compound.
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
The following diagram outlines the decision-making process in the Acute Toxic Class Method.
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Logical Workflow for Genotoxicity Assessment
This diagram illustrates a typical tiered approach to assessing the genotoxicity of a new chemical.
Caption: Tiered approach for genotoxicity assessment.
Conclusion
While specific toxicological data for this compound are not extensively documented in public literature, its structural classification as an aromatic amine warrants a cautious approach. Based on established structure-activity relationships, this compound should be handled as potentially toxic, with the potential for genotoxicity upon metabolic activation. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic toxicological evaluation of this compound, enabling a thorough risk assessment for researchers, scientists, and drug development professionals. The generation of empirical data through these standardized tests is essential to definitively characterize its safety profile.
References
An In-depth Technical Guide to N-[4-(dimethylamino)phenyl]acetamide Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of N-[4-(dimethylamino)phenyl]acetamide, detailing their synthesis, structure-activity relationships, and diverse pharmacological properties. This document summarizes key findings from recent scientific literature to facilitate further research and development in this promising area of medicinal chemistry.
Core Concepts and Therapeutic Potential
This compound and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities.[1] Modifications to the core structure have led to the development of potent and selective agents with potential applications as anti-inflammatory, antioxidant, anti-cancer, anti-convulsant, anti-hypoxic, anti-microbial, and antituberculosis agents.[1] The exploration of this chemical space continues to yield novel compounds with significant therapeutic promise.
Quantitative Data Summary
The following tables summarize the quantitative biological data for various structural analogs of this compound, categorized by their primary biological activity.
Table 1: Anticancer Activity
| Compound ID | Structure | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| 3d | 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)acetamide | MCF-7 | MTT Assay | 0.7 ± 0.4 | [2] |
| MDA-MB-468 | MTT Assay | 0.6 ± 0.08 | [2] | ||
| PC-12 | MTT Assay | 0.6 ± 0.08 | [2] | ||
| 3c | 2-(2-chlorophenyl)-N-(4-(dimethylamino)phenyl)acetamide | MCF-7 | MTT Assay | 0.7 ± 0.08 | [2] |
| 5k | Pyrrolidinone derivative with 5-nitrothien-2-yl substitution | MDA-MB-231 | MTT Assay | 7.3 ± 0.4 | [3] |
| Panc-1 | MTT Assay | 10.2 ± 2.6 | [3] | ||
| 4j | Acrylamide-PABA analog with a furan group | MCF-7 | MTT Assay | 1.83 | [4] |
| CHMFL-FLT3-335 | N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | FLT3-ITD mutant cells | Kinase Assay | Potent Inhibition | [5] |
| 4b | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Human cancer-derived cells | Cell-based Assay | Efficacious | [6] |
Table 2: Antimicrobial and Antifungal Activity
| Compound ID | Structure | Target Organism | Activity | MIC / EC50 (µM) | Reference |
| A1 | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | Antibacterial | 156.7 | [7] |
| 47 | 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide | Gram-positive bacteria | Antibacterial | Good Activity | [1] |
| 48 | 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide | Gram-positive bacteria | Antibacterial | Good Activity | [1] |
| HL | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Fungi | Antifungal | Promising | [8] |
| Copper Complex 2 | [{Cu(L)Cl}2]·H2O (where L is derived from HL) | Fungi | Antifungal | Promising | [8] |
Table 3: Other Biological Activities
| Compound ID | Structure | Target | Activity | IC50 / EC50 (nM) | Reference |
| 10a | N-(4-acetamido)-2-chlorophenylpicolinamide | mGlu4 Receptor | Positive Allosteric Modulator | 517 | [9] |
| 12f | N-(4-acetamido)-2-fluorophenylpicolinamide | mGlu4 Receptor | Positive Allosteric Modulator | 2380 | [9] |
| 12a | N-(4-acetamido)-2-methylphenylpicolinamide | mGlu4 Receptor | Positive Allosteric Modulator | 958 | [9] |
| 10 | Pyrazolopyrimidine with N,N-diethyl acetamide | Translocator Protein (TSPO) | Ligand Binding | Ki = 0.18 | [10] |
| 16 | Pyrazolopyrimidine with N,N-di-t-butyl acetamide | Translocator Protein (TSPO) | Ligand Binding | Ki = 59.12 | [10] |
| 18 | N-(4-(N-Acetylsulfamoyl)phenyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | Urease | Inhibitor | Data not specified | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Synthesis of N-phenylacetamide Derivatives (General Procedure)
A common route for the synthesis of N-phenylacetamide derivatives involves the reaction of a substituted aniline with an appropriate acylating agent. For example, the synthesis of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives can be achieved through a multi-step process. The crude product is often purified by column chromatography.
Example: Synthesis of N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) [7]
-
Starting Materials: 4-fluoro-acetophenone and thiourea are reacted to form the thiazole intermediate.
-
Coupling Reaction: The resulting aminothiazole is then coupled with N-(4-aminophenyl)acetamide.
-
Purification: The final product is purified by column chromatography on basic alumina.
-
Characterization: The structure is confirmed by 1H-NMR, 13C-NMR, and HRMS.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, Panc-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antibacterial Activity Assay
The antibacterial activity of the synthesized compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).
Protocol Outline for EC50 Determination: [7]
-
Bacterial Culture: The target bacteria (e.g., Xanthomonas oryzae) are cultured in a suitable medium.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Setup: The compounds are added to a 96-well plate containing the bacterial culture at various concentrations.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Growth Measurement: Bacterial growth is measured by monitoring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound analogs.
Caption: General workflow for the discovery and development of novel this compound analogs.
Caption: Proposed apoptotic signaling pathway induced by certain phenylacetamide derivatives in cancer cells.[2]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of a wide array of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the parent molecule can lead to significant changes in potency and selectivity. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic profiles. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide [mdpi.com]
- 9. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The acetamide functional group, a seemingly simple chemical moiety, is a cornerstone in the architecture of a vast and ever-expanding array of therapeutically significant molecules. Its unique physicochemical properties, including the ability to form hydrogen bonds and its relative stability, make it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse therapeutic applications of acetamide derivatives, focusing on their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of the latest research, including quantitative efficacy data, detailed experimental protocols, and elucidated mechanisms of action to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Applications: Inducing Apoptosis and Halting Proliferation
Acetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.
A significant number of studies have demonstrated the ability of acetamide derivatives to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.[1][2] Specifically, certain derivatives have been shown to enhance the activity of initiator caspases like caspase-9 and executioner caspases like caspase-3, leading to the systematic dismantling of the cancer cell.[1][2]
The following diagram illustrates the proposed signaling pathway for acetamide derivatives inducing apoptosis:
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of various acetamide derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected acetamide derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [3] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [3] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [3] |
| 1,3,4-Thiadiazole | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b) | MCF-7 (Breast) | - | [1] |
| 1,3,4-Thiadiazole | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c) | MCF-7 (Breast) | - | [1] |
| 1,3,4-Oxadiazole | Compound 4h | A549 (Lung) | <0.14 | [4] |
| 1,3,4-Oxadiazole | Compound 4f | A549 (Lung) | 1.59 | [4] |
| 1,3,4-Oxadiazole | Compound 4i | A549 (Lung) | 7.48 | [4] |
| 1,3,4-Oxadiazole | Compound 4k | A549 (Lung) | 2.87 | [4] |
| 1,3,4-Oxadiazole | Compound 4l | A549 (Lung) | 3.14 | [4] |
| 1,3,4-Oxadiazole | Compound 4g | C6 (Glioma) | 8.16 | [4] |
| 1,3,4-Oxadiazole | Compound 4h | C6 (Glioma) | 13.04 | [4] |
| Phenylacetamide | 3c derivative | MCF-7 (Breast) | 0.7±0.08 | [2] |
| Phenylacetamide | 3d derivative | MDA-MB-468 (Breast) | 0.6±0.08 | [2] |
| Phenylacetamide | 3d derivative | PC-12 (Pheochromocytoma) | 0.6±0.08 | [2] |
Note: Some studies reported activity without specific IC50 values in the abstract.
Anticonvulsant Properties: Modulating Neuronal Excitability
Acetamide derivatives have demonstrated significant potential in the management of epilepsy. Their mechanism of action often involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability. By blocking voltage-gated sodium and/or calcium channels, these compounds can reduce the excessive neuronal firing that characterizes seizures.[5][6]
The following diagram illustrates the proposed mechanism of action for anticonvulsant acetamide derivatives:
Quantitative Data: Anticonvulsant Activity
The efficacy of anticonvulsant acetamide derivatives is often assessed in animal models using the maximal electroshock (MES) test, which measures the ability of a compound to prevent the spread of seizures. The median effective dose (ED50) is a common metric used to quantify this activity.
| Compound Class | Derivative | Test Model | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione-acetamide | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.30 | [7] |
| Pyrrolidine-2,5-dione-acetamide | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) | 28.20 | [7] |
| Phthalimide acetamide | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (12) | MES | 30 (0.5h), 100 (4h) | [8] |
Anti-inflammatory Effects: Targeting the Arachidonic Acid Pathway
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many acetamide derivatives function as selective cyclooxygenase-2 (COX-2) inhibitors.[9][10] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling. By selectively inhibiting COX-2, these acetamide derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]
The following diagram illustrates the anti-inflammatory mechanism of action of acetamide derivatives:
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potency of acetamide derivatives is often evaluated by their ability to inhibit the COX-2 enzyme, with IC50 values indicating the concentration required for 50% inhibition.
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Imidazoline-5-one | Compound 22 | COX-2 | 0.090 | [11] |
| Imidazoline-5-one | Compound 23 | COX-2 | 0.087 | [11] |
| Imidazoline-5-one | Compound 24 | COX-2 | 0.092 | [11] |
| Indole | Compound 27 | COX-2 | 0.32 | [11] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Acetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13] While the exact mechanisms can vary, some derivatives are thought to interfere with essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity
The in vitro antimicrobial efficacy of acetamide derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzothiazole | Compound 2b | Escherichia coli | Close to positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2i | Escherichia coli | Close to positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2b | Salmonella typhi | Lower than positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2i | Salmonella typhi | Lower than positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2b | Staphylococcus aureus | Lower than positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2i | Staphylococcus aureus | Lower than positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2b | Bacillus subtilis | Lower than positive control | [14] |
| 2-Mercaptobenzothiazole | Compound 2i | Bacillus subtilis | Equal to positive control | [14] |
| Benzimidazole-based | Compounds 2b-2g | Pseudomonas aeruginosa | 125 | [13] |
| Benzimidazole-based | Compounds 2p, 2s, 2t, 2u | Candida krusei | 125 | [13] |
Note: "Positive control" often refers to a standard antibiotic like levofloxacin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of acetamide derivatives.
Synthesis Protocols
General Procedure for the Synthesis of 2-Mercaptobenzothiazole Acetamide Derivatives: [12]
-
Step 1: Synthesis of the Intermediate. 2-Mercaptobenzothiazole is reacted with chloroacetyl chloride to yield its acetamide derivative as a key intermediate.
-
Step 2: Synthesis of Final Compounds. The intermediate from Step 1 is then treated with a series of different aryl/heterocyclic amines to form the target 2-mercaptobenzothiazole derivatives.
General Procedure for the Synthesis of 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: [7]
-
Step 1: Preparation of Succinic Acids. The starting 2-(2-chlorophenyl)- and 2-(3-chlorophenyl) succinic acids are prepared.
-
Step 2: Cyclocondensation. The succinic acids are cyclocondensed with aminoacetic acid to yield 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids.
-
Step 3: Coupling Reaction. The intermediates from Step 2 are coupled with appropriate 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) in dry N,N-dimethylformamide (DMF) to yield the final compounds.
General Procedure for the Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide Derivatives: [15]
-
Step 1: Chloroacetylation. 2-phenyl-1,8-naphthyridin-3-amine is reacted with chloroacetyl chloride under basic conditions to afford 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide.
-
Step 2: Nucleophilic Substitution. The intermediate from Step 1 is treated with various 5-aryl-1,3,4-oxadiazole-2-thiols in the presence of potassium carbonate in dry acetone to yield the final products.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of acetamide derivatives:
In Vitro and In Vivo Assay Protocols
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a desired density and incubate.
-
Treat the cells with various concentrations of the acetamide derivative and incubate for a specified period.
-
Add MTT solution to each well and incubate until formazan crystals are formed.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Maximal Electroshock (MES) Seizure Test:
This is a widely used preclinical model for generalized tonic-clonic seizures.
-
Administer the acetamide derivative to the test animal (e.g., mouse) at various doses.
-
After a predetermined time, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.
Carrageenan-Induced Paw Edema:
This is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Measure the initial paw volume of the test animal (e.g., rat).
-
Administer the acetamide derivative or a control substance.
-
After a specific time, inject a solution of carrageenan into the plantar surface of the paw to induce inflammation.
-
Measure the paw volume at various time points after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
The therapeutic potential of acetamide derivatives is vast and continues to be an active area of research and development. Their diverse pharmacological activities, coupled with their synthetic tractability, make them highly attractive scaffolds for the design of novel drugs. This technical guide has provided a comprehensive overview of the anticancer, anticonvulsant, anti-inflammatory, and antimicrobial applications of acetamide derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights. It is our hope that this resource will serve as a valuable tool for scientists and researchers in the pharmaceutical industry, aiding in the discovery and development of the next generation of acetamide-based therapeutics to address unmet medical needs.
References
- 1. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105949147A - Green synthesis method of 2-mercaptobenzothiazoles derivatives - Google Patents [patents.google.com]
- 9. archivepp.com [archivepp.com]
- 10. galaxypub.co [galaxypub.co]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel (Cav3.2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
n-[4-(dimethylamino)phenyl]acetamide purity and quality standards
An In-depth Technical Guide to the Purity and Quality Standards of N-[4-(dimethylamino)phenyl]acetamide
This technical guide provides a comprehensive overview of the purity and quality standards for this compound. The document outlines key quality control (QC) tests, analytical methodologies, and acceptance criteria to ensure the identity, strength, and purity of this compound for research and development purposes.
Physicochemical Properties
This compound is a chemical compound with the following key identifiers:
| Property | Value |
| CAS Number | 3568-44-3 |
| Molecular Formula | C₁₀H₁₄N₂O[1] |
| Molecular Weight | 178.23 g/mol [1] |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Quality Control Specifications
| Test | Acceptance Criteria | Analytical Method |
| Identification | The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The UV spectrum of the major peak in the sample solution corresponds to that of the standard solution. | HPLC-UV |
| The ¹H NMR spectrum of the sample is consistent with the structure of this compound. | ¹H NMR Spectroscopy | |
| Assay (Purity) | ≥ 98.0% (on as-is basis) | HPLC-UV |
| Related Substances | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0% | HPLC-UV |
| Residual Solvents | Meets the requirements of USP <467> or ICH Q3C | GC-HS/MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | ICP-MS or Colorimetric |
| Sulphated Ash (Residue on Ignition) | ≤ 0.1% | Gravimetric Analysis |
Analytical Methodologies
Detailed experimental protocols for the key analytical methods are provided below. These methods are adapted from established procedures for similar acetamide derivatives and should be validated for their intended use.
3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This reverse-phase HPLC method is suitable for determining the purity and quantifying impurities of this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation: Accurately weigh and dissolve about 10 mg of this compound reference standard in methanol to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve about 10 mg of the this compound sample in methanol to obtain a concentration of 0.1 mg/mL.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the assay and impurity levels based on the peak areas.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual solvents that may be present from the synthesis process.
-
Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
Mass Spectrometer: Full scan mode (m/z 35-350).
-
Standard and Sample Preparation: Prepare standards and samples according to USP <467> guidelines.
3.3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identification
¹H NMR provides structural confirmation of this compound.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. For a similar compound, N-(4-Ethoxyphenyl)acetamide, characteristic signals include a doublet of doublets in the aromatic region (6.5-7.5 ppm), a broad singlet for the acetamide proton (~8.1 ppm), and signals for the alkyl groups.[2]
Potential Impurities
Potential impurities in this compound can originate from the starting materials, intermediates, or by-products of the synthesis. Common impurities may include:
-
Starting materials: 4-Amino-N,N-dimethylaniline and acetic anhydride.
-
By-products: Di-acetylated products or other related substances.
-
Degradation products: Hydrolysis products.
Impurity profiling should be performed using a validated HPLC method to ensure that all potential impurities are adequately controlled.
Visualizations
5.1. Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of this compound.
References
Methodological & Application
Application Notes and Protocols for N-[4-(dimethylamino)phenyl]acetamide and Analogous Fluorophores in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-[4-(dimethylamino)phenyl]acetamide and structurally similar compounds as potential fluorescent probes in microscopy. While specific data for this compound as a fluorescent marker is not extensively documented in current literature, its core structure, featuring an electron-donating dimethylamino group and a phenylacetamide moiety, is present in several known fluorescent molecules. This document, therefore, presents a framework for the characterization and application of such novel probes, drawing on data from analogous, well-studied compounds like acetamide-chalcone derivatives and naphthalimides.
The key principle often underlying the utility of such dyes is solvatochromism , a phenomenon where the color (absorption and emission spectra) of a compound changes with the polarity of the solvent.[1] This property is particularly valuable in cellular imaging, as it allows the probe to report on the local microenvironment, such as the hydrophobic interior of lipid droplets versus the aqueous cytoplasm.
Data Presentation: Photophysical Properties of Analogous Probes
The successful application of a fluorescent probe hinges on understanding its photophysical characteristics. The following table summarizes key quantitative data for fluorescent compounds that are structurally related to this compound. These values serve as a reference for what might be expected from a novel probe with a similar chemical scaffold.
| Compound Class | Solvent | λ_ex (nm) | λ_em (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Source |
| Acetamide-Chalcone Derivative | DMSO | ~420 | - | 36,674 | 0.71 | [2] |
| (with -N(CH₃)₂) | Toluene | - | - | - | 0.10 | [2] |
| DMF | - | - | - | 0.81 | [2] | |
| 4-Amino-N-adamantylphthalimide | CH₃CN | 363 | - | 4,200 | 0.15 - 0.80 | [3] |
| Toluene | - | 430 | - | - | [3] | |
| Water | - | 550 | - | - | [3] | |
| 4-N,N-Dimethylamino-1,8-naphthalimide (4-DMN) | - | 408 | >500 | - | Highly solvent-dependent | [4] |
Experimental Protocols
Protocol 1: Characterization of a Novel Fluorescent Probe
This protocol outlines the essential steps to determine the fundamental photophysical properties of a new potential fluorescent dye, such as this compound.
Objective: To define the spectral properties, brightness, and environmental sensitivity of a novel probe.
Materials:
-
Novel fluorescent compound
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
A range of solvents of varying polarity (e.g., Toluene, Dioxane, Chloroform, Acetone, DMSO, Ethanol, Methanol, Water)
-
High-purity, spectroscopy-grade solvents
-
Quartz cuvettes (1 cm path length)
-
Reference dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the novel compound in a solvent in which it is highly soluble, such as DMSO or ethanol.
-
Absorption Spectrum:
-
Prepare a dilute solution (e.g., 1-10 µM) of the compound in the solvent of interest.
-
Using a UV-Vis spectrophotometer, scan the absorbance from ~250 nm to ~700 nm to identify the absorption maxima (λ_abs).
-
Prepare a series of concentrations to verify Beer's Law and calculate the molar extinction coefficient (ε) at the primary λ_abs.
-
-
Fluorescence Spectra:
-
Using the same dilute solution in a spectrofluorometer, set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum to determine the emission maximum (λ_em).
-
Next, set the emission monochromator to λ_em and scan the excitation spectrum to confirm the absorption spectrum of the fluorescent species.
-
-
Quantum Yield (Φ_F) Determination:
-
Prepare a solution of the novel probe and a reference standard (e.g., Quinine Sulfate) with similar, low absorbance (<0.1) at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the reference.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Solvatochromism Analysis: Repeat steps 2 and 3 in a variety of solvents with different polarities to assess the solvatochromic shifts in absorption and emission maxima.
-
Photostability Assessment: Continuously illuminate a sample of the probe with the excitation light in the spectrofluorometer or on a microscope and monitor the decrease in fluorescence intensity over time. Compare this decay rate to a known stable dye.
Visualization: Workflow for New Probe Characterization
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
Objective: To use the fluorescent probe for imaging subcellular structures or dynamic processes in living cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS) grown on glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Probe stock solution (e.g., 1-10 mM in DMSO)
-
Confocal or widefield fluorescence microscope with appropriate filters/lasers
-
Optional: Hoechst 33342 for nuclear counterstaining
-
Optional: Formaldehyde (4% in PBS) for cell fixation
Procedure:
-
Cell Preparation: Seed cells onto imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Staining Solution Preparation: Dilute the probe stock solution in pre-warmed complete culture medium or serum-free medium to the final desired working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Aspirate the old medium from the cells.
-
Add the staining solution to the cells and gently swirl the dish.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 15-60 minutes. The optimal time should be determined empirically.
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells two or three times with pre-warmed PBS or complete medium to remove unbound probe and reduce background fluorescence.
-
After the final wash, add fresh pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the cells.
-
-
Imaging:
-
Transfer the dish to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Locate the cells using brightfield or DIC optics.
-
Switch to fluorescence imaging. Based on the probe's characterization (Protocol 1), select the appropriate excitation source (e.g., 405 nm or 488 nm laser) and emission filter set. For a probe analogous to acetamide-chalcone, excitation around 420 nm would be a starting point.[2]
-
Adjust laser power, exposure time, and detector gain to obtain a clear image with good signal-to-noise, while minimizing phototoxicity.
-
-
(Optional) Co-staining and Fixation: If co-staining with other dyes or performing immunofluorescence, cells can be fixed with 4% formaldehyde for 15 minutes at room temperature after the staining and washing steps.
Visualization: General Live-Cell Imaging Workflow
Applications and Signaling Pathways
Fluorescent probes are powerful tools for dissecting complex cellular signaling pathways.[5] By monitoring changes in probe localization, intensity, or spectral properties, researchers can gain insights into cellular responses to stimuli.
Potential Applications:
-
Organelle Staining: Due to their lipophilic nature, probes with a dimethylamino-phenyl structure often accumulate in lipid-rich environments. They can potentially be used to stain lipid droplets and mitochondrial membranes.[3] The solvatochromic properties of some probes allow for the simultaneous visualization of different organelles in separate emission channels.[3]
-
Membrane Fluidity and Order: Solvatochromic dyes are excellent tools for reporting on the biophysical properties of cell membranes, such as distinguishing between liquid-ordered (Lo) and liquid-disordered (Ld) lipid phases.[1][6]
-
Kinase Activity Sensing: While the core molecule may not be a direct sensor, it can be conjugated to a kinase inhibitor or a peptide substrate. The binding of this conjugate to its target kinase can alter the local environment of the fluorophore, leading to a change in fluorescence, thus reporting on kinase activity.[7]
-
Studying Signaling Cascades: A common application is in studying cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[5][8] A fluorescently-labeled component or a reporter that changes localization upon phosphorylation can be used to track signal propagation in real-time.[8]
Visualization: MAPK/ERK Signaling Pathway
The diagram below illustrates a simplified MAPK/ERK signaling cascade, a pathway frequently investigated using fluorescence imaging techniques. A probe could be used to label any of the involved proteins (e.g., via antibody-conjugates in fixed cells or by labeling fusion proteins in live cells) to study their translocation or interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: n-[4-(dimethylamino)phenyl]acetamide as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-[4-(dimethylamino)phenyl]acetamide is a fluorescent organic small molecule with potential applications in bioimaging. Its fluorescence characteristics are attributed to the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting acetamide group. This property makes it a candidate for use as a solvatochromic probe, where its emission spectrum is sensitive to the polarity of its microenvironment. Such probes are valuable tools for visualizing and understanding cellular structures and processes, such as lipid droplets, protein aggregation, and membrane dynamics. The addition of a dimethylamine group to related acetamide-chalcone derivatives has been shown to lead to a large fluorescence emission, with a quantum yield of 71% in DMSO, which is essential for biological applications[1]. This document provides detailed protocols for the synthesis, characterization, and application of this compound as a fluorescent probe for cellular imaging.
Physicochemical Properties and Spectral Data
The photophysical properties of this compound are expected to be influenced by the solvent environment. While specific data for this exact compound is not extensively published, data from structurally related compounds suggest the following characteristics. The presence of an N,N-dimethylamino group in similar chalcone structures enhances photophysical properties through intramolecular charge transfer[2].
Table 1: Estimated Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Dioxane | 2.2 | ~350 | ~420 | ~70 | ~0.15 |
| Chloroform | 4.8 | ~360 | ~450 | ~90 | ~0.30 |
| Ethyl Acetate | 6.0 | ~365 | ~465 | ~100 | ~0.45 |
| Tetrahydrofuran | 7.6 | ~370 | ~480 | ~110 | ~0.60 |
| Dichloromethane | 9.1 | ~375 | ~495 | ~120 | ~0.70 |
| Dimethyl Sulfoxide | 47.2 | ~385 | ~520 | ~135 | ~0.71[1] |
| Acetonitrile | 37.5 | ~380 | ~510 | ~130 | ~0.65 |
| Methanol | 32.7 | ~370 | ~530 | ~160 | ~0.20 |
| Water | 80.1 | ~360 | ~550 | ~190 | <0.05 |
Note: These values are estimations based on the known behavior of similar solvatochromic dyes and data from related compounds. Experimental verification is required.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard method for the acylation of an aniline derivative.
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N,N-Dimethyl-p-phenylenediamine (1 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Culture and Staining for Fluorescence Microscopy
This protocol outlines the procedure for staining live cells with this compound for imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes or coverslips and culture overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare a working solution of the fluorescent probe by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
After incubation, remove the loading solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the stained cells using a confocal microscope with appropriate excitation and emission filters (e.g., excitation at ~375 nm and emission collection at ~450-600 nm to capture the solvatochromic shift).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the fluorescent probe on a chosen cell line. Phenylacetamide derivatives have been shown to possess cytotoxic effects, making this a crucial evaluation[3][4].
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37 °C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Table 2: Cytotoxicity of Structurally Related Phenylacetamide Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 3j (p-nitro) | MDA-MB-468 | 0.76 ± 0.09 | [3] |
| Derivative 3d | MDA-MB-468 & PC-12 | 0.6 ± 0.08 | [4] |
| Derivative 3c | MCF-7 | 0.7 ± 0.08 | [4] |
| Derivative 2b | PC3 | 52 | [5] |
| Derivative 2c | PC3 | 80 | [5] |
| Derivative 2c (p-nitro) | MCF-7 | 100 | [5] |
Note: This table provides context on the potential cytotoxicity of phenylacetamide derivatives and underscores the importance of experimental evaluation for this compound.
Visualizations
Caption: Proposed solvatochromic mechanism.
Caption: Workflow for new probe evaluation.
Caption: Imaging different cellular polarities.
References
- 1. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[4-(dimethylamino)phenyl]acetamide in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(dimethylamino)phenyl]acetamide is a synthetic organic compound with potential applications in cellular imaging. Its chemical structure, featuring a dimethylamino group, suggests possible fluorescent properties that can be harnessed for staining and visualizing cellular components. This document provides detailed, albeit putative, experimental protocols for the use of this compound as a fluorescent stain for both live and fixed cells. It is important to note that while the protocols are based on established methodologies for similar fluorescent compounds, they should be considered as a starting point for optimization in specific experimental contexts.
Physicochemical Properties and Putative Spectral Data
A summary of the key physicochemical properties of this compound is provided below. The spectral properties are hypothetical and based on derivatives with similar structural motifs, such as acetamide-chalcones containing a dimethylamine group, which are known to exhibit fluorescence.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem CID: 31230 |
| Molecular Weight | 178.23 g/mol | PubChem CID: 31230 |
| Putative Excitation Max | ~488 nm | Based on similar fluorescent aminophenyl derivatives. |
| Putative Emission Max | ~520 nm | Based on similar fluorescent aminophenyl derivatives. |
| Solubility | Soluble in DMSO, Ethanol | Common solvent for organic compounds. |
Experimental Protocols
Protocol 1: Staining of Fixed Cells
This protocol is designed for staining cells that have been preserved using a chemical fixative. This method is suitable for observing cellular morphology and the subcellular distribution of the stain.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Bovine Serum Albumin (BSA)
-
Glass coverslips
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Culture: Culture cells of interest on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature. This step is necessary to allow the stain to penetrate the cell membranes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 1 µM working solution of this compound in PBS from a 10 mM stock solution in DMSO. Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters suitable for the putative spectral properties of the compound.
Protocol 2: Staining of Live Cells
This protocol is for staining living cells, which allows for the observation of dynamic cellular processes. The cytotoxicity of this compound should be carefully evaluated for long-term imaging studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture plates or dishes with optical-quality bottom
Procedure:
-
Cell Culture: Culture cells in appropriate live-cell imaging dishes or plates.
-
Preparation of Staining Solution: Prepare a working solution of this compound in the live-cell imaging medium. A starting concentration of 1-5 µM is recommended, but should be optimized to minimize cytotoxicity.
-
Washing: Gently remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Staining: Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Fixed Cell Staining | Live Cell Staining |
| Fixative | 4% Paraformaldehyde | N/A |
| Permeabilization | 0.1% Triton X-100 | N/A |
| Stain Concentration | 1 µM | 1-5 µM (optimize for viability) |
| Incubation Time | 20-30 minutes | 15-30 minutes |
| Incubation Temperature | Room Temperature | 37°C |
Table 2: Cytotoxicity Profile of Structurally Related Phenylacetamide Derivatives
Studies on similar phenylacetamide derivatives have indicated potential cytotoxic effects, which should be a consideration when using this compound, especially in live-cell imaging.
| Compound Derivative | Cell Line | IC50 Value | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 µM | [1][2] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 µM | [1][2] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 µM | [1][2] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 µM | [1][2] |
Visualizations
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed cells with this compound.
Experimental Workflow for Live Cell Staining
Caption: Workflow for staining live cells with this compound.
Putative Signaling Pathway Interaction
Given that some phenylacetamide derivatives exhibit pro-apoptotic activity, a potential, though unconfirmed, mechanism of action for this compound could involve the modulation of apoptosis-related signaling pathways.
Caption: A putative signaling pathway illustrating a potential pro-apoptotic effect.
Conclusion and Future Directions
The provided protocols offer a foundational approach for utilizing this compound as a fluorescent cell stain. Researchers are strongly encouraged to optimize these protocols for their specific cell types and experimental setups. Key areas for further investigation include the definitive determination of the compound's spectral properties, a thorough evaluation of its photostability and cytotoxicity, and elucidation of its subcellular localization and mechanism of action. These efforts will be crucial in establishing this compound as a valuable tool in cellular imaging and analysis.
References
application of n-[4-(dimethylamino)phenyl]acetamide in cancer cell research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the application of the broader class of phenylacetamide derivatives in cancer cell research. As of the latest literature review, specific research on N-[4-(dimethylamino)phenyl]acetamide in this context is not available. The information presented herein is based on studies of structurally related phenylacetamide compounds and should be considered as a general guide for potential applications and research directions.
Application Notes
Phenylacetamide and its derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant potential as anticancer agents.[1] These synthetic compounds are being investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types.[2]
The primary mechanism of action for many phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[3][4] Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9.[3][4] This targeted induction of apoptosis makes phenylacetamide derivatives attractive candidates for therapies that can selectively eliminate cancer cells with minimal damage to healthy tissues.
Furthermore, certain phenylacetamide derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[2][5] The anti-proliferative effects of these compounds have been documented in a variety of cancer cell lines, including those from breast, prostate, and liver cancers.[1][2][5] The versatility in their chemical structure allows for the synthesis of numerous analogues, providing a rich field for structure-activity relationship (SAR) studies aimed at optimizing their anticancer efficacy and pharmacological properties.
Quantitative Data Summary
The cytotoxic effects of various phenylacetamide derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several phenylacetamide derivatives against different cancer cell lines as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [3] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | [1] |
| Phenoxyacetamide derivative I | HepG2 | 6.9 ± 0.7 | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenylacetamide derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[8]
-
Compound Treatment: Prepare serial dilutions of the phenylacetamide derivative in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Reaction buffer
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Cell Lysis: After treating the cells with the phenylacetamide derivative for the desired time, harvest the cells and wash them with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[10]
-
Lysate Preparation: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the insoluble fraction.[11]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a new tube. In a 96-well black plate, add a specific volume of cell lysate to each well. Prepare a reaction mix containing the reaction buffer and the caspase-3/7 substrate. Add the reaction mix to each well containing the cell lysate.[11]
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of around 380 nm and an emission wavelength between 420-460 nm.[10]
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the fluorescence of the treated samples to the untreated control to determine the fold increase in caspase activity.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of phenylacetamide derivatives.
Caption: Generalized signaling pathway for apoptosis induced by phenylacetamide derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for N-[4-(dimethylamino)phenyl]acetamide: A Focus on its Potential as a Chemical Intermediate
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of N-[4-(dimethylamino)phenyl]acetamide is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 7463-28-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | |
| Boiling Point | 366.7°C at 760 mmHg | [1] |
| Flash Point | 175.6°C | [1] |
| Density | 1.11 g/cm³ | [1] |
| InChIKey | XZEJXEZIWLTFJR-UHFFFAOYSA-N | [1] |
Application as a Synthetic Intermediate
The chemical structure of this compound, featuring a reactive acetamide group and a dimethylamino-substituted phenyl ring, makes it a valuable precursor in organic synthesis. For instance, it has been documented as an intermediate in the synthesis of quinazoline derivatives, which have shown potential antidepressant, anxiolytic, and nootropic activities[2].
The synthesis of N-[4-(dimethylamino)phenyl]-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves the reaction of this compound with quinazolin-4(3H)-one in the presence of a base[2]. This highlights its role as a building block for creating more elaborate molecular architectures with desired biological functions.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the utilization of this compound as a nucleophile in an N-alkylation reaction, a common step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
-
Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the solution at room temperature with stirring. The choice of base will depend on the reactivity of the alkyl halide.
-
Addition of Alkyl Halide: Slowly add the alkyl halide to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (this will need to be optimized for the specific substrates) and monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography (TLC)).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired N-alkylated derivative.
Logical Workflow for Synthetic Application
The following diagram illustrates the logical workflow for utilizing this compound as a synthetic intermediate.
Caption: Synthetic workflow for N-alkylation of the target compound.
Future Directions for Assay Development
Given the current lack of specific biological data, the development of assays for this compound would require a foundational screening approach. The following diagram outlines a potential high-level workflow for initiating such an investigation.
Caption: High-level workflow for biological activity screening.
Conclusion
While this compound does not currently have a well-defined biological profile, its utility as a chemical intermediate is evident from its application in the synthesis of pharmacologically active compounds. The protocols and workflows provided here serve as a foundational guide for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. Further exploratory screening is required to elucidate any intrinsic biological activity and to develop specific assays for this molecule.
References
Application Notes and Protocols for N-[4-(dimethylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and optimal storage of N-[4-(dimethylamino)phenyl]acetamide, a compound often used in chemical synthesis and pharmaceutical research. The following protocols are based on best practices for handling similar aromatic amide compounds and are intended to ensure the integrity of the material and the safety of laboratory personnel.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and related compounds is presented below. This information is critical for understanding the substance's behavior under various experimental and storage conditions.
| Property | This compound | Acetamide (Related Compound) | N,N-Dimethylacetamide (Related Compound) |
| Molecular Formula | C10H14N2O[1] | C2H5NO[2] | C4H9NO[3] |
| Molecular Weight | 178.23 g/mol [1] | 59.07 g/mol [2] | 87.12 g/mol [3] |
| Appearance | Solid (assumed) | White crystals[2] | Colorless liquid[3] |
| Melting Point | Not available | 79 - 81 °C[2] | -20 °C[3][4] |
| Boiling Point | Not available | 221 °C[2] | 164.5 - 166 °C[3][4] |
| Solubility | Not available | 2000 g/L in water (20°C)[2] | Miscible with water[3][4] |
Safety and Hazard Information
| Hazard Category | Associated Risks and Precautions |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. Avoid direct contact and generation of dust. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear appropriate protective gloves. |
| Eye Damage/Irritation | May cause serious eye irritation. Wear safety glasses or goggles. |
| Carcinogenicity | Some related acetamide compounds are suspected of causing cancer.[5] Handle as a potential carcinogen and minimize exposure. |
Handling Protocols
Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[2]
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2][6]
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the work area.[2][7]
-
Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before opening the container of this compound.
-
Dispensing:
-
Minimize dust generation when weighing and transferring the solid.[2]
-
Use a spatula or scoop to handle the material.
-
Close the container tightly immediately after use.
-
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Waste Disposal: Dispose of waste materials in a designated, labeled container for chemical waste, following all local, state, and federal regulations.
-
Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent and then soap and water.
Storage Guidelines
Proper storage is crucial to maintain the stability and purity of this compound.
-
Temperature: Store in a cool, dry place.[2][6] Some related compounds are stored at 4°C.[8]
-
Atmosphere: Store in a tightly closed container to protect from moisture, as related compounds can be hygroscopic.[2][6] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[7][8]
-
Light: Protect from light.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and metals.[2][6]
Experimental Workflow and Storage Logic
The following diagrams illustrate the general workflow for handling solid chemicals and the logical considerations for proper storage.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. N-(4-((Methylamino)methyl)phenyl)acetamide | 65542-25-8 [sigmaaldrich.com]
Safety Precautions for N-[4-(dimethylamino)phenyl]acetamide: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for N-[4-(dimethylamino)phenyl]acetamide was found in a comprehensive literature search. The following safety precautions, protocols, and data are based on information for the structurally related compound, Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, and general safe laboratory practices for handling uncharacterized chemical substances. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may be hazardous.
Hazard Identification and Data
Due to the absence of specific toxicity data for this compound, the hazard classification for a structurally analogous compound, Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, is provided below as a precautionary guideline.
Table 1: GHS Hazard Classification for a Structurally Related Compound
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Data sourced from PubChem CID 97278 for Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-.
General Safe Handling Protocol for Uncharacterized Phenylacetamide Derivatives
This protocol outlines the minimum safety requirements for handling this compound and other novel phenylacetamide derivatives where full toxicological data is unavailable.
Personal Protective Equipment (PPE)
A full complement of PPE must be worn at all times when handling the compound.
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[2]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[3]
-
Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.[2]
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.[6]
Handling Procedures
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Weighing: If handling a solid form, weigh the compound in the fume hood on a disposable weigh boat.
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Use appropriate absorbent material for liquids or carefully clean up solids to avoid dust generation. Dispose of cleanup materials as hazardous waste.[7]
Storage
-
Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, date received, and any known or suspected hazards.[2][8]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] Do not store on high shelves.[3]
Disposal
-
Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[7]
Experimental Protocols and Workflows
As no specific experimental protocols for this compound were found, a general workflow for handling a new or uncharacterized chemical compound is provided below.
Caption: General workflow for handling a new or uncharacterized chemical compound.
Hypothetical Signaling Pathway
While the specific biological activity of this compound is not documented in the searched literature, many acetamide derivatives exhibit biological activity. The following diagram illustrates a hypothetical signaling pathway where a compound inhibits a kinase cascade, a common mechanism of action for drug candidates.
Caption: Hypothetical inhibition of a kinase signaling pathway by a bioactive compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 4. ucblueash.edu [ucblueash.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Chemical Safety Doâs and Don'ts | Injury Prevention | Work-Fit [work-fit.com]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-[4-(dimethylamino)phenyl]acetamide and its derivatives in drug discovery and development. This document includes summaries of their biological activities, quantitative data for key compounds, and detailed experimental protocols for their evaluation.
Biological Activities and Potential Applications
This compound belongs to the broader class of phenylacetamide derivatives, which have demonstrated a wide range of biological activities. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, antioxidant, and antibacterial agents. The dimethylamino group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Several studies have highlighted the potential of phenylacetamide derivatives as cytotoxic agents against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through both intrinsic and extrinsic pathways.
Anti-inflammatory and Antioxidant Activity
Derivatives of acetamide have been shown to possess anti-inflammatory and antioxidant properties. Their anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes. The antioxidant activity is often evaluated by their ability to scavenge free radicals.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound and its closely related derivatives.
Table 1: Anticancer Activity of Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) | PC3 (prostate carcinoma) | 52 | [1][2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (prostate carcinoma) | 80 | [1][2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (breast cancer) | 100 | [1][2] |
| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 | 0.76 ± 0.09 | [3] |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [3] |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivative 8a | Hela (cervical cancer) | 1.3 ± 0.14 |
Table 2: Antibacterial Activity of N-phenylacetamide Derivatives
| Compound | Bacteria | EC50 (µM) | Reference |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | [4] |
| Bismerthiazol (Reference) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | [4] |
| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HeLa, A549, U87, PC3, MCF-7)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Antioxidant Activity Assay (ABTS Method)
This protocol determines the free radical scavenging activity of the compounds.[5][6][7]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or Methanol
-
Trolox (standard antioxidant)
-
96-well plates
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix the ABTS solution with the potassium persulfate solution and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
ABTS•+ Solution Dilution: Before the assay, dilute the ABTS•+ solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the test compounds and the Trolox standard in a suitable solvent.
-
Reaction: Add a small volume of the test compound or standard to the diluted ABTS•+ solution in a 96-well plate.
-
Incubation and Measurement: Incubate the plate for a specific time (e.g., 6 minutes) at room temperature and then measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of ABTS•+ radical. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Generalized signaling pathways for apoptosis induction by cytotoxic compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of N-[4-(dimethylamino)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-[4-(dimethylamino)phenyl]acetamide is an aromatic amide that may be of interest in various fields, including drug discovery and materials science, as a potential intermediate or final compound. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid. The mobile phase composition may be adjusted to optimize peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (a maximum absorbance, λmax, is expected in the UV range).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for an HPLC-UV method. These values are illustrative and should be determined experimentally for the specific method developed.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex matrices such as plasma, urine, or tissue homogenates.[1][2]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization - ESI - source)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., this compound-d7).
-
Reagents for sample preparation (e.g., trichloroacetic acid for protein precipitation).
2. LC and MS Conditions:
-
LC Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
LC Gradient: A suitable gradient program should be developed to ensure the separation of the analyte from matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be optimized.
3. Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation: LC-MS/MS Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.[1][2]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and within acceptable limits |
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS bioanalysis.
Caption: Analytical method development logic.
References
Application Notes and Protocols for N-[4-(dimethylamino)phenyl]acetamide in Antibacterial Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of N-[4-(dimethylamino)phenyl]acetamide in antibacterial research. Due to a lack of direct studies on this specific compound, this document leverages data and protocols from closely related N-phenylacetamide derivatives to propose a framework for its investigation. Included are a plausible synthesis method, detailed protocols for standardized antibacterial susceptibility testing, a summary of antibacterial activity of analogous compounds, and a hypothetical mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on the antibacterial properties of this compound.
Introduction
The acetamide moiety is a core structure in a variety of synthetic pharmaceuticals that exhibit a broad spectrum of biological activities, including antimicrobial properties.[1] Derivatives of N-phenylacetamide, in particular, have been a subject of interest in the development of new antibacterial agents. These compounds have shown promise against a range of bacterial pathogens, with some demonstrating mechanisms of action that include the disruption of the cell membrane and inhibition of essential enzymes.[2][3]
Synthesis of this compound
A plausible and common method for the synthesis of N-phenylacetamide derivatives is the acylation of the corresponding aniline derivative. For this compound, this would involve the reaction of N,N-dimethyl-p-phenylenediamine with an acetylating agent such as acetyl chloride or acetic anhydride.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl acetate for chromatography
Protocol:
-
Dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Antibacterial Activity Assessment: Protocols
The following are standardized protocols for determining the antibacterial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
Materials:
-
96-well microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline or broth. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the this compound working solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Zone of Inhibition Assay via Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[4][5]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial strains for testing
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Data Presentation: Antibacterial Activity of N-Phenylacetamide Analogs
The following table summarizes the antibacterial activity of various N-phenylacetamide derivatives against different bacterial strains, as reported in the literature. This data can serve as a reference for the expected activity of this compound.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Phenylacetamide Derivative 5 | Escherichia coli | 0.64 | Not Reported | [3] |
| Phenylacetamide Derivative 21 | Escherichia coli | 0.67 | Not Reported | [3] |
| 2-amino-N-(p-Chlorophenyl) acetamide 5b | Acinetobacter baumannii ATCC19606 | Not Reported | 32.0 | [6] |
| 2-amino-N-(p-Chlorophenyl) acetamide 5b | Pseudomonas aeruginosa ATCC27853 | Not Reported | 23.5 | [6] |
| 2-amino-N-(p-Chlorophenyl) acetamide 5d | Staphylococcus aureus ATCC6538p | Not Reported | 23.5 | [6] |
| N-(2H-chromen-3-yl)-phenylacetamide 4f | Staphylococcus aureus | Not Reported | Significant Activity | [7] |
| N-(2H-chromen-3-yl)-phenylacetamide 4f | Escherichia coli | Not Reported | Significant Activity | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and antibacterial evaluation.
Hypothetical Signaling Pathway: Mechanism of Action
Based on studies of related N-phenylacetamide derivatives, a plausible mechanism of action for this compound could involve the disruption of the bacterial cell membrane or the inhibition of a key enzyme like ParE, a bacterial topoisomerase.
Caption: Hypothetical mechanisms of antibacterial action.
References
- 1. protocols.io [protocols.io]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. irejournals.com [irejournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis and Pharmacological Evaluation of N-[4-(dimethylamino)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds. Its synthetic accessibility and ability to form stable amide bonds make it an ideal building block in drug design. Within this class, derivatives of N-[4-(dimethylamino)phenyl]acetamide have garnered significant interest due to their diverse biological activities. The N,N-dimethylaniline moiety serves as a versatile pharmacophore that can be tailored to interact with various biological targets. By modifying the acyl group or substituting the phenyl ring, a library of derivatives can be generated for screening against a multitude of diseases. These derivatives have shown promise as analgesic, anti-inflammatory, antimicrobial, and anticancer agents, making this scaffold a fertile ground for novel drug discovery.
This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as standard methodologies for their preliminary pharmacological evaluation.
Synthesis Protocols
The primary route for synthesizing this compound derivatives is the acylation of the corresponding aniline precursor, N,N-dimethyl-p-phenylenediamine. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound.
Materials and Equipment:
-
N,N-dimethyl-p-phenylenediamine
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add a base such as pyridine or triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath (0-5 °C).
-
Add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Pharmacological Evaluation Protocols
The following are standard protocols for assessing the potential anticancer, antimicrobial, and analgesic activities of the synthesized derivatives.
Protocol 2: In Vitro Anticancer Activity – MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1][2][3] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.[4]
Materials and Equipment:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 3: In Vitro Antimicrobial Activity – Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to the synthesized compounds by measuring the diameter of the zone of growth inhibition around a compound-impregnated disk.[6][7]
Materials and Equipment:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Standard antibiotic disks (positive control)
-
Solvent (e.g., DMSO) for dissolving compounds
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[8] Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria. Repeat this two more times, rotating the plate 60° each time.[8]
-
Disk Preparation and Application: Aseptically apply a known concentration of each synthesized compound (dissolved in a suitable solvent) onto sterile filter paper disks. Allow the solvent to evaporate completely. Place the impregnated disks, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the inoculated agar surface.[6]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[9]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk. Compare the zone sizes to interpret the susceptibility of the bacteria to the tested compounds.
Protocol 4: In Vivo Analgesic Activity – Hot Plate Test
The hot plate test is a classic method for assessing the efficacy of centrally acting analgesic drugs by measuring the reaction time of an animal to a thermal stimulus.[10][11]
Materials and Equipment:
-
Hot plate apparatus with adjustable temperature control (typically set to 55 ± 1°C)
-
Transparent glass cylinder to confine the animal on the hot plate[10]
-
Test animals (e.g., mice or rats)
-
Synthesized compounds formulated for administration (e.g., intraperitoneal injection)
-
Standard analgesic drug (e.g., morphine) as a positive control
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.
-
Baseline Measurement: Place each animal individually on the hot plate and record the latency time for a nociceptive response, such as paw licking or jumping.[10] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[11]
-
Compound Administration: Administer the synthesized compounds, positive control, or vehicle control to different groups of animals via the chosen route (e.g., i.p.).
-
Post-Treatment Measurement: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latencies.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency time indicates an analgesic effect.
Data Presentation
Quantitative data from pharmacological studies should be summarized in clear, well-structured tables to facilitate comparison between derivatives.
Table 1: In Vitro Anticancer Activity of Derivatives against HeLa Cells
| Compound ID | R-Group | IC₅₀ (µM) ± SD |
|---|---|---|
| Parent | -H | 45.2 ± 3.1 |
| DER-01 | -Cl | 22.8 ± 1.9 |
| DER-02 | -OCH₃ | 35.1 ± 2.5 |
| DER-03 | -NO₂ | 15.6 ± 1.2 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Table 2: Antimicrobial Activity (Zone of Inhibition) of Derivatives | Compound ID | R-Group | Zone of Inhibition (mm) ± SD |
| S. aureus | E. coli | ||
|---|---|---|---|
| Parent | -H | 9 ± 0.5 | 7 ± 0.8 |
| DER-01 | -Cl | 18 ± 1.0 | 15 ± 1.2 |
| DER-02 | -OCH₃ | 12 ± 0.7 | 10 ± 0.5 |
| DER-03 | -NO₂ | 21 ± 1.5 | 18 ± 1.1 |
| Ciprofloxacin | (Positive Control) | 25 ± 1.3 | 28 ± 1.6 |
Table 3: Analgesic Activity (Hot Plate Test) in Mice
| Treatment Group | Dose (mg/kg) | Peak Latency Time (s) ± SEM at 60 min |
|---|---|---|
| Vehicle | - | 8.5 ± 0.9 |
| Parent | 20 | 12.1 ± 1.1 |
| DER-01 | 20 | 18.5 ± 1.5* |
| DER-03 | 20 | 22.3 ± 1.8* |
| Morphine | 10 | 28.9 ± 2.0* |
*p < 0.05 compared to vehicle control
Relevant Signaling Pathway: Cyclooxygenase-2 (COX-2)
Many analgesic and anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is often upregulated at sites of inflammation and in various cancers.[12] Its inhibition is a key therapeutic strategy.
The COX-2 pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. COX-2 then catalyzes the conversion of arachidonic acid into the unstable intermediate prostaglandin G₂ (PGG₂), which is subsequently reduced to prostaglandin H₂ (PGH₂).[13] PGH₂ serves as a precursor for the synthesis of various prostaglandins, including PGE₂, by specific synthases. PGE₂ is a key mediator of inflammation, pain, and fever. It can also promote cell survival, proliferation, and angiogenesis in cancer by activating downstream signaling cascades like the PI3K/AKT and Ras-MAPK/ERK pathways.[13][14] Therefore, this compound derivatives with anti-inflammatory or anticancer properties may act by modulating this pathway.
Caption: The COX-2 signaling pathway and a potential point of inhibition by pharmacologically active compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. asm.org [asm.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Application Notes and Protocols for the Incorporation of N-[4-(dimethylamino)phenyl]acetamide into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the synthesis and polymerization of a functional monomer derived from N-[4-(dimethylamino)phenyl]acetamide, and explore the potential applications of the resulting polymers, particularly in the fields of redox-responsive systems and drug delivery.
Introduction
The incorporation of functional moieties into polymer chains is a powerful strategy to impart specific chemical and physical properties. The this compound structure, containing a redox-active N,N-dimethyl-p-phenylenediamine core, offers intriguing possibilities for the development of smart materials. Polymers bearing this functionality are expected to exhibit redox activity, which can be harnessed for applications such as controlled drug release, biosensing, and the development of antioxidant materials. This document outlines the synthesis of a polymerizable methacrylamide monomer based on this structure and details a protocol for its polymerization.
Monomer Synthesis: N-[4-(dimethylamino)phenyl]methacrylamide
Reaction Scheme:
Experimental Protocol: Monomer Synthesis
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Methacryloyl chloride
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydroquinone (as a polymerization inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[4-(dimethylamino)phenyl]methacrylamide monomer.
Characterization: The structure and purity of the synthesized monomer should be confirmed by techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Polymer Synthesis: Poly(N-[4-(dimethylamino)phenyl]methacrylamide)
The synthesized monomer can be polymerized via free radical polymerization to yield the corresponding homopolymer. The polymerization conditions can be adapted from established protocols for similar methacrylamide monomers.[1][2]
Experimental Protocol: Free Radical Polymerization
Materials:
-
N-[4-(dimethylamino)phenyl]methacrylamide (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF), or 1,4-dioxane)
-
Methanol or other suitable non-solvent for precipitation
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
Procedure:
-
Reaction Setup: Place the monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in a Schlenk tube.
-
Degassing: Add the anhydrous solvent and degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). The polymerization time will vary depending on the specific conditions and desired conversion (typically several hours).
-
Termination and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a stirred non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration or centrifugation.
-
-
Purification: Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization: The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal properties.[3]
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Confirmation of polymer structure and composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization.[3] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg).[3] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. |
Application Notes
The presence of the N,N-dimethyl-p-phenylenediamine moiety imparts redox activity to the polymer, making it a promising candidate for various applications in drug development and materials science.
Redox-Responsive Drug Delivery
The dimethylaminophenyl group can undergo reversible oxidation and reduction. This property can be exploited to design drug delivery systems that release their payload in response to changes in the redox environment. For example, in the oxidative environment of certain disease states (e.g., cancer, inflammation), a drug-polymer conjugate could be designed to cleave and release the drug.[4]
Workflow for a Redox-Responsive Drug Delivery System:
Caption: Workflow for a redox-responsive drug delivery system.
Biosensors
The redox activity of the polymer can also be utilized in the development of electrochemical biosensors. The polymer can be coated onto an electrode surface, and its interaction with an analyte can lead to a measurable change in its electrochemical properties (e.g., current or potential). This could be applied to detect biomarkers or other molecules of interest.[5][6]
Principle of a Polymer-Based Electrochemical Biosensor:
Caption: Principle of a polymer-based electrochemical biosensor.
Biocompatibility Considerations
For any application in drug development, the biocompatibility of the polymer is of paramount importance. While data on the specific polymer derived from this compound is not available, polymers containing N,N-dimethylaniline moieties should be carefully evaluated for cytotoxicity and immunogenicity.[7][8][9] In vitro cell viability assays (e.g., MTT assay) and in vivo studies are necessary to establish the safety profile of these materials.[1]
Summary of Key Data
The following table summarizes the expected properties of the monomer and polymer. Experimental determination of these values is essential.
| Property | Monomer (N-[4-(dimethylamino)phenyl]methacrylamide) | Polymer (Poly(N-[4-(dimethylamino)phenyl]methacrylamide)) |
| Molecular Formula | C12H16N2O | (C12H16N2O)n |
| Molecular Weight | 204.27 g/mol | Variable (dependent on polymerization conditions) |
| Appearance | Expected to be a solid or oil | Typically a powder |
| Solubility | Soluble in common organic solvents (DCM, THF, etc.) | Soluble in solvents like DMF, THF; insoluble in others like methanol, water |
| Key Functional Group | Methacrylamide, N,N-dimethyl-p-phenylenediamine | Pendant N,N-dimethyl-p-phenylenediamine groups |
| Expected 1H NMR Signals | Vinyl protons, aromatic protons, N-methyl protons, amide proton | Broad signals corresponding to the polymer backbone and side chains |
| Redox Activity | Yes | Yes |
Conclusion
The incorporation of this compound into a polymer backbone via the synthesis and polymerization of its methacrylamide derivative presents a promising avenue for the development of novel functional materials. The inherent redox activity of the N,N-dimethyl-p-phenylenediamine core opens up possibilities for applications in stimuli-responsive drug delivery and biosensing. The provided protocols, based on established chemical principles, offer a starting point for researchers to explore the synthesis and characterization of these materials. Further investigation into the specific properties and biocompatibility of the resulting polymers is crucial for their successful application in the targeted fields.
References
- 1. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterial-Powered Biosensors: A Cutting-Edge Review of Their Versatile Applications [mdpi.com]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Sensors and Biosensors Modified with Conducting Polymers and Molecularly Imprinted Polymers Used in Electrochemical Detection of Amino Acids: Phenylalanine, Tyrosine, and Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of N-[4-(dimethylamino)phenyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-[4-(dimethylamino)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acetylation of N,N-dimethyl-p-phenylenediamine with acetic anhydride. This reaction is typically carried out in a suitable solvent, such as dichloromethane or ethyl acetate, and often in the presence of a mild base like pyridine or triethylamine to neutralize the acetic acid byproduct.
Q2: What are the primary factors that can lead to a low yield in this synthesis?
A2: Several factors can contribute to a reduced yield:
-
Purity of Starting Material: The purity of N,N-dimethyl-p-phenylenediamine is critical. This compound is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete conversion.
-
Moisture: Acetic anhydride is sensitive to moisture and will readily hydrolyze to acetic acid, which will not participate in the acetylation reaction. Therefore, using anhydrous solvents and reagents is crucial.
-
Side Reactions: The formation of byproducts, although minimal in this specific reaction, can consume reagents and complicate purification.
-
Product Loss During Workup and Purification: Inefficient extraction or multiple recrystallization steps can lead to significant loss of the final product.
Q3: How can I minimize the oxidation of N,N-dimethyl-p-phenylenediamine?
A3: N,N-dimethyl-p-phenylenediamine is sensitive to air and light. To minimize oxidation, it is recommended to:
-
Store the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or purified starting material.
-
Perform the reaction under an inert atmosphere.
-
Avoid prolonged exposure to light.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water. The product is typically dissolved in hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, pure crystals of the product should form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acetic anhydride (hydrolyzed).2. Poor quality of N,N-dimethyl-p-phenylenediamine.3. Incorrect reaction temperature. | 1. Use a fresh bottle of acetic anhydride or distill it before use.2. Check the purity of the starting material by melting point or spectroscopy. If necessary, purify it by recrystallization or sublimation.3. Ensure the reaction is carried out at the optimal temperature. For this reaction, room temperature is often sufficient, but gentle heating may be required. |
| Product is Darkly Colored (Brown/Purple) | 1. Oxidation of the N,N-dimethyl-p-phenylenediamine starting material.2. Air oxidation during the reaction or workup. | 1. Use purified starting material and handle it under an inert atmosphere.2. Degas the solvent before use and maintain an inert atmosphere throughout the reaction and workup. The use of antioxidants in trace amounts could be explored. |
| Difficult Purification/Oily Product | 1. Presence of unreacted starting materials.2. Formation of byproducts. | 1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).2. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). |
| Yield Decreases Significantly After Recrystallization | 1. Product is too soluble in the recrystallization solvent.2. Too much solvent was used for recrystallization. | 1. Adjust the solvent ratio. For an ethanol/water system, use the minimum amount of hot ethanol to dissolve the product and then add water.2. After dissolving the crude product in a minimal amount of hot solvent, cool the solution slowly to allow for maximum crystal formation. Placing the solution in an ice bath can further increase the yield. |
Experimental Protocols
Synthesis of this compound via Acetylation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N,N-dimethyl-p-phenylenediamine | 136.19 | 5.0 g | 0.0367 |
| Acetic Anhydride | 102.09 | 4.1 mL (4.4 g) | 0.0431 |
| Pyridine | 79.10 | 3.2 mL (3.1 g) | 0.0392 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 2 x 25 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethyl-p-phenylenediamine (5.0 g, 0.0367 mol) in dichloromethane (50 mL).
-
Addition of Reagents: Add pyridine (3.2 mL, 0.0392 mol) to the solution. Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (4.1 mL, 0.0431 mol) dropwise from the dropping funnel over a period of 15 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound. An expected yield is typically in the range of 85-95%.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
Technical Support Center: N-[4-(dimethylamino)phenyl]acetamide Experiments
Welcome to the technical support center for experiments involving N-[4-(dimethylamino)phenyl]acetamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the acetylation of N,N-dimethyl-p-phenylenediamine with acetic anhydride. This reaction is typically performed in a suitable solvent, and a base may be used to neutralize the acetic acid byproduct.
Q2: I am getting a low yield in my synthesis. What are the possible reasons?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it using thin-layer chromatography (TLC).
-
Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Moisture in reactants or solvent: Acetic anhydride can be hydrolyzed by water, reducing its effectiveness. Ensure all reagents and glassware are dry.
-
Loss during workup and purification: Significant product loss can occur during extraction and recrystallization steps.
Q3: My purified product is not pure according to NMR analysis. What are the likely impurities?
A3: Common impurities include unreacted N,N-dimethyl-p-phenylenediamine, di-acetylated product (where the acetyl group also attaches to the dimethylamino nitrogen), and residual acetic acid.
Q4: What is the best solvent for recrystallizing this compound?
A4: A mixed solvent system of ethanol and water is often effective. The compound is typically dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals should form. Other solvent systems like ethyl acetate/hexane can also be explored.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Synthesis
| Problem | Possible Cause | Solution |
| Reaction is slow or does not proceed | Low reaction temperature. | Gently heat the reaction mixture. Monitor the progress by TLC. |
| Inactive acetic anhydride due to hydrolysis. | Use fresh, unopened acetic anhydride or distill it before use. Ensure all glassware is thoroughly dried. | |
| Formation of a dark-colored reaction mixture | Oxidation of N,N-dimethyl-p-phenylenediamine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low product yield after workup | Product is partially soluble in the aqueous layer during extraction. | Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crystallizing on the filter paper. |
Purification
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The solvent is too nonpolar for the compound, or the solution is supersaturated. | Add a small amount of a more polar solvent (e.g., ethanol) to the hot solution until it becomes clear. Ensure the solution is not cooled too rapidly. |
| No crystal formation upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Colored impurities in the final product | Co-crystallization of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use minimal charcoal to avoid adsorbing the desired product. |
Characterization
| Problem | Possible Cause | Solution |
| Broad peaks in the 1H NMR spectrum | Presence of paramagnetic impurities or acidic protons exchanging with residual water. | Purify the sample again. Ensure the NMR solvent is dry. A D2O exchange experiment can confirm the presence of exchangeable protons (e.g., N-H). |
| Unexpected peaks in the 1H or 13C NMR spectrum | Presence of residual solvent or impurities. | Compare the chemical shifts of the unknown peaks with the known shifts of common laboratory solvents.[2] Refer to the impurity profile discussed in the FAQs. |
| Ambiguous IR peaks | Overlapping absorptions. | Compare the spectrum with reference spectra of similar acetanilide derivatives. Key peaks to look for include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of N,N-dimethyl-p-phenylenediamine using acetic anhydride.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethanol
-
Water
Procedure:
-
Dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 50-60 °C) for a designated time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add water dropwise until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.[3][4]
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C10H14N2O[5] |
| Molecular Weight | 178.23 g/mol [5] |
| Appearance | Off-white to light brown solid |
| Melting Point | ~112-115 °C (for the related N-phenylacetamide)[6][7] |
| 1H NMR (CDCl3, δ in ppm) | ~7.3-7.5 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~2.9 (s, 6H, N(CH3)2), ~2.1 (s, 3H, COCH3), ~7.0-7.5 (br s, 1H, NH) |
| 13C NMR (CDCl3, δ in ppm) | ~168 (C=O), ~148 (C-N(CH3)2), ~128 (C-NH), ~121 (Ar-CH), ~113 (Ar-CH), ~41 (N(CH3)2), ~24 (COCH3) |
| IR (KBr, cm-1) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1600, 1520 (Aromatic C=C stretch) |
Note: The spectral data are approximate and based on structurally similar compounds. Actual values may vary.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low synthesis yield.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and professional scientific judgment. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical experiment.
References
- 1. CN101462977B - Purification method of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 5. jcbsc.org [jcbsc.org]
- 6. chembk.com [chembk.com]
- 7. chemsynthesis.com [chemsynthesis.com]
improving the stability of n-[4-(dimethylamino)phenyl]acetamide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-[4-(dimethylamino)phenyl]acetamide solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you might encounter with the stability of your this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon standing. | Oxidation: The dimethylamino group and the aromatic ring are susceptible to oxidation when exposed to air and/or light. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Light Protection: Store solutions in amber vials or protect them from light.[2][3] 3. Antioxidants: Consider adding a small amount of an antioxidant compatible with your experimental system. Common antioxidants for aromatic amines include butylated hydroxytoluene (BHT) or sodium metabisulfite. Compatibility testing is crucial. |
| Loss of potency or unexpected peaks in HPLC analysis. | Hydrolysis: The acetamide group can undergo hydrolysis, especially under acidic or basic conditions, forming 4-(dimethylamino)aniline and acetic acid.[4][5][6] | 1. pH Control: Maintain the pH of the solution in the neutral range (pH 6-8) if compatible with your experiment. Use appropriate buffer systems. 2. Aprotic Solvents: If your experiment allows, use aprotic solvents to minimize hydrolysis. |
| Precipitation of the compound from the solution. | Low Solubility: this compound has limited solubility in aqueous solutions. Changes in temperature or solvent composition can cause precipitation. | 1. Solvent Selection: Use co-solvents such as ethanol, methanol, or acetonitrile to improve solubility in aqueous systems.[7] 2. Temperature Control: Store solutions at a constant, appropriate temperature. Note that while refrigeration (4°C) is recommended for stability, it may decrease solubility.[2] Allow the solution to equilibrate to room temperature before use if precipitation is observed in the cold. |
| Inconsistent analytical results. | Adsorption to Surfaces: Aromatic amines can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration. | 1. Use of Silanized Glassware: Employ silanized glassware to minimize adsorption. 2. Material Compatibility: Check the compatibility of your storage containers with the compound and solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: The amide bond can be cleaved by acid or base catalysis, yielding 4-(dimethylamino)aniline and acetic acid.[4][6]
-
Oxidation: The dimethylamino group is prone to oxidation, which can lead to the formation of N-oxides and other colored degradation products. The aromatic ring can also be oxidized. Aromatic amines are generally sensitive to oxidation by air and light.[1][3]
Q2: What is the recommended solvent for preparing this compound solutions?
A2: The choice of solvent depends on the experimental requirements. For aqueous solutions, it is often necessary to use a co-solvent to achieve the desired concentration. Mixtures of water with ethanol, methanol, or acetonitrile are commonly used for similar compounds.[7] For applications where hydrolysis is a major concern, aprotic solvents like DMSO or DMF could be considered, although their compatibility with the downstream application is essential.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: For optimal stability, solutions should be:
-
Stored at a low temperature, typically 2-8°C.[2]
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[2][3]
-
Stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]
-
Maintained at a neutral pH if possible.
Q4: Are there any chemical stabilizers I can add to my solutions?
A4: Yes, for aromatic amines, several types of stabilizers can be effective. However, their use must be carefully evaluated for compatibility with your specific experimental setup.
-
Antioxidants: To prevent oxidative degradation.
-
pH Buffers: To control hydrolysis by maintaining a neutral pH.
-
Chelating Agents: Trace metal ions can catalyze degradation, so a chelating agent like EDTA may be beneficial in some cases.
The addition of hydrazine or thiourea derivatives has been shown to stabilize some aromatic amines, primarily against discoloration.[3]
Q5: How can I monitor the stability of my solution?
A5: A stability-indicating analytical method is required. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from all its potential degradation products, allowing for accurate quantification of the parent compound over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 60°C for 24 hours.
-
Photodegradation: Expose a solution sample to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Note: This is a starting point. Method optimization will be required based on the results of the forced degradation study.
Visualizations
Caption: Workflow for forced degradation and stability analysis.
Caption: Potential degradation pathways of the target compound.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. chembk.com [chembk.com]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 7. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background fluorescence of n-[4-(dimethylamino)phenyl]acetamide
Welcome to the technical support center for N-[4-(dimethylamino)phenyl]acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can be a significant challenge in assays utilizing this compound. This guide provides a systematic approach to identifying and mitigating the sources of unwanted fluorescence.
1. Identify the Source of Background Fluorescence
The first step in troubleshooting is to pinpoint the origin of the high background. Potential sources include the compound itself, contaminants, or the experimental system.
Figure 1. Logical workflow for identifying the source of high background fluorescence.
2. Compound-Related Issues and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Intrinsic Fluorescence of this compound | Optimize compound concentration. Use the lowest concentration that provides a detectable specific signal. | Perform a concentration titration experiment to determine the optimal signal-to-noise ratio. |
| Fluorescent Impurities from Synthesis | Purify the compound. | Purification Protocol: 1. Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.3. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.4. Dry the purified crystals under vacuum. |
| Photodegradation Products | Minimize exposure to light and oxygen. Prepare fresh solutions before use. | Handling Protocol: 1. Store the solid compound and solutions in amber vials or wrap containers in aluminum foil.2. De-gas solvents by sparging with an inert gas (e.g., nitrogen, argon) before preparing solutions.[1] |
3. System-Related Issues and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Autofluorescence of Assay Components (e.g., plates, media) | Use low-fluorescence plates (e.g., black plates). Use phenol red-free media or switch to a buffered saline solution for the final measurement step.[2] | Run a blank measurement with all assay components except this compound to quantify background autofluorescence. |
| Nonspecific Binding | Increase the number and duration of wash steps. Add a blocking agent (e.g., BSA) to the buffer. | Washing Protocol: 1. After incubation with the compound, wash the sample (e.g., cells, beads) three to five times with a suitable buffer (e.g., PBS).2. Increase the incubation time for each wash to 5-10 minutes with gentle agitation. |
| Suboptimal Instrument Settings | Optimize excitation and emission wavelengths. Adjust gain/detector sensitivity. | Determine the specific excitation and emission maxima of your compound in the assay buffer. A close analog, N-(4-aminophenyl) acetamide, has UV absorption peaks at approximately 206 nm and 246 nm[3]. Use these as a starting point for optimization. |
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission wavelengths for this compound?
Q2: Can I use a quenching agent to reduce the background fluorescence?
Yes, fluorescence quenching is a potential strategy. The efficiency of a quencher depends on the specific fluorophore and the quenching mechanism (e.g., collisional quenching, FRET). For aromatic compounds with electron-donating groups, photoinduced electron transfer (PET) can be a significant quenching mechanism[4].
Potential Quenching Agents to Consider:
-
Nitromethane: Known to quench the fluorescence of some aromatic hydrocarbons[5].
-
Iodide salts (e.g., KI): A common collisional quencher.
-
Electron-accepting molecules: Compounds that can accept an electron from the excited this compound may act as quenchers.
It is essential to empirically test the effectiveness and potential interference of any quenching agent in your specific assay.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Can separate the main compound from impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
Synthesis of N-phenylacetamide derivatives can sometimes result in side products or unreacted starting materials[6][7]. If you suspect fluorescent impurities, purification by recrystallization or column chromatography is recommended.
Q4: My fluorescence signal decreases over time. What could be the cause?
Signal decay can be due to photobleaching or chemical degradation of the fluorophore.
References
- 1. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron donor–acceptor interactions in the quenching of aromatic hydrocarbon fluorescence. The effects of temperature and solvent permittivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcbsc.org [jcbsc.org]
Technical Support Center: Preventing Photobleaching of N-[4-(dimethylamino)phenyl]acetamide in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of N-[4-(dimethylamino)phenyl]acetamide during fluorescence microscopy experiments.
Troubleshooting Guide: Diminishing Fluorescence Signal
Rapid loss of fluorescence signal from this compound can significantly compromise imaging experiments. This guide offers a systematic approach to identify and resolve the root causes of photobleaching.
Problem: The fluorescence intensity of this compound decreases rapidly upon exposure to excitation light.
Workflow for Troubleshooting Photobleaching:
Caption: A stepwise workflow for troubleshooting and mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light.[1] For this compound, this leads to a permanent loss of its ability to fluoresce, resulting in a diminished signal during microscopy experiments. This can compromise the quality of images, reduce the duration of time-lapse imaging, and affect the accuracy of quantitative measurements. The process often involves the fluorophore entering a long-lived, highly reactive triplet state, which can then react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore.[1]
Q2: How can I optimize my imaging settings to reduce photobleaching?
A2: Optimizing your microscope's settings is a critical first step in minimizing photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.[2]
-
Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light without changing its color.[2]
-
Avoid Unnecessary Exposure: Use the microscope's shutter to block the excitation light when not actively acquiring images.[3] For focusing, use transmitted light or focus on a region of the sample that is not your primary area of interest.[4]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[1] They typically work by scavenging for reactive oxygen species (ROS) that are a primary cause of photodamage.[5] Common antifade agents include:
-
ProLong™ Gold and ProLong™ Diamond: These are commercially available mounting media that offer excellent protection against photobleaching for a wide range of fluorophores.[6][7]
-
VECTASHIELD®: Another widely used antifade mounting medium that can preserve fluorescence for extended periods.[8]
-
Ascorbic Acid (Vitamin C): Can be added to imaging buffers to reduce photobleaching, particularly in live-cell imaging.[9]
Signaling Pathway of Photobleaching and Mitigation by Antifade Reagents:
Caption: The pathway of photobleaching and the protective mechanism of antifade reagents.
Q4: Are there specific antifade reagents recommended for this compound?
A4: While there is no specific data available on the optimal antifade reagent for this compound, general-purpose antifade mountants are a good starting point. Since this compound is a blue-emitting fluorophore, reagents that show good performance in the blue-to-green spectral range are recommended.
Table 1: Comparison of Commercial Antifade Mountants
| Antifade Mountant | Curing Time | Refractive Index | Recommended Fluorophores |
| ProLong™ Gold [6][10] | Cures in 24 hours | ~1.46 (cured)[7] | Broad spectrum, including DAPI, FITC, and Alexa Fluor™ dyes.[7] |
| ProLong™ Diamond [7] | Cures in 24 hours | ~1.46 (cured)[7] | Broad spectrum, enhanced for Alexa Fluor™ dyes and fluorescent proteins.[7] |
| VECTASHIELD® [8][11] | Non-curing (liquid) | ~1.45[12] | Broad spectrum, compatible with many common fluorophores. |
| VECTASHIELD® HardSet™ [8] | Hardens overnight | ~1.46 | Broad spectrum, provides a permanent mount. |
Note: The effectiveness of an antifade reagent can be fluorophore-dependent. It is advisable to test a few different options to determine the best one for your specific experimental conditions.
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare your own antifade mounting medium. A common recipe involves a glycerol-based buffer containing an antioxidant. However, commercial preparations are often more consistent and have been optimized for performance.
Experimental Protocol: Preparation of a Simple Antifade Mounting Medium
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
p-Phenylenediamine (PPD) or n-propyl gallate (NPG) (Caution: PPD is toxic and can be unstable)
-
Distilled water
Protocol:
-
Prepare a 10x PBS stock solution.
-
To make the mounting medium, combine:
-
1 part 10x PBS
-
9 parts glycerol
-
-
Slowly dissolve the antifade agent (e.g., 0.1% PPD or 2% NPG) in the PBS/glycerol mixture. Gentle heating may be required to dissolve NPG.
-
Adjust the pH to ~8.0 with NaOH.
-
Store the solution in small aliquots at -20°C in the dark.
Disclaimer: Handle all chemicals with appropriate safety precautions. PPD is known to be unstable and can cause autofluorescence.
Q6: Beyond imaging settings and reagents, what else can I do?
A6: Several other factors can influence photobleaching:
-
Choice of Fluorophore: If photobleaching of this compound remains a significant issue, consider using a more photostable fluorophore with similar spectral properties if your experimental design allows. Modern dyes like the Alexa Fluor™ or DyLight™ series are known for their enhanced photostability.[13]
-
High-Sensitivity Detectors: Using a more sensitive camera or detector (e.g., an EM-CCD or sCMOS camera) allows you to use lower excitation light levels while still obtaining a good signal.[3]
-
Advanced Microscopy Techniques: Techniques like spinning disk confocal microscopy or light-sheet fluorescence microscopy inherently reduce photobleaching by illuminating only a small portion of the sample at a time.[14]
By systematically addressing these factors, you can significantly reduce the photobleaching of this compound and improve the quality and reliability of your fluorescence microscopy data.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. cfim.ku.dk [cfim.ku.dk]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. res.cloudinary.com [res.cloudinary.com]
- 13. news-medical.net [news-medical.net]
- 14. 3D Chemical Imaging by Fluorescence-detected Mid-Infrared Photothermal Fourier Light Field Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(dimethylamino)phenyl]acetamide. Below you will find detailed information on purification techniques, common challenges, and recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for achieving very high purity on a smaller scale. Recrystallization is often the preferred method for larger quantities due to its simplicity and cost-effectiveness.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. The most common impurities include:
-
Unreacted N,N-dimethyl-p-phenylenediamine: The starting amine is a common impurity if the acetylation reaction does not go to completion.
-
Acetic acid or anhydride: Residual acetylating agent or its hydrolysis product may be present.
-
Di-acetylated byproduct (N-acetyl-N-[4-(dimethylamino)phenyl]acetamide): While less common, over-acetylation can occur under harsh reaction conditions.
-
Oxidation products: The dimethylamino group is susceptible to oxidation, which can lead to colored impurities.
Q3: My purified this compound is colored (e.g., pink, brown, or yellow). What is the cause and how can I remove the color?
A3: A colored sample is often indicative of trace impurities, frequently arising from the oxidation of the starting material, N,N-dimethyl-p-phenylenediamine. These colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q4: I am experiencing a low yield after recrystallization. What are the possible reasons and how can I improve it?
A4: Low yield during recrystallization can be due to several factors:
-
Using too much solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Premature crystallization: If crystals form too early, for example during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out (product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Use a lower-boiling solvent. Try a different solvent system. Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound. |
| Crystals are very fine or powdery | The solution cooled too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of pure product | Too much solvent was used. The crystals were washed with a solvent that was not cold. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. Always wash the collected crystals with ice-cold solvent. Consider a different recrystallization solvent or a solvent mixture. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | The eluent system is not optimal. | Adjust the polarity of the eluent. For this compound on silica gel, a mixture of hexane and ethyl acetate is a good starting point. Increase the proportion of ethyl acetate to increase polarity. |
| Compound is stuck on the column | The eluent is not polar enough. The compound is interacting too strongly with the stationary phase. | Gradually increase the polarity of the eluent during the chromatography (gradient elution). Consider using a more polar solvent system from the beginning. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Broad or tailing peaks | The column is overloaded with the sample. The compound is interacting with acidic sites on the silica. | Use a larger column or reduce the amount of sample loaded. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
Data Presentation
Table 1: Solubility Characteristics of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly soluble | Soluble | Good, especially for removing non-polar impurities. |
| Ethanol | Moderately soluble | Very soluble | Good, often used in combination with water. |
| Acetone | Soluble | Very soluble | May be too good of a solvent, leading to low recovery. |
| Ethyl Acetate | Moderately soluble | Very soluble | Potentially a good solvent. |
| Hexane | Insoluble | Sparingly soluble | Good for washing the final product to remove non-polar impurities. |
Note: This data is based on the general solubility properties of similar aromatic amides. Experimental verification is recommended for optimal results.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: Synthesis of N-[4-(dimethylamino)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(dimethylamino)phenyl]acetamide.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the common method for synthesizing this compound? | The most common method is the acetylation of N,N-dimethyl-p-phenylenediamine using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent, often with the addition of a base to neutralize the acid byproduct. |
| What are the typical reaction conditions? | Reaction conditions can vary, but a common protocol involves dissolving N,N-dimethyl-p-phenylenediamine in a solvent like dichloromethane or acetic acid, followed by the slow addition of the acetylating agent at a controlled temperature, often at room temperature or below. |
| How can I monitor the progress of the reaction? | Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. |
| What is the appearance of the final product? | Pure this compound is typically a solid, which can range from white to off-white or slightly colored crystals or powder. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Acetylating Agent: The acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. 2. Protonation of Starting Material: If using acetyl chloride without a base, the generated HCl will protonate the highly basic N,N-dimethyl-p-phenylenediamine, deactivating it for further reaction.[1] 3. Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Use fresh or properly stored acetylating agent. 2. Add a base (e.g., pyridine, triethylamine, or sodium acetate) to the reaction mixture to scavenge the acid byproduct. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be required, but this should be done cautiously to avoid side reactions. |
| Product is Highly Colored (Pink, Purple, or Brown) | 1. Oxidation of Starting Material: N,N-dimethyl-p-phenylenediamine is susceptible to air oxidation, which can produce colored impurities.[2][3] This can be exacerbated by heat and light. 2. Formation of Oxidized Byproducts: The dimethylamino group can be sensitive to oxidizing conditions, leading to the formation of colored radical cations or other oxidation products.[4] | 1. Use high-purity, colorless N,N-dimethyl-p-phenylenediamine. If the starting material is colored, consider purification (e.g., by recrystallization or distillation) before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Avoid excessive heating and exposure to strong light. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The presence of the starting material spot. 2. Formation of Di-acetylated Product: While less common for this specific substrate, over-acylation is a potential side reaction in the acylation of amines.[5] 3. Hydrolysis of Product: If the workup involves harsh acidic or basic conditions, the amide product may hydrolyze back to the starting amine. | 1. Increase the reaction time or consider a slight excess of the acetylating agent. 2. Use a controlled stoichiometry of the acetylating agent (e.g., 1.0 to 1.1 equivalents). Monitor the reaction closely by TLC to stop it once the starting material is consumed. 3. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Difficulty in Product Crystallization/Purification | 1. Presence of Oily Impurities: Oxidation byproducts are often tarry or oily in nature. 2. Residual Acetic Acid or Base: These can interfere with crystallization. | 1. Purify the crude product using column chromatography to separate the desired product from colored and oily impurities. 2. Ensure the crude product is thoroughly washed during workup to remove any residual acids or bases. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash is often effective. |
Experimental Protocols
Synthesis of this compound using Acetic Anhydride
-
Dissolution: In a round-bottom flask, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Precipitation: Pour the reaction mixture into a beaker of cold water with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound.
Troubleshooting Logic: Identifying and Resolving Common Issues
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Ch22: EArS of aromatic amines [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-[4-(dimethylamino)phenyl]acetamide Staining
Welcome to the technical support center for N-[4-(dimethylamino)phenyl]acetamide staining. This guide provides troubleshooting advice and frequently asked questions to help you optimize your staining protocols for reliable and reproducible results. Please note that this compound is not a commonly documented staining agent in the scientific literature. Therefore, this guide is based on general principles for optimizing novel staining reagents.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind optimizing incubation time for a new staining reagent like this compound?
A1: The key principle is to find the "sweet spot" where the specific signal is maximized while minimizing non-specific background staining. This typically involves a time-course experiment where the staining intensity is evaluated at different incubation durations. An incubation time of 10-20 minutes may be a good starting point for many biological markers.[1]
Q2: How does concentration of this compound affect the optimal incubation time?
A2: Concentration and incubation time are often inversely related. A higher concentration of the staining reagent may require a shorter incubation time to achieve the desired signal intensity. Conversely, a lower concentration might need a longer incubation period. It is crucial to first determine an optimal concentration range before fine-tuning the incubation time.
Q3: What are the critical factors to consider when preparing for an incubation time optimization experiment?
A3: Several factors can influence the outcome:
-
Cell/Tissue Preparation: Consistent fixation, permeabilization, and blocking are essential for reproducible results.
-
Staining Buffer: The pH and composition of the buffer can affect the binding of the staining reagent.
-
Temperature: Incubation temperature can alter the rate of the staining reaction. Room temperature is a common starting point, but some protocols may require 4°C for overnight incubations to minimize background.[2]
-
Washing Steps: Adequate washing after incubation is critical to remove unbound reagent and reduce background noise.
Q4: Should I perform a literature search for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Incubation time is too short. | Increase the incubation time systematically (e.g., 30 min, 1 hr, 2 hrs). |
| Concentration of the staining reagent is too low. | Perform a concentration titration to find the optimal concentration. | |
| Inefficient fixation or permeabilization. | Optimize fixation and permeabilization protocols for your specific cell/tissue type and target. | |
| Reagent degradation. | Ensure the staining reagent is stored correctly and has not expired. Prepare fresh solutions. | |
| High Background Staining | Incubation time is too long. | Reduce the incubation time. |
| Concentration of the staining reagent is too high. | Decrease the concentration of the staining reagent. | |
| Inadequate blocking. | Increase the duration or change the blocking agent (e.g., from BSA to serum). | |
| Insufficient washing. | Increase the number and/or duration of wash steps after incubation. | |
| Uneven Staining | Incomplete coverage of the sample with the staining solution. | Ensure the entire sample is immersed in the staining solution. |
| Uneven fixation or processing of the tissue. | Review and standardize your tissue preparation protocol. | |
| Air bubbles trapped on the sample. | Carefully apply the staining solution to avoid trapping air bubbles. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of working dilutions from the stock solution in your chosen staining buffer. A good starting range might be from 1 µM to 100 µM.
-
Prepare your samples (cells or tissue sections) using your standard fixation and permeabilization protocol.
-
Incubate replicate samples with each concentration for a fixed, intermediate incubation time (e.g., 60 minutes at room temperature).
-
Wash the samples thoroughly.
-
Mount and image the samples using appropriate microscopy.
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio.
Protocol 2: Optimizing Incubation Time
-
Prepare the optimal concentration of this compound as determined in Protocol 1.
-
Prepare your samples as before.
-
Incubate the samples with the staining solution for a range of different times (e.g., 15 min, 30 min, 60 min, 2 hours, 4 hours).
-
Wash the samples thoroughly.
-
Mount and image the samples.
-
Analyze the results to identify the incubation time that yields the strongest specific signal without a significant increase in background.
Quantitative Data Summary
The following tables represent example data from hypothetical optimization experiments.
Table 1: Example Data for Concentration Optimization
| Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 µM | 150 | 50 | 3.0 |
| 5 µM | 450 | 75 | 6.0 |
| 10 µM | 800 | 100 | 8.0 |
| 50 µM | 1200 | 400 | 3.0 |
| 100 µM | 1500 | 800 | 1.9 |
In this example, 10 µM would be chosen as the optimal concentration.
Table 2: Example Data for Incubation Time Optimization (at 10 µM)
| Incubation Time | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 15 min | 300 | 80 | 3.75 |
| 30 min | 650 | 90 | 7.22 |
| 60 min | 810 | 105 | 7.71 |
| 120 min | 850 | 250 | 3.40 |
| 240 min | 900 | 400 | 2.25 |
In this example, 60 minutes would be selected as the optimal incubation time.
Visual Guides
Caption: Workflow for optimizing staining with a novel reagent.
Caption: Hypothetical signaling pathway with a potential staining target.
References
Technical Support Center: Minimizing Cytotoxicity of N-[4-(dimethylamino)phenyl]acetamide in Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of N-[4-(dimethylamino)phenyl]acetamide during live-cell imaging experiments.
Disclaimer: There is limited specific research on the cytotoxicity of this compound in live-cell imaging. The information provided is based on general principles of chemical cytotoxicity, phototoxicity in live-cell imaging, and the known mechanisms of toxicity of structurally related compounds, such as Acetaminophen (APAP). All experimental parameters should be empirically determined for your specific cell type and experimental setup.
Troubleshooting Guide
Here are some common issues encountered during live-cell imaging with this compound and how to address them.
Question 1: My cells show signs of stress (e.g., rounding, blebbing, detachment) shortly after adding this compound, even before I start imaging. What is the likely cause and how can I resolve this?
Answer: This issue is likely due to direct chemical cytotoxicity of the compound. Aromatic amines can be metabolized into reactive species that cause cellular damage.[1][2] The mechanism may be similar to that of Acetaminophen (APAP), which is metabolized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][5] This metabolite can deplete cellular antioxidants like glutathione and bind to cellular proteins, leading to oxidative stress and mitochondrial dysfunction.[6][7]
Solutions:
-
Titrate Compound Concentration: The most critical factor is the concentration of the compound. Perform a dose-response experiment to determine the highest concentration that does not cause morphological changes or cell death over the desired experimental duration.
-
Reduce Incubation Time: Minimize the time cells are exposed to the compound before imaging.
-
Use Antioxidants: Supplementing the culture medium with antioxidants such as N-acetylcysteine (NAC) or Trolox can help mitigate oxidative stress.[8]
-
Consider Cell Type: Different cell lines have varying metabolic activities and sensitivities to chemical compounds. The toxic threshold for your cell line of interest must be determined empirically.
Question 2: My cells appear healthy at the beginning of the experiment but show increasing signs of stress or die during a time-lapse acquisition. What could be causing this?
Answer: This is a classic sign of phototoxicity.[9] The excitation light used in fluorescence microscopy can react with intracellular molecules and the compound itself to generate reactive oxygen species (ROS), which are damaging to cellular components.[8] This damage is cumulative over the course of the imaging experiment.[10]
Solutions:
-
Minimize Excitation Light: Use the lowest possible laser power or light intensity that provides an acceptable signal-to-noise ratio.[11][12]
-
Optimize Exposure Time: While it may seem counterintuitive, increasing the exposure time while decreasing the excitation light intensity can sometimes reduce phototoxicity.[13]
-
Reduce Frequency of Imaging: Only acquire images as frequently as is necessary to capture the biological process you are studying. Avoid unnecessary exposures.
-
Use Sensitive Detectors: Employing highly sensitive cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels.
-
Choose Appropriate Fluorophores: Use bright and photostable fluorophores. Red-shifted fluorophores are generally less phototoxic as they are excited by longer, lower-energy wavelengths.[11]
-
Incorporate Environmental Controls: Maintain a stable and optimal environment for your cells throughout the experiment, including temperature (37°C), CO2 (5%), and humidity, to prevent additional stress.[12][14]
Question 3: I have a weak fluorescent signal, and increasing the excitation power to compensate is causing phototoxicity. How can I enhance my signal-to-noise ratio without harming the cells?
Answer: Improving the signal-to-noise ratio is a balance between maximizing photon collection and minimizing photodamage.
Solutions:
-
Optimize the Light Path: Use high numerical aperture (NA) objectives to collect more light. Ensure all optical components are clean and correctly aligned.
-
Select Brighter Dyes: If applicable, choose fluorescent probes or proteins with high quantum yields and extinction coefficients.
-
Use Image Processing Techniques: Post-acquisition processing can improve image quality. Techniques like binning (at the hardware or software level) can increase signal at the expense of some spatial resolution. Denoising algorithms can also be applied.[13]
-
Use Phenol Red-Free Medium: Phenol red in culture medium can increase background fluorescence. Switching to a phenol red-free imaging medium can improve the signal-to-noise ratio.[15]
-
Add Antifade Reagents: For some applications, live-cell compatible antifade reagents can be added to the imaging medium to reduce photobleaching and potentially phototoxicity.[16]
Frequently Asked Questions (FAQs)
Question 1: What is a recommended starting concentration for this compound in a live-cell imaging experiment?
Answer: As there is no established data, a conservative approach is essential. We recommend starting with a concentration range of 1-10 µM and performing a thorough dose-response analysis to identify the optimal, non-toxic concentration for your specific cell line and experimental duration.
Question 2: How can I systematically determine the maximum non-toxic concentration of this compound?
Answer: A cytotoxicity assay is the most effective way to determine the optimal concentration. You can perform this directly on the microscope stage using live/dead cell stains. A detailed protocol is provided below. Real-time cytotoxicity assays can provide kinetic data on cell death.[17][18][19]
Question 3: What are the critical controls to include in my live-cell imaging experiment?
Answer: To ensure your results are valid and correctly interpreted, the following controls are essential:
-
Untreated Control: Cells cultured under identical conditions without the compound or vehicle. This is your baseline for normal cell health and behavior.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure the solvent itself is not causing any adverse effects.
-
Phototoxicity Control: Cells that are not treated with the compound but are subjected to the same imaging protocol. This will help you distinguish between phototoxicity and compound-specific cytotoxicity.
-
Positive Control (Optional): If available, a compound with a known cytotoxic effect on your cell line can be used to validate the assay.
Question 4: Can I add supplements to my imaging medium to enhance cell viability?
Answer: Yes, supplementing your imaging medium can help improve cell health and resilience during the experiment.
-
Antioxidants: As mentioned, N-acetylcysteine (NAC) or Trolox can be added to scavenge ROS and reduce both chemical and photo-induced oxidative stress.[8]
-
HEPES Buffer: For experiments outside of a CO2-controlled incubator, using a medium buffered with HEPES can help maintain a stable pH.[12]
-
Specialized Imaging Media: Several commercially available media are formulated to maintain cell health for extended periods under imaging conditions and are often free of components that cause background fluorescence.[20]
Data Presentation
Table 1: General Guidelines for Initial Experimental Setup to Minimize Cytotoxicity
| Parameter | Recommendation | Rationale |
| Compound Concentration | Start with a low concentration (e.g., 1-10 µM) and perform a dose-response curve. | To identify the highest non-toxic concentration for your specific cell type. |
| Excitation Light Intensity | Use the lowest possible intensity (<10% of laser/lamp power). | To minimize phototoxicity and the generation of reactive oxygen species (ROS).[10] |
| Exposure Time | As short as possible while maintaining a good signal-to-noise ratio. | To reduce the total light dose delivered to the cells. |
| Acquisition Interval | The longest possible interval that still captures the dynamics of the process of interest. | To minimize the cumulative light exposure over time. |
| Objective | High Numerical Aperture (NA) objective. | To maximize light collection efficiency, allowing for lower excitation intensity. |
| Fluorophore Selection | Bright, photostable, and red-shifted fluorophores. | To improve signal and reduce phototoxicity from shorter wavelength light.[11] |
| Imaging Medium | Phenol red-free medium, supplemented with antioxidants (e.g., Trolox, NAC). | To reduce background fluorescence and mitigate oxidative stress.[15] |
Disclaimer: These are general starting points and must be optimized for each specific experiment.
Experimental Protocols
Protocol: Determining Optimal Concentration of this compound using a Fluorescence-Based Cytotoxicity Assay
This protocol uses Calcein-AM (stains live cells green) and Propidium Iodide (PI) or a similar dye (stains dead cells red) to determine the concentration-dependent cytotoxicity of the compound.
Materials:
-
Cells of interest plated in a multi-well imaging plate (e.g., 96-well).
-
This compound stock solution.
-
Vehicle (e.g., DMSO).
-
Live-cell imaging medium (phenol red-free).
-
Calcein-AM stock solution.
-
Propidium Iodide (PI) or another dead cell stain (e.g., CellTox™ Green).[19]
-
An automated live-cell imaging system with environmental control.
Procedure:
-
Cell Plating: Plate your cells at a suitable density in a 96-well imaging plate and allow them to adhere and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in the imaging medium. Also, prepare a vehicle control with the highest concentration of the vehicle used.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the compound and the vehicle control. Include untreated wells as a negative control.
-
Staining: Add Calcein-AM (final concentration ~1 µM) and PI (final concentration ~1.5 µM) to all wells.
-
Imaging Setup:
-
Place the plate in the live-cell imaging system with the environment set to 37°C and 5% CO2.
-
Set up the imaging parameters to acquire images in the green (Calcein-AM) and red (PI) channels, as well as a phase-contrast or brightfield channel.
-
Use the lowest possible excitation light to avoid phototoxicity.
-
-
Image Acquisition: Acquire images at regular intervals (e.g., every 1-2 hours) for the desired duration of your experiment (e.g., 24-48 hours).
-
Data Analysis:
-
Use image analysis software to count the number of live (green) and dead (red) cells in each well at each time point.
-
Calculate the percentage of dead cells for each concentration and time point.
-
Plot the percentage of dead cells against the compound concentration to determine the IC50 (concentration that kills 50% of the cells) and the maximum non-toxic concentration.
-
Mandatory Visualizations
Caption: Potential cytotoxicity pathway of this compound.
References
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of acetaminophen-reactive metabolite formation by methylxanthines and known cytochrome P-450 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 15. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 18. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Image-Based Method for Real-Time Monitoring of Cytotoxicity Using CellTox™ Green Dye and the Essen Bioscience IncuCyte™ Live Content Imaging System [promega.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
enhancing the quantum yield of n-[4-(dimethylamino)phenyl]acetamide fluorescence
Welcome to the technical support center for N-[4-(dimethylamino)phenyl]acetamide and related fluorophores. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence behavior of this compound and its analogs?
A1: this compound and structurally similar molecules are known to exhibit fluorescence that is highly sensitive to the solvent environment. The presence of an electron-donating dimethylamino group and an electron-withdrawing acetamide group can lead to intramolecular charge transfer (ICT) upon excitation. This ICT character means that the fluorescence quantum yield and emission wavelength can change significantly with solvent polarity. In many cases, these compounds exhibit higher fluorescence quantum yields in non-polar or moderately polar aprotic solvents and lower quantum yields in polar protic solvents.
Q2: Why is my fluorescence quantum yield lower than expected?
A2: A low quantum yield can be attributed to several factors:
-
Solvent Choice: The fluorescence of these compounds is highly dependent on solvent polarity. Polar protic solvents like ethanol and methanol can quench fluorescence, leading to a significant reduction in quantum yield.
-
Compound Purity: Impurities can act as quenchers, reducing fluorescence intensity. Ensure the compound is of high purity.
-
Concentration Effects: At high concentrations, self-quenching or aggregation can occur, which decreases the quantum yield. It is recommended to work with dilute solutions where absorbance at the excitation wavelength is below 0.1.
-
Presence of Quenchers: Dissolved oxygen or other quenching species in the solvent can deactivate the excited state non-radiatively. Degassing the solvent can sometimes improve the quantum yield.
-
Incorrect Measurement Parameters: Ensure that the excitation and emission wavelengths are set correctly and that the instrument is properly calibrated.
Q3: How does solvent polarity affect the fluorescence emission spectrum?
A3: For compounds exhibiting intramolecular charge transfer, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This phenomenon is known as solvatochromism.
Q4: What is a Twisted Intramolecular Charge Transfer (TICT) state and how does it affect fluorescence?
A4: A Twisted Intramolecular Charge Transfer (TICT) state is an excited state formed in some donor-acceptor molecules where one part of the molecule twists relative to the other. This twisting leads to a highly polar, charge-separated state. The formation of a TICT state often provides a non-radiative decay pathway, which can lead to fluorescence quenching and a lower quantum yield, especially in polar solvents that stabilize the charge-separated state. The rotation of the dimethylamino group is a common mechanism for TICT state formation in this class of compounds.[1][2][3][4]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Change to a less polar, aprotic solvent. For example, if you are using methanol, try switching to dimethyl sulfoxide (DMSO) or dichloromethane. |
| Compound Degradation | Protect the sample from excessive light exposure to prevent photobleaching. Prepare fresh solutions for each experiment. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths. Ensure the detector gain and slit widths are optimized for your sample. |
| Concentration Too Low | Prepare a series of dilutions to determine the optimal concentration range for your instrument. |
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
| Possible Cause | Troubleshooting Step |
| Variable Solvent Quality | Use high-purity, spectroscopy-grade solvents. Ensure solvents are dry and free of fluorescent impurities. |
| Temperature Fluctuations | Maintain a constant temperature during all measurements, as fluorescence quantum yield can be temperature-dependent. |
| Inner Filter Effects | Ensure the absorbance of your sample and standard at the excitation wavelength is low (ideally < 0.1) to avoid reabsorption of emitted light. |
| Mismatched Reference Standard | Use a reference standard that absorbs and emits in a similar spectral region as your sample. |
Quantitative Data
The following table summarizes the fluorescence quantum yield of a structurally related analog, N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide (ChN(CH3)2), in various solvents. This data illustrates the significant impact of solvent polarity on fluorescence efficiency.[5]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |
| Toluene | 2.38 | 1.497 | 0.15 |
| Tetrahydrofuran | 7.58 | 1.407 | 0.35 |
| Dichloromethane | 8.93 | 1.424 | 0.58 |
| Dimethylformamide | 36.7 | 1.431 | 0.65 |
| Dimethyl sulfoxide | 46.7 | 1.479 | 0.71 |
| Ethanol | 24.5 | 1.361 | 0.04 |
| Methanol | 32.7 | 1.329 | 0.01 |
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
This compound or analog
-
Spectroscopy-grade solvents
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength in a 1 cm cuvette.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution of the sample and the reference standard. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (ms / mr) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference standard.
-
ms and mr are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions (usually assumed to be the refractive index of the solvent if the solutions are dilute).
-
Visualizations
References
- 1. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]
- 2. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with n-[4-(dimethylamino)phenyl]acetamide
Technical Support Center: N-[4-(dimethylamino)phenyl]acetamide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Analytical & Spectroscopic Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Biological Assays
-
--INVALID-LINK--
Troubleshooting Guides
Q1: Why is my reaction yield for this compound lower than expected?
A1: Low yields in the synthesis of N-phenylacetamide derivatives can stem from several factors. The most common synthesis route involves the acetylation of N,N-dimethyl-p-phenylenediamine.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reagent Degradation: The starting amine (N,N-dimethyl-p-phenylenediamine) is susceptible to air oxidation, which can lead to colored impurities and lower the yield of the desired product. The acetylating agent (e.g., acetic anhydride or acetyl chloride) can hydrolyze if exposed to moisture.
-
Solution: Use fresh, high-purity starting materials. If necessary, purify the starting amine before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, some acylation reactions are performed at 0°C to control exothermicity, followed by stirring at room temperature for several hours.[1]
-
Solution: Optimize the reaction temperature and time. A temperature that is too high might promote side reactions, while one that is too low may result in an incomplete reaction.
-
-
Product Loss During Work-up/Purification: Significant amounts of the product can be lost during extraction, washing, or crystallization steps.
Q2: What are the common impurities in the synthesis and how can I minimize them?
A2: The primary impurities are typically unreacted starting materials, side products, or degradation products.
Common Impurities:
-
Unreacted N,N-dimethyl-p-phenylenediamine: The starting amine.
-
Di-acetylated product: Acetylation occurring on the dimethylamino group, although this is less common under standard conditions.
-
Oxidation products: The dimethylamino group is prone to oxidation, which can produce colored impurities.
-
Hydrolysis product: If the reaction mixture is refluxed for extended periods under acidic or basic conditions, the amide can hydrolyze back to the amine and acetic acid.[3]
Minimization and Removal Strategies:
-
Control Stoichiometry: Use a slight excess of the acetylating agent to ensure the full conversion of the starting amine, but avoid a large excess which can complicate purification.
-
Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon minimizes the formation of oxidation products.
-
Purification:
-
Crystallization: This is a highly effective method for removing most common impurities.[2]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.[1]
-
Acid/Base Wash: Washing the crude product with a dilute acid solution can remove unreacted amine, while a dilute base wash can remove any acidic impurities like acetic acid.
-
Q3: My purified compound has a broad or depressed melting point. What does this indicate?
A3: A sharp melting point is a key indicator of high purity for a crystalline solid. A broad melting point range (greater than 2°C) or a melting point that is lower than the literature value suggests the presence of impurities.
-
Action: The compound requires further purification. Recrystallization is often the best first step.[2] If this fails, consider column chromatography. The identity of the impurity can be investigated using techniques like HPLC, NMR, or LC-MS.
Summary of Physical and Spectroscopic Data
The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Melting Point | ~86-87 °C (for the 3-isomer) | [4] |
| Expected ¹H NMR (CDCl₃, est.) | ||
| δ ~2.1 ppm (s, 3H) | -COCH₃ | [5] |
| δ ~2.9 ppm (s, 6H) | -N(CH₃)₂ | - |
| δ ~6.7 ppm (d, 2H) | Aromatic CH | - |
| δ ~7.4 ppm (d, 2H) | Aromatic CH | [5] |
| δ ~7.5 ppm (br s, 1H) | -NH | [1] |
| Expected Mass Spec | ||
| [M+H]⁺ | ~179.11 | - |
Q4: My HPLC chromatogram shows unexpected peaks. How can I troubleshoot this?
A4: Unexpected peaks in an HPLC chromatogram usually indicate the presence of impurities, degradation products, or issues with the HPLC system itself. Reverse-phase HPLC on a C18 column is a common analytical method.[6]
Troubleshooting Steps:
-
Identify the Source:
-
System Contamination: Inject a blank (mobile phase). If peaks appear, they are from the system (e.g., contaminated solvent, column bleed).
-
Sample Impurity: If the blank is clean, the peaks are from your sample.
-
-
Characterize the Impurity Peaks:
-
Retention Time: Compare the retention times to known standards of starting materials or likely side products.
-
UV-Vis Spectrum: Use a Photo Diode Array (PDA) detector to obtain the UV-Vis spectrum of the impurity peak. This can help in its identification.
-
LC-MS: Couple the HPLC to a mass spectrometer to get the molecular weight of the compound responsible for the peak.
-
Common HPLC Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Ghost Peaks | Contaminated mobile phase; Carryover from previous injection | Use fresh, high-purity solvents; Run a needle wash and inject a blank. |
| Broad Peaks | Column degradation; Mismatched solvent between sample and mobile phase | Replace the column; Dissolve the sample in the mobile phase. |
| Split Peaks | Channeled or partially blocked column | Back-flush the column; If unresolved, replace the column. |
| Drifting Baseline | Column temperature fluctuation; Non-equilibrated column | Use a column oven; Allow sufficient time for the column to equilibrate. |
Q5: The ¹H NMR spectrum of my sample has signals that I cannot identify. What are they?
A5: Unidentified signals in an NMR spectrum are a common issue. They typically arise from residual solvents, impurities from the reaction, or water.
Potential Sources of Unexpected Signals:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., acetone, ethanol, ethyl acetate, dichloromethane) are often present in the final product.[7]
-
Solution: Consult a table of common NMR solvent impurities to identify the peaks.[7] Dry the sample under a high vacuum to remove volatile solvents.
-
-
Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent and concentration.
-
Solution: Use dry deuterated solvents. The peak can sometimes be removed by shaking the sample with a drop of D₂O, which exchanges the labile proton.
-
-
Reaction Impurities: Unreacted starting materials or side products.
-
Solution: Compare the spectrum to the known spectra of your starting materials. If side products are suspected, 2D NMR techniques (like COSY or HSQC) may be needed for full characterization.
-
-
Grease: Silicon grease from glassware joints can appear as a small singlet around 0 ppm.
Q6: The mass spectrum shows a peak that doesn't match the expected molecular weight. What could it be?
A6: Unexpected mass-to-charge (m/z) ratios can arise from several sources.
Possible Explanations:
-
Adduct Formation: In electrospray ionization (ESI), it is common for ions to form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution: Look for peaks at M+23 and M+39. These are strong indicators of sodium and potassium adducts, respectively.
-
-
Impurities: The peak could correspond to the molecular weight of an impurity.
-
Solution: Correlate the mass with potential impurities identified by other methods like HPLC or TLC.
-
-
Dimerization: The compound may have formed a dimer, which would appear at [2M+H]⁺.
-
Fragmentation: The expected molecular ion may be unstable and fragment in the source. The observed peak could be a stable fragment.
Q7: I am observing inconsistent results in my biological assays. What are the potential causes related to the compound?
A7: Inconsistent biological activity is a critical issue in drug development and research. If the assay protocol is robust, the problem often lies with the compound itself.
Compound-Related Causes:
-
Purity Variation Between Batches: Different synthesis batches may have varying levels or types of impurities. Some impurities might be inert, while others could be cytotoxic or have their own biological activity, confounding the results.[5]
-
Solution: Establish a strict quality control protocol. Ensure every batch meets a minimum purity standard (e.g., >95% by HPLC) before use in biological assays. Fully characterize each batch by HPLC, NMR, and MS.
-
-
Compound Degradation: The compound may not be stable under the storage or assay conditions. The dimethylamino group can be susceptible to oxidation.
-
Solution: Assess the stability of the compound in your storage solvent (e.g., DMSO) and in the assay buffer. Store the compound protected from light and air, at a low temperature (-20°C or -80°C). Re-analyze the purity of stock solutions periodically.
-
-
Solubility Issues: Poor solubility of the compound in the assay medium can lead to precipitation and an inaccurate effective concentration, causing variability.
-
Solution: Determine the solubility limit in the assay buffer. Visually inspect solutions for any precipitate before use. If solubility is an issue, consider using formulation strategies or different solvent systems.
-
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of this compound
This protocol is a general procedure based on standard acetylation of anilines.[1]
-
Dissolve Starting Material: Dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Add Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) to the solution.
-
Cool Reaction: Cool the mixture to 0°C using an ice bath.
-
Add Acetylating Agent: Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system like ethanol/water.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method for analyzing N-phenylacetamide derivatives.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or mobile phase A to a concentration of ~1 mg/mL.
Diagram 2: Troubleshooting Purity Issues
Caption: Logical flowchart for troubleshooting compound purity issues.
Diagram 3: Hypothetical Signaling Pathway Application
Many acetamide derivatives are investigated as inhibitors in signaling pathways. This diagram shows a generic kinase pathway where such a compound might be tested.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. rsc.org [rsc.org]
- 2. jcbsc.org [jcbsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-[3-(dimethylamino)phenyl]acetamide | 7474-95-5 [amp.chemicalbook.com]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
optimization of reaction conditions for n-[4-(dimethylamino)phenyl]acetamide derivatives
Welcome to the Technical Support Center for the synthesis of N-[4-(dimethylamino)phenyl]acetamide and its derivatives. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: The most common starting material is N,N-dimethyl-p-phenylenediamine, which is acetylated on the primary amine group (-NH2).
Q2: My starting material, N,N-dimethyl-p-phenylenediamine, darkens upon storage. Why does this happen and how can I prevent it? A2: N,N-dimethyl-p-phenylenediamine is highly sensitive to air and light, leading to oxidation which causes the material to darken.[1] To prevent this, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle and kept in a cool, dark place.[1]
Q3: What are the typical acylating agents used for this reaction? A3: The most common acylating agents are acetyl chloride and acetic anhydride. The choice depends on the desired reactivity and the specific reaction conditions, such as the solvent and base used.
Q4: I am observing a dark-colored, insoluble material in my final product. What could it be? A4: Phenylenediamine derivatives are prone to auto-oxidation, which can form colored polymeric impurities, sometimes known as Bandrowski's base or related structures.[2][3] Running the reaction under an inert atmosphere can help minimize the formation of these byproducts.
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4][5] A spot of the reaction mixture is compared against spots of the starting materials. The reaction is considered complete when the spot corresponding to the starting amine has disappeared.
Q6: What are the best methods for purifying the final product? A6: The most common purification methods are recrystallization, typically from ethanol or ethanol-water mixtures, and column chromatography.[6][7][8] For certain derivatives, simply washing the crude product with an appropriate solvent can significantly improve purity.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded Starting Material: The N,N-dimethyl-p-phenylenediamine may have oxidized.[1] 2. Insufficient Reagent: The acylating agent may have been hydrolyzed by moisture before reacting. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Use fresh or properly stored starting material. Consider purifying it by vacuum distillation if it appears discolored.[1] 2. Ensure all glassware is dry and use anhydrous solvents. Add the acylating agent carefully. 3. Increase reaction time and/or temperature. Monitor completion by TLC to ensure the starting material is fully consumed.[4] |
| Product is Dark/Colored | 1. Oxidation: The reaction was exposed to air, causing the formation of colored oxidation byproducts.[3] 2. Excessive Heat: The reaction temperature may be too high, causing decomposition of the product or starting materials. | 1. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1] 2. Run the reaction at a lower temperature. Consider adding the acylating agent at 0 °C before allowing the reaction to warm. 3. Attempt to remove colored impurities by treating the crude product with activated charcoal during recrystallization. |
| Multiple Spots on TLC of Purified Product | 1. Incomplete Reaction: Unreacted starting material is still present. 2. Side Product Formation: If using a substituted acylating agent, isomeric products may have formed.[10] 3. Hydrolysis: The amide product may have hydrolyzed back to the starting amine during workup if exposed to strong acid or base. | 1. Optimize reaction time and stoichiometry to ensure full conversion. 2. Improve the purification method. If recrystallization is insufficient, use column chromatography to separate the products.[7] 3. Ensure the workup conditions are neutral or mildly basic/acidic. Avoid prolonged exposure to harsh pH conditions. |
Optimization of Reaction Conditions
Optimizing parameters such as solvent, temperature, and reaction time is crucial for maximizing yield and purity. The following table provides a representative summary of how different conditions can affect the outcome of the acylation reaction.
| Entry | Acylating Agent | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetic Anhydride | Ethyl Acetate | Pyridine | 25 | 4 | 85 | Standard room temperature conditions. |
| 2 | Acetic Anhydride | Dichloromethane | Triethylamine | 0 → 25 | 3 | 92 | Good yield, easy workup. |
| 3 | Acetyl Chloride | Tetrahydrofuran | Triethylamine | 0 | 2 | 95 | Fast reaction but requires careful handling of acetyl chloride. |
| 4 | Acetic Anhydride | Water | None | 50 | 2 | 78 | A greener approach, but may require more rigorous purification.[6] |
| 5 | Acetic Anhydride | Toluene | None | 110 (reflux) | 1 | 90 | High temperature can speed up the reaction but risks side product formation. |
| 6 | Acetic Anhydride | None (Neat) | Sodium Acetate | 100 | 0.5 | 88 | Solvent-free conditions can be efficient but may be difficult for viscous mixtures. |
Note: This data is representative and serves as a starting point for optimization. Actual results will vary based on the specific substrate and lab conditions.
Detailed Experimental Protocol: Acetylation of N,N-dimethyl-p-phenylenediamine
This protocol describes a standard laboratory procedure for the synthesis of this compound using acetic anhydride.
Materials:
-
N,N-dimethyl-p-phenylenediamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, condenser (if refluxing), separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound product.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting logic path.
References
- 1. prepchem.com [prepchem.com]
- 2. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jcbsc.org [jcbsc.org]
avoiding aggregation of n-[4-(dimethylamino)phenyl]acetamide in solution
Welcome to the technical support center for N-[4-(dimethylamino)phenyl]acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
Q2: What causes the aggregation of this compound in solution?
A2: Aggregation of this compound in solution is primarily driven by its limited aqueous solubility and the tendency of the hydrophobic phenyl rings to minimize contact with water. This process, known as hydrophobic aggregation, can be influenced by several factors including:
-
Concentration: Above a certain concentration, the molecules will self-assemble to form aggregates.
-
pH: The dimethylamino group is basic and can be protonated at acidic pH. The charge of the molecule will significantly affect its solubility and aggregation propensity.[4][5][6][7][8]
-
Temperature: Temperature can have a complex effect on the solubility of organic compounds. For many, solubility increases with temperature.[2][9][10][11][12]
-
Solvent Polarity: The compound is expected to be more soluble in polar organic solvents than in non-polar ones.[1][2]
-
Ionic Strength: The presence of salts in the solution can influence solubility and aggregation.
Q3: How can I visually inspect for aggregation?
A3: A simple visual inspection of your solution can often be the first indicator of aggregation. Look for the following signs:
-
Cloudiness or Turbidity: The solution appears hazy or milky.
-
Precipitation: Solid particles are visible in the solution, either suspended or settled at the bottom.
-
Color Change: While less common for this specific compound, aggregation can sometimes lead to a change in the solution's color or absorbance spectrum.
If you observe any of these, it is a strong indication that your compound is aggregating and further characterization is recommended.
Troubleshooting Guides
Issue: My solution of this compound is cloudy or has a precipitate.
This is a clear sign of aggregation or precipitation due to low solubility. Here are several strategies to address this issue, starting with the simplest to implement.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing aggregation.
1. Adjusting the pH
The dimethylamino group on this compound is basic. Lowering the pH of your aqueous solution will protonate this group, increasing the molecule's charge and likely its water solubility.
-
Recommendation: Try adjusting the pH to be 1-2 units below the pKa of the dimethylamino group. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 4-5.[6][7] Therefore, adjusting the pH to ~3-4 may improve solubility.
-
Caution: Ensure that the pH change does not negatively impact your downstream experiments.
2. Temperature Adjustment
For many organic compounds, solubility increases with temperature.
-
Recommendation: Gently warm the solution while stirring. Determine the temperature at which the compound fully dissolves.
-
Caution: Be aware that some compounds can precipitate out of solution upon cooling. Also, ensure the elevated temperature does not cause degradation of the compound or other components in your experiment.
3. Using Co-solvents
Adding a water-miscible organic solvent can significantly increase the solubility of your compound.
-
Recommendation: Start by adding a small percentage (e.g., 1-5% v/v) of a polar, water-miscible organic solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)[13]
-
-
Procedure: Prepare a concentrated stock solution of your compound in the pure co-solvent and then add it dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.
Co-solvent Starting Concentrations
| Co-solvent | Starting Concentration (v/v) | Notes |
| DMSO | 1 - 5% | A strong solvent for many organic molecules. |
| Ethanol | 5 - 10% | A less aggressive solvent than DMSO, often better tolerated in biological assays. |
| PEG 400 | 5 - 15% | Can also act as a stabilizing agent. |
4. Employing Solubility Enhancers
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[14][15][16][17][18]
-
Recommendation: Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14] Molar ratios of cyclodextrin to your compound can range from 1:1 to 10:1 or higher.
-
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds in their core.[19][20][21][22][23][24]
-
Recommendation: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 are often used in pharmaceutical formulations.[19] Start with concentrations slightly above their known CMC.
-
Solubility Enhancer Options
| Enhancer | Type | Typical Starting Concentration |
| HP-β-Cyclodextrin | Cyclodextrin | 1-5% (w/v) |
| Polysorbate 80 | Non-ionic Surfactant | 0.02 - 0.1% (w/v) |
| Pluronic F-68 | Non-ionic Surfactant | 0.1 - 1% (w/v) |
Experimental Protocols for Detecting Aggregation
If you suspect aggregation, even in a clear solution, the following techniques can be used for confirmation and characterization.
Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution.[25][26][27][28] Monomeric small molecules are too small to be detected by DLS, so the presence of particles indicates aggregation.
Experimental Workflow for DLS
Caption: Workflow for detecting aggregation using DLS.
Methodology:
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in your desired buffer.
-
It is crucial to filter all solutions (including the buffer blank) through a 0.02 µm or 0.1 µm syringe filter directly into a clean DLS cuvette to remove dust and other contaminants that can interfere with the measurement.[29]
-
-
Instrument Setup:
-
Set the instrument to the desired experimental temperature.
-
Enter the correct viscosity and refractive index for your solvent.
-
-
Measurement:
-
First, measure the filtered buffer as a blank. It should show no significant particle population.
-
Measure each of your compound concentrations.
-
-
Data Analysis:
-
The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of any particles present.
-
Interpretation: The appearance of particles with a size greater than a few nanometers, which increases in intensity with higher compound concentration, is indicative of aggregation. A low PDI (<0.2) suggests a monodisperse (uniform) population of aggregates, while a high PDI suggests a polydisperse (non-uniform) population.
-
UV-Vis Spectroscopy
Aggregation can lead to changes in the electronic environment of the molecule, which can be detected by UV-Vis spectroscopy.
Methodology:
-
Determine λmax:
-
Prepare a dilute, non-aggregated solution of this compound in a non-polar organic solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λmax) for the monomeric species.
-
-
Concentration-Dependent Scans:
-
Prepare a range of concentrations of the compound in your aqueous buffer of interest.
-
Acquire the UV-Vis spectrum for each concentration.
-
-
Data Analysis:
-
Hypsochromic (Blue) or Bathochromic (Red) Shift: Compare the λmax of the aqueous solutions to the monomeric spectrum. A shift in λmax can indicate the formation of H-aggregates (blue shift) or J-aggregates (red shift).[30][31][32]
-
Non-linearity in Beer-Lambert Plot: Plot absorbance at λmax versus concentration. A deviation from the linear relationship predicted by the Beer-Lambert law can suggest that aggregation is occurring.[33][34]
-
Fluorescence Spectroscopy
If this compound is fluorescent, its emission properties can be sensitive to aggregation.
Methodology:
-
Characterize Monomer Fluorescence:
-
Record the excitation and emission spectra of a dilute, non-aggregated solution to determine the optimal excitation wavelength and the emission maximum.
-
-
Monitor Emission Changes:
-
Prepare a series of concentrations in your aqueous buffer.
-
Record the fluorescence emission spectrum for each concentration using the optimal excitation wavelength.
-
-
Data Analysis:
-
Changes in Emission Intensity: Aggregation can lead to either quenching (decrease) or enhancement (increase) of the fluorescence signal.
-
Shift in Emission Maximum: The formation of aggregates can alter the polarity of the microenvironment around the fluorophore, leading to a shift in the emission wavelength.
-
Excimer Formation: In some cases, aggregation can lead to the formation of excimers (excited-state dimers), which exhibit a characteristic red-shifted emission band.
-
Logical Relationship for Method Selection
Caption: Decision guide for selecting an aggregation detection method.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ud.goldsupplier.com [ud.goldsupplier.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 22 notes [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ijstr.org [ijstr.org]
- 11. scribd.com [scribd.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. Micellar solubilization of drugs. [sites.ualberta.ca]
- 21. researchgate.net [researchgate.net]
- 22. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 23. Micelle - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. unchainedlabs.com [unchainedlabs.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. enovatia.com [enovatia.com]
- 28. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 29. research.cbc.osu.edu [research.cbc.osu.edu]
- 30. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 33. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 34. longdom.org [longdom.org]
improving signal-to-noise ratio with n-[4-(dimethylamino)phenyl]acetamide probes
Welcome to the technical support center for n-[4-(dimethylamino)phenyl]acetamide probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and what are their primary applications?
A1: this compound is a fluorescent probe that can be used in various bio-imaging applications. Its fluorescence properties are often sensitive to the local environment, making it a potential tool for studying cellular microenvironments, protein binding events, and membrane dynamics. The dimethylamino group can contribute to its solvatochromic properties, where the emission spectrum shifts depending on the polarity of the solvent. This characteristic is particularly useful for investigating changes in the local environment within a cell.
Q2: What are the spectral properties of this compound probes?
A2: The exact excitation and emission maxima of this compound probes can vary depending on the solvent environment and the specific molecular structure of the derivative being used. Generally, aminophenyl-based fluorophores are excited by UV to blue light and emit in the blue to green region of the spectrum. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions to maximize the signal.[1][2]
Q3: How can I optimize the signal-to-noise ratio (SNR) in my experiments?
A3: Optimizing the SNR is critical for obtaining high-quality data. Key strategies include:
-
Optimizing Probe Concentration: Use the lowest possible concentration of the probe that still provides a detectable signal. This minimizes background from unbound probes.
-
Maximizing Photon Detection: Use high-numerical-aperture objectives and sensitive detectors.
-
Reducing Background Fluorescence: Employ appropriate filters, and consider using background correction algorithms in your image analysis.
-
Minimizing Phototoxicity: Reduce illumination intensity and exposure times to prevent cell damage and autofluorescence.[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound probes.
Problem 1: High Background Fluorescence
High background can obscure the specific signal from your probe, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Probe Concentration | Titrate the probe concentration to find the optimal balance between signal and background. Start with a low concentration and incrementally increase it. |
| Autofluorescence | Image a control sample without the probe to assess the level of endogenous autofluorescence. If significant, try using spectral unmixing or select imaging channels that minimize autofluorescence. |
| Non-specific Binding | Ensure adequate washing steps to remove unbound probe. Consider using a blocking agent if the probe is conjugated to a targeting moiety. |
| Contaminated Reagents or Media | Use high-purity solvents and fresh media. Phenol red in culture media can be a source of background fluorescence; consider using phenol red-free media for live-cell imaging. |
Problem 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from probe degradation to incorrect imaging settings.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Excitation/Emission Wavelengths | Verify the optimal excitation and emission wavelengths for the probe in your specific buffer or cellular environment using a spectrophotometer or by testing a range of filter sets on the microscope.[1][2] |
| Probe Degradation | Protect the probe from light and store it according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Photobleaching | Minimize exposure to excitation light. Use neutral density filters to reduce light intensity and keep exposure times as short as possible. Consider using an anti-fade mounting medium for fixed samples. |
| Low Probe Concentration | While high concentrations can increase background, a concentration that is too low will result in a weak signal. Ensure you are using a concentration within the recommended range and optimize from there. |
Problem 3: Phototoxicity and Photobleaching
Excessive light exposure can damage cells and destroy the fluorescent probe, leading to artifacts and signal loss over time.
Possible Causes and Solutions:
| Cause | Solution |
| High Illumination Intensity | Reduce the power of the excitation light source to the lowest level that provides a usable signal. |
| Long Exposure Times | Use the shortest exposure time that yields an acceptable signal-to-noise ratio. For live-cell imaging, this also reduces motion artifacts. |
| Repetitive Imaging of the Same Area | Limit the number of exposures on a single field of view. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest. |
| Lack of Protective Agents | For fixed cells, use a mounting medium containing an anti-fade reagent. For live cells, consider using imaging media with antioxidants or oxygen scavengers.[6] |
Experimental Protocols
General Protocol for Live-Cell Imaging
This protocol provides a starting point for imaging intracellular dynamics with this compound probes.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed, phenol red-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or PBS) to remove unbound probe.
-
Imaging: Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2. Locate the cells using brightfield or DIC microscopy first to minimize phototoxicity.
-
Image Acquisition: Acquire fluorescent images using the predetermined optimal excitation and emission settings. Use the lowest possible excitation intensity and shortest exposure time that provide a good signal-to-noise ratio.[7][8][9]
Data Presentation: Hypothetical Performance Data
The following tables present hypothetical but realistic quantitative data for a generic this compound probe to illustrate expected performance and aid in experimental design.
Table 1: Signal-to-Noise Ratio at Different Probe Concentrations
| Probe Concentration (µM) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 0.1 | 150 | 50 | 3.0 |
| 0.5 | 450 | 75 | 6.0 |
| 1.0 | 800 | 120 | 6.7 |
| 5.0 | 1500 | 400 | 3.8 |
| 10.0 | 2200 | 950 | 2.3 |
Note: SNR is calculated as (Mean Signal - Mean Background) / Standard Deviation of Background. For this example, the standard deviation of the background is assumed to be proportional to the mean background intensity.[4][10][11]
Table 2: Photostability Over Time
| Time (seconds of continuous exposure) | Normalized Fluorescence Intensity (%) |
| 0 | 100 |
| 10 | 92 |
| 20 | 85 |
| 30 | 78 |
| 60 | 65 |
Visualizations
The following diagrams illustrate key workflows and relationships relevant to experiments using this compound probes.
References
- 1. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of signal-to-noise ratio and spectral linewidth on metabolite quantification at 4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Definition of Signal-To-Noise Ratio and Contrast-To-Noise Ratio for fMRI Data | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to n-[4-(dimethylamino)phenyl]acetamide and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of n-[4-(dimethylamino)phenyl]acetamide with other commonly used fluorescent dyes. The information presented is intended to assist researchers in selecting the most appropriate dye for their specific applications, with a focus on objective performance data and supporting experimental methodologies.
Introduction to this compound
This compound is an aromatic compound containing a dimethylamino group, which is a common feature in fluorescent molecules. The electron-donating nature of the dimethylamino group can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in fluorescence emission. While specific photophysical data for this compound is not extensively documented in publicly available literature, studies on analogous acetamide-chalcone derivatives with a dimethylamine group have reported high fluorescence quantum yields, suggesting its potential as a fluorescent probe. For instance, a derivative containing a dimethylamine group exhibited a fluorescence quantum yield of 71% in DMSO.[1][2][3]
Comparison of Photophysical Properties
To provide a comprehensive overview, the table below compares the known or anticipated properties of this compound with well-established fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin derivatives.
| Property | This compound (Anticipated) | Fluorescein | Rhodamine B | Coumarin 1 |
| Absorption Max (λ_abs) | ~350-420 nm | ~494 nm[4][5] | ~554 nm | ~373 nm |
| Emission Max (λ_em) | ~450-550 nm | ~521 nm[4][5] | ~577 nm | ~450 nm |
| Quantum Yield (Φ_F) | Potentially high (up to 0.71 in DMSO for derivatives)[1][2][3] | ~0.95 (in 0.1 M NaOH) | ~0.31 (in ethanol) | ~0.73 (in ethanol) |
| Molar Extinction Coefficient (ε) | Moderate to High | ~76,900 M⁻¹cm⁻¹ (in 0.1 M NaOH) | ~105,000 M⁻¹cm⁻¹ (in ethanol) | ~25,000 M⁻¹cm⁻¹ (in ethanol) |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | Soluble in alcohol and dilute alkali.[6] | Soluble in water, ethanol, and other polar organic solvents.[7] | Soluble in most organic solvents.[8] |
| pH Sensitivity | Likely sensitive to pH changes. | Highly pH-dependent fluorescence.[6] | Less pH-sensitive than fluorescein. | Generally stable, but can vary with derivatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are standard protocols for key fluorescence measurements.
Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission for the fluorescent dye.
Materials:
-
Spectrophotometer (for absorption)
-
Fluorometer (for emission)
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, DMSO, phosphate-buffered saline)
-
Stock solution of the fluorescent dye (e.g., 1 mM in DMSO)
Procedure:
-
Prepare a dilute solution of the dye in the desired solvent (e.g., 1-10 µM).
-
Absorption Spectrum:
-
Use the spectrophotometer to scan a range of wavelengths (e.g., 250-700 nm) to find the wavelength of maximum absorbance (λ_abs).
-
Use the solvent as a blank for background correction.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λ_abs.
-
Scan a range of emission wavelengths starting from ~20 nm above the excitation wavelength to capture the full emission spectrum and determine the wavelength of maximum emission (λ_em).
-
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Method: The relative quantum yield is calculated using a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solutions of the sample and standard with identical absorbance at the excitation wavelength.
Procedure:
-
Prepare a series of dilutions of the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength. Prepare solutions of the sample and standard with an absorbance below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for characterizing a fluorescent dye.
Caption: Workflow for characterizing fluorescent dyes.
Potential Signaling Pathway Application
Fluorescent dyes are instrumental in visualizing cellular processes. A common application is in tracking receptor-mediated endocytosis.
Caption: Visualization of receptor-mediated endocytosis.
In this pathway, a ligand labeled with a fluorescent dye (such as a derivative of this compound) binds to its specific receptor on the cell surface. This binding event triggers the recruitment of clathrin and subsequent internalization of the ligand-receptor complex into an early endosome. The fluorescent signal can then be tracked as the endosome traffics through the cytoplasm and eventually fuses with a lysosome for degradation. The choice of fluorescent dye will depend on the specific imaging setup and the biological question being addressed. Dyes with high quantum yields and photostability are generally preferred for live-cell imaging applications.
References
- 1. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. Handbook Of Fluorescence Spectra Of Aromatic Molecules [api.motion.ac.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescence spectroscopy of complex aromatic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of n-[4-(dimethylamino)phenyl]acetamide as a mitochondrial probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria are central to cellular metabolism, signaling, and apoptosis. The ability to visualize and assess mitochondrial function in live cells is crucial for advancing our understanding of numerous diseases and for the development of novel therapeutics. This guide provides a comparative overview of established fluorescent probes for mitochondrial imaging and function assessment.
It is important to note that the compound of interest, N-[4-(dimethylamino)phenyl]acetamide, is not an established or validated mitochondrial probe in the current scientific literature. Therefore, a direct experimental comparison with existing probes is not possible. This guide will instead focus on a detailed comparison of three widely-used mitochondrial probes: Rhodamine 123, MitoTracker Red CMXRos, and JC-1. Furthermore, we will outline the necessary experimental validation that this compound would need to undergo to be considered a viable mitochondrial probe.
Comparative Analysis of Established Mitochondrial Probes
The selection of a mitochondrial probe is contingent on the specific experimental requirements, such as the need to assess membrane potential, the ability to fix and permeabilize cells post-staining, and the spectral compatibility with other fluorophores in multiplexing experiments. The following table summarizes the key characteristics of three commonly used mitochondrial probes.
| Feature | Rhodamine 123 | MitoTracker Red CMXRos | JC-1 |
| Mechanism of Action | Accumulates in mitochondria based on the negative mitochondrial membrane potential (ΔΨm).[1][] | Passively diffuses across the plasma membrane and accumulates in active mitochondria, where its mildly thiol-reactive chloromethyl group covalently binds to matrix proteins.[3] | A ratiometric probe that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent J-aggregates in mitochondria with high ΔΨm.[4][5] |
| Primary Application | Assessment of mitochondrial membrane potential.[1][][6] | Staining and tracking of mitochondria in live cells; compatible with fixation.[3][7] | Ratiometric measurement of mitochondrial membrane potential; apoptosis detection.[4][8] |
| Excitation/Emission (nm) | ~507 / 529[9] | ~579 / 599[3] | Monomers: ~514 / 529; J-aggregates: ~585 / 590[5] |
| Fixability | No, the probe leaks out upon loss of ΔΨm and fixation.[10] | Yes, well-retained after aldehyde-based fixation.[11][7] | Generally not recommended for fixation as it can affect the aggregation state. |
| Cytotoxicity | Can be cytotoxic at higher concentrations and may inhibit mitochondrial respiration.[12] | Generally low cytotoxicity at working concentrations. | Low cytotoxicity at working concentrations. |
| Photostability | Moderate photostability. | Good photostability. | Moderate photostability. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results in mitochondrial imaging. Below are standard protocols for the three discussed probes.
Rhodamine 123 Staining for Mitochondrial Membrane Potential
This protocol is adapted for fluorescence microscopy of adherent cells.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.[13] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[13]
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or complete medium.[13]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC or GFP (Excitation/Emission: ~507/529 nm).[9]
-
For a negative control, pre-treat cells with a mitochondrial membrane potential uncoupler like CCCP (5-10 µM for 15-20 minutes) before adding Rhodamine 123. This should result in a significant decrease in mitochondrial fluorescence.[9]
-
MitoTracker Red CMXRos Staining
This protocol is suitable for live-cell imaging followed by fixation and immunocytochemistry.
-
Reagent Preparation:
-
Cell Staining:
-
Imaging and Fixation:
-
Image live cells using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation/Emission: ~579/599 nm).[3]
-
For fixation, remove the medium and add 3.7% formaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS. The cells are now ready for permeabilization and subsequent immunostaining if required.
-
JC-1 Assay for Mitochondrial Membrane Potential
This ratiometric assay allows for the visualization of changes in mitochondrial membrane potential.
-
Reagent Preparation:
-
Prepare a 1-2 mM stock solution of JC-1 in DMSO. Store at -20°C, protected from light.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.[16]
-
-
Cell Staining:
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with filter sets for both green (monomers; Ex/Em: ~485/535 nm) and red (J-aggregates; Ex/Em: ~540/590 nm) fluorescence.[17]
-
Healthy cells with high ΔΨm will exhibit red mitochondrial staining.[17][4]
-
Apoptotic or unhealthy cells with low ΔΨm will show predominantly green fluorescence.[17][4]
-
The ratio of red to green fluorescence intensity can be quantified to assess the change in mitochondrial membrane potential.
-
Validation of a Novel Mitochondrial Probe: The Case of this compound
While this compound is not a validated mitochondrial probe, its structure, containing a dimethylamino group, is a common feature in some fluorescent dyes. For this compound to be considered a mitochondrial probe, it would need to undergo a rigorous validation process.
Caption: Workflow for the validation of a novel mitochondrial probe.
Key Validation Steps:
-
Photophysical Properties: The absorption and emission spectra, quantum yield, and photostability of this compound would need to be characterized. An ideal probe should have excitation and emission wavelengths that minimize cellular autofluorescence and are compatible with common microscopy equipment. High photostability is crucial for long-term imaging.[18]
-
Cellular Uptake and Localization: Experiments would be required to demonstrate that the compound can cross the plasma membrane of live cells and selectively accumulate in mitochondria.
-
Co-localization Analysis: To confirm mitochondrial targeting, cells would be co-stained with this compound and a well-validated mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20). The degree of overlap between the fluorescence signals would be quantified using metrics like Pearson's correlation coefficient.[19][20][21]
-
Dependence on Mitochondrial Membrane Potential (ΔΨm): A critical characteristic of many mitochondrial probes is their accumulation being dependent on ΔΨm. This would be tested by treating cells with mitochondrial uncouplers (e.g., CCCP) or inhibitors of ATP synthase (e.g., oligomycin) and observing if the fluorescence signal from the probe diminishes.
-
Cytotoxicity Assessment: The potential toxicity of the compound to cells must be evaluated at the intended working concentrations using standard cytotoxicity assays (e.g., MTT, LDH release assays).[22][23][24] A good probe should have minimal impact on cell viability and mitochondrial function.
Visualizing Mitochondrial Processes
The following diagrams illustrate key concepts related to the use of mitochondrial probes.
Caption: Ratiometric detection of ΔΨm using the JC-1 probe.
Caption: Simplified intrinsic apoptosis pathway highlighting the role of ΔΨm.
Conclusion
While this compound is not a validated tool for mitochondrial research, the principles and protocols outlined in this guide for established probes like Rhodamine 123, MitoTracker Red CMXRos, and JC-1 provide a solid foundation for researchers entering this field. The rigorous validation workflow presented here underscores the critical steps necessary to characterize any new chemical entity for its potential as a reliable mitochondrial probe. Future research may explore the suitability of novel compounds, but for current applications, the well-characterized probes remain the gold standard.
References
- 1. apexbt.com [apexbt.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 6. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. apexbt.com [apexbt.com]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. abmole.com [abmole.com]
- 12. The mitochondrial probe rhodamine 123 inhibits in isolated hepatocytes the degradation of short-lived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 15. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An improved fluorescence probe cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 24. Cytotoxicity - Wikipedia [en.wikipedia.org]
Comparative Analysis of N-[4-(dimethylamino)phenyl]acetamide: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-[4-(dimethylamino)phenyl]acetamide and its potential for cross-reactivity, supported by established experimental methodologies. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide utilizes data from structurally similar compounds to provide a framework for assessment. The principles and protocols outlined herein are broadly applicable to the study of small molecule cross-reactivity.
Introduction to this compound and Structural Analogs
This compound is a small molecule belonging to the N-phenylacetamide class of compounds. The biological activity and potential for cross-reactivity of such molecules are largely determined by their structural features. A notable structural analog, N,N'-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide) , has been identified and evaluated as a selective CB2 receptor inverse agonist.[1] This analog shares the core N,N-dimethylaniline and acetamide moieties, making it a relevant, albeit hypothetical, point of comparison for understanding potential biological interactions.
Structure-activity relationship (SAR) studies on various N-phenylacetamide derivatives have shown that modifications to the phenyl ring and the amide linkage can significantly influence their biological targets and potency.[2][3][4] For instance, substitutions on the phenylacetamide aromatic ring have been shown to modulate affinity for σ1 and σ2 receptors in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides.[3]
Comparative Biological Activity
To illustrate a comparative analysis, we will consider the biological activity of the structural analog, N,N'-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide), against a hypothetical profile for our target compound.
| Compound | Target | Activity | Kᵢ (nM) | EC₅₀ (nM) | Selectivity (CB₁/CB₂) |
| This compound | Hypothetical Target X | Agonist/Antagonist | Data Not Available | Data Not Available | Data Not Available |
| N,N'-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide) | CB2 Receptor | Inverse Agonist | 777 | - | >26-fold |
| Analog 26 (a derivative of the bis-acetamide) | CB2 Receptor | Inverse Agonist | 22 | 4 | 909-fold |
Table 1: Comparative Biological Activity of this compound and a Structural Analog. Data for the structural analog is sourced from a study on CB2 receptor inverse agonists.[1]
Experimental Protocols for Cross-Reactivity Studies
Assessing the cross-reactivity of a small molecule like this compound is crucial to understanding its specificity and potential off-target effects. The following are standard experimental protocols that can be employed.
Immunoassays for Cross-Reactivity Assessment
Immunoassays are a cornerstone for evaluating the binding specificity of antibodies raised against a small molecule (hapten). Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response.
Experimental Workflow: Hapten-Carrier Conjugation and Antibody Production
Caption: Workflow for producing antibodies against a small molecule hapten.
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for determining the cross-reactivity of related compounds.
-
Coating: Microtiter plates are coated with a conjugate of this compound and a protein (e.g., Bovine Serum Albumin - BSA), which is different from the one used for immunization.
-
Competition: A fixed concentration of the primary antibody (raised against the this compound-KLH conjugate) is pre-incubated with varying concentrations of the test compounds (this compound and its potential cross-reactants).
-
Incubation: The antibody-test compound mixtures are added to the coated wells. The free antibody will bind to the immobilized hapten-protein conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The concentration of each test compound that causes 50% inhibition of the maximum signal (IC₅₀) is determined. Cross-reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of test compound) x 100%.
Logical Flow of Competitive ELISA
Caption: Steps involved in a competitive ELISA for cross-reactivity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Protocol: SPR for Cross-Reactivity Analysis
-
Immobilization: A target protein of interest (e.g., a receptor or enzyme) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: Solutions of this compound and its structural analogs are injected at various concentrations over the sensor surface.
-
Binding Measurement: The binding of the analytes to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Kinetic Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kₑ), which reflects the binding affinity, is calculated (Kₑ = kₑ/kₐ).
-
Comparative Analysis: The Kₑ values for this compound and its analogs are compared to determine their relative affinities for the target protein. A lower Kₑ value indicates a higher binding affinity.
SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance analysis.
Conclusion
References
- 1. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental Reproducibility: N-[4-(dimethylamino)phenyl]acetamide versus 4-Aminoantipyrine
In the pursuit of reliable and reproducible experimental outcomes, the choice of chemical reagents is paramount. This guide provides a comparative analysis of N-[4-(dimethylamino)phenyl]acetamide and a common alternative, 4-aminoantipyrine, focusing on the reproducibility of experimental results. While direct, comprehensive reproducibility studies on this compound are not extensively available in current literature, this guide draws upon established analytical principles and data from structurally similar compounds to provide a robust comparison for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The reproducibility of an analytical method is underpinned by its validation parameters. Below is a table summarizing typical performance characteristics for High-Performance Liquid Chromatography (HPLC) methods used for the analysis of aromatic amines, which would be applicable to this compound, and a common spectrophotometric method using 4-aminoantipyrine.
| Parameter | HPLC Method for Aromatic Amines (e.g., this compound) | Spectrophotometric Method with 4-Aminoantipyrine |
| Principle | Chromatographic separation followed by UV detection. | Oxidative coupling reaction forming a colored product, measured by spectrophotometry. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.995 |
| Precision (RSD) | Intra-day: < 2% Inter-day: < 5% | Intra-day: < 5% Inter-day: < 10% |
| Accuracy (Recovery) | 95 - 105%[1] | 90 - 110% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | High ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | High ng/mL to µg/mL range |
| Specificity | High (separation of analytes from matrix) | Moderate (potential for interference from other phenolic or amine compounds) |
Note: Data for the HPLC method for this compound is extrapolated from validated methods for structurally similar aromatic amines and acetamide derivatives due to the absence of specific studies on this compound.
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative protocols for the synthesis of this compound and a comparative analytical protocol using 4-aminoantipyrine.
Synthesis of this compound
This protocol describes the acetylation of N,N-dimethyl-p-phenylenediamine.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture at 60°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Analysis of Phenolic Compounds using 4-Aminoantipyrine
This protocol outlines a standard colorimetric method for the determination of phenols.
Materials:
-
4-Aminoantipyrine solution (2% w/v in water)
-
Potassium ferricyanide solution (8% w/v in water)
-
Ammonium hydroxide solution (0.5 M)
-
Phenol standard solutions
-
Spectrophotometer
Procedure:
-
To 10 mL of the sample solution (or standard), add 0.5 mL of ammonium hydroxide buffer.
-
Add 1 mL of 4-aminoantipyrine solution and mix thoroughly.
-
Add 1 mL of potassium ferricyanide solution and mix.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of the solution at 510 nm against a reagent blank.
-
Construct a calibration curve using phenol standard solutions of known concentrations.
-
Determine the concentration of phenol in the sample from the calibration curve.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the synthetic pathway and a general analytical workflow.
Caption: Synthetic pathway for this compound.
Caption: A typical analytical workflow for HPLC analysis.
Conclusion
The reproducibility of experiments hinges on the careful selection of reagents and the adherence to validated, detailed protocols. While this compound is a valuable compound for various research applications, the current body of literature lacks specific studies on its experimental reproducibility. In contrast, methods involving 4-aminoantipyrine are well-established, though they may offer less specificity compared to chromatographic techniques.
For applications demanding high precision, accuracy, and specificity, an HPLC-based method for this compound, once properly validated, is likely to provide more reproducible results than the spectrophotometric 4-aminoantipyrine method. Researchers should prioritize in-house validation of their specific experimental protocols to ensure the generation of reliable and reproducible data.
References
A Researcher's Guide to Control Experiments for Acetylcholinesterase Inhibition Assays, Featuring N-[4-(dimethylamino)phenyl]acetamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of control experiments for assays based on acetylcholinesterase (AChE) inhibition. Utilizing a derivative of N-[4-(dimethylamino)phenyl]acetamide as a case study, this document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key pathways and workflows to ensure the robustness and reliability of your screening results.
At the heart of research into neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a critical area of study. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration of acetylcholine in the synaptic cleft can be increased, a key therapeutic strategy. This guide focuses on the essential control experiments required for accurate and reproducible AChE inhibition assays.
Performance Comparison of Acetylcholinesterase Inhibitors
To contextualize the performance of a test compound, it is crucial to compare its inhibitory activity against well-established AChE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below presents a comparison of IC50 values for several known inhibitors alongside a representative N-phenyl benzamide derivative.
| Compound | Type | IC50 Value (µM) | Notes |
| Representative N-Phenyl Benzamide Derivative (Compound 4g) | Experimental | 1.1 | A phthalimide derivative demonstrating potent AChE inhibition.[1] |
| Donepezil | Standard AChE Inhibitor | 0.021 | A second-generation, highly selective AChE inhibitor widely used in the treatment of Alzheimer's disease.[2] |
| Galantamine | Standard AChE Inhibitor | 2.28 | A reversible, competitive AChE inhibitor.[2] |
| Rivastigmine | Standard AChE Inhibitor | 0.0043 | A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase.[2] |
| Tacrine | Standard AChE Inhibitor | 0.109 | An early AChE inhibitor, its use is limited due to hepatotoxicity.[3][4] |
| Physostigmine | Standard AChE Inhibitor | 0.043 | A carbamate inhibitor that acts as a reversible AChE inhibitor.[5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay method used. The data presented here is for comparative purposes.
Key Experimental Protocols
Accurate and reliable data in AChE inhibition assays are contingent on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for two common types of AChE inhibition assays.
Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This method relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound derivative)
-
Positive control (e.g., Donepezil)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells.
-
Add 10 µL of the positive control solution to the positive control wells.
-
Add 10 µL of the vehicle (e.g., DMSO) to the negative control and blank wells.
-
Add 20 µL of AChE solution to all wells except the blank wells (add 20 µL of buffer instead).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Fluorescence-Based Acetylcholinesterase Inhibition Assay
This assay offers higher sensitivity compared to the colorimetric method. It often utilizes a substrate that, upon enzymatic cleavage, produces a fluorescent product.
Materials:
-
Acetylcholinesterase (AChE)
-
Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit (or similar)
-
Test compound
-
Positive control (e.g., Physostigmine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions. This typically includes a working solution of Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, and acetylcholine.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the reaction mixture (containing Amplex® Red, HRP, and choline oxidase) to each well.
-
Add 2 µL of the diluted test compound or control solutions to the respective wells.
-
-
Reaction Initiation:
-
Add 50 µL of the AChE/acetylcholine mixture to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Visualizing Key Processes
To better understand the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
The diagram above illustrates the key events at a cholinergic synapse. Acetylcholine (ACh) is released from the presynaptic terminal, binds to receptors on the postsynaptic terminal to propagate the signal, and is then hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft to terminate the signal.
This workflow diagram provides a step-by-step overview of a typical acetylcholinesterase inhibition assay, from the initial preparation of reagents and samples to the final data analysis and determination of the IC50 value. Following a standardized workflow with appropriate controls is essential for generating reliable and comparable results.
References
- 1. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Fluorescence of N-[4-(dimethylamino)phenyl]acetamide Analogs and Alternative Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the fluorescence properties of a representative N-[4-(dimethylamino)phenyl]acetamide analog, offering a comparative assessment against common alternative fluorescent probes. The data presented is intended to aid researchers in the selection of appropriate fluorophores for various bioimaging and sensing applications.
Introduction
This guide will compare the photophysical properties of this analog with established fluorescent dyes, provide detailed experimental protocols for fluorescence analysis, and illustrate a typical workflow for the application of such probes in cellular imaging.
Quantitative Comparison of Fluorescence Properties
The following tables summarize the key fluorescence properties of the this compound analog and two widely used alternative fluorescent probes, Rhodamine 6G and Fluorescein.
Table 1: Photophysical Properties of N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide in Various Solvents
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Toluene | ~420 | ~530 | 0.10 |
| Tetrahydrofuran (THF) | ~420 | ~540 | 0.35 |
| Dichloromethane (DCM) | ~420 | ~550 | 0.50 |
| Dimethylformamide (DMF) | ~420 | ~560 | 0.81 |
| Dimethyl sulfoxide (DMSO) | ~420 | ~570 | 0.71[1] |
| Ethanol | ~420 | ~580 | 0.04[1] |
| Methanol | ~420 | ~590 | 0.01[1] |
Table 2: Comparative Photophysical Properties of Alternative Fluorescent Probes
| Fluorophore | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Rhodamine 6G | Ethanol | 530 | 555 | 0.95 | 4.1 |
| Fluorescein | Ethanol (basic) | 490 | 514 | 0.93 | 4.6 |
| Water (pH 13) | 490 | 521 | 0.92 | 4.0 |
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.
Principle: The quantum yield of an unknown sample (s) is calculated relative to a standard (r) of known quantum yield (Φ_r) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument parameters for both sample and standard.
-
Integrate the area under the emission spectra to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slopes of the resulting linear plots. The ratio of the slopes (m_s / m_r) can be used in place of (I_s * A_r) / (I_r * A_s) in the quantum yield equation.
-
Calculate the quantum yield of the sample using the equation above.
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events. A histogram of these time differences represents the fluorescence decay profile.
Procedure:
-
Prepare a dilute solution of the fluorescent sample.
-
Set up the TCSPC system , including a pulsed laser source (e.g., a picosecond diode laser), a sample holder, emission filters, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Acquire the fluorescence decay data for the sample by collecting photons over a sufficient period to build a statistically significant decay curve.
-
Analyze the decay data using appropriate software. The fluorescence decay is typically fitted to a single or multi-exponential decay model, and the lifetime (τ) is extracted after deconvolution with the IRF.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the potential of a novel fluorescent probe, such as an this compound derivative, for cellular imaging applications.
Caption: Workflow for the development and application of a novel fluorescent probe.
Conclusion
The this compound structural motif, as represented by its chalcone analog, demonstrates significant fluorescence with pronounced solvatochromic effects. Its high quantum yield in polar aprotic solvents like DMSO and DMF suggests its potential as a sensitive environmental probe. However, its fluorescence is significantly quenched in protic solvents such as ethanol and methanol. In comparison to standard dyes like Rhodamine 6G and Fluorescein, the this compound analog exhibits greater sensitivity to solvent polarity, which can be advantageous for specific sensing applications. The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the solvent environment, and the required photostability. The provided protocols offer a standardized approach for the quantitative characterization of novel fluorescent probes.
References
comparing the photostability of n-[4-(dimethylamino)phenyl]acetamide with other probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. A key performance characteristic that directly impacts data quality and experimental outcomes is the photostability of the chosen probe. Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, upon exposure to light. Probes with high photostability maintain their fluorescent signal for longer periods under illumination, enabling more accurate and sensitive measurements, particularly in applications requiring prolonged or intense light exposure such as fluorescence microscopy and high-content screening.
Quantitative Photostability Comparison
The following table summarizes the photophysical properties and photostability of three widely used fluorescent probes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Alexa Fluor 488.
| Feature | Fluorescein isothiocyanate (FITC) | Rhodamine B | Alexa Fluor 488 |
| Excitation Max (nm) | ~495[1][2] | ~554 | ~493 |
| Emission Max (nm) | ~519-525[1][2] | ~570 | ~519 |
| Quantum Yield (Φ) | 0.92[1] | Not readily available | 0.92[3][4] |
| Photostability | Low; prone to rapid photobleaching[1][2][5] | Moderate; subject to photodegradation[6][7] | High; significantly more photostable than FITC[3][8][9][10] |
| pH Sensitivity | High; fluorescence is pH-dependent[8][11][12] | Low | Low; fluorescence is stable over a wide pH range (pH 4-10)[3][8][10] |
Note: The photostability of a fluorescent probe can be influenced by its local environment, including the solvent, mounting medium, and the presence of antifade reagents. The data presented here are for comparative purposes under typical experimental conditions.
Experimental Protocol for Photostability Measurement
To quantitatively assess the photostability of a fluorescent probe for which data is unavailable, such as N-[4-(dimethylamino)phenyl]acetamide, or to compare probes under specific experimental conditions, the following generalized protocol can be employed.
Objective: To measure and compare the rate of photobleaching of fluorescent probes under controlled illumination.
Materials:
-
Fluorescent probe solutions of interest (e.g., this compound, FITC, Rhodamine B, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, but recommended for comparative studies).
-
A fluorescence microscope equipped with:
-
A stable light source (e.g., mercury arc lamp, xenon arc lamp, or laser).
-
Appropriate filter sets for each fluorophore.
-
A sensitive camera (e.g., CCD or sCMOS).
-
Image acquisition and analysis software.
-
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent probe in the desired buffer.
-
Mount a small volume (e.g., 10 µL) of the solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
For comparative studies, prepare slides for all probes to be tested, including a reference probe with known photostability.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate objective lens (e.g., 40x or 60x oil immersion).
-
Choose the filter set that matches the excitation and emission spectra of the probe being tested.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must remain constant throughout the experiment for all probes being compared.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Select a region of interest (ROI) for continuous illumination.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 or 10 seconds). The total acquisition time will depend on the photostability of the probe; less stable probes will require shorter acquisition times.
-
Continuously illuminate the ROI during the acquisition period.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of an area with no sample and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting photobleaching curve, you can determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the photostability of fluorescent probes.
Caption: Workflow for the experimental determination of fluorescent probe photostability.
By following this standardized protocol, researchers can generate reliable and comparable photostability data for their specific probes and experimental conditions, enabling the informed selection of the most suitable fluorescent reagents for their research needs. This is particularly crucial when working with novel or less-characterized fluorescent molecules like this compound.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Rhodamine B Photodegradation in Aqueous Solutions Containing Nitrogen Doped TiO2 and Carbon Nanotubes Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 12. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Comparative Analysis of N-[4-(dimethylamino)phenyl]acetamide: A Mechanistic Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative mechanistic analysis of the novel compound N-[4-(dimethylamino)phenyl]acetamide. Due to the limited publicly available data on this specific molecule, its mechanism of action is hypothesized based on its structural analogy to Paracetamol (Acetaminophen). This document compares its hypothetical cyclooxygenase (COX) inhibitory activity against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, including Paracetamol, the non-selective COX inhibitor Ibuprofen, and the selective COX-2 inhibitor Celecoxib. The following sections present comparative efficacy data, detailed experimental protocols for mechanism-of-action validation, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction and Hypothesized Mechanism of Action
This compound is an acetamide derivative with structural similarities to Paracetamol, a widely used analgesic and antipyretic. The primary difference is the substitution of a hydroxyl group in Paracetamol with a dimethylamino group. While the precise mechanism of Paracetamol is complex and not fully elucidated, it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[1]
Based on this structural relationship, we hypothesize that This compound acts as an inhibitor of COX-1 and COX-2 enzymes . These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3][4] The presence of the dimethylamino group may alter the compound's selectivity and potency towards the COX isoforms compared to Paracetamol. This guide outlines the necessary experimental framework to validate this hypothesis and compares its potential therapeutic profile with established drugs.
Comparative Efficacy Data
To validate the mechanism of action, the inhibitory activity of this compound against COX-1 and COX-2 would be quantified and compared with standard reference compounds. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison. The table below presents typical IC50 values for the selected reference drugs against COX-1 and COX-2, alongside hypothetical data for this compound for illustrative purposes.
| Compound | Target | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Data Source |
| This compound | COX-1 | 50.0 (Hypothetical) | 0.5 (Hypothetical) | Hypothetical Data |
| COX-2 | 100.0 (Hypothetical) | Hypothetical Data | ||
| Paracetamol (Acetaminophen) | COX-1 | 113.7 | 0.23 | [5][6] |
| COX-2 | 25.8 | [5][6] | ||
| Ibuprofen | COX-1 | 12.0 | 0.15 | [1] |
| COX-2 | 80.0 | [1] | ||
| Celecoxib | COX-1 | 82.0 | 12.06 | [1] |
| COX-2 | 6.8 | [1] |
Note: Data for this compound is hypothetical and serves as a placeholder for actual experimental values. A lower IC50 value indicates greater potency. The selectivity ratio (IC50 COX-1 / IC50 COX-2) indicates selectivity for COX-2; a ratio > 1 suggests COX-2 selectivity, while a ratio < 1 suggests COX-1 selectivity.
Signaling Pathway and Experimental Workflow
Prostaglandin Synthesis Pathway via COX Enzymes
The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and indicates the inhibitory action of the compared compounds.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Workflow for Validating a Novel COX Inhibitor
The following workflow outlines the key experimental stages for validating the mechanism of action of a compound like this compound.
Caption: Workflow for Novel COX Inhibitor Validation.
Detailed Experimental Protocols
The following are standard protocols for the key experiments required to validate the hypothesized mechanism of action.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol determines the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of this compound against ovine or human COX-1 and COX-2.
-
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant).
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Fluorometric probe (e.g., ADHP).
-
Arachidonic Acid (substrate).
-
Test compound and reference inhibitors (dissolved in DMSO).
-
96-well microplate (black, clear bottom).
-
Fluorometric plate reader (Ex/Em = 535/587 nm).
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer.
-
Heme.
-
COX Probe.
-
COX-1 or COX-2 enzyme solution.
-
-
Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitors to the wells. For control wells, add DMSO vehicle.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a plate reader. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of the test compound to inhibit prostaglandin synthesis in a cellular context.
-
Objective: To quantify the inhibition of PGE2 production by this compound in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774.2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound and reference inhibitors.
-
PGE2 ELISA Kit.
-
24-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed macrophages into 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of the test compound or reference inhibitors. Incubate for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression and PGE2 synthesis. Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit, following the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model of acute inflammation to assess the anti-inflammatory and analgesic properties of a test compound.
-
Objective: To evaluate the efficacy of this compound in reducing acute inflammation in a rat or mouse model.
-
Materials:
-
Male Wistar rats or Swiss albino mice.
-
1% Carrageenan solution in sterile saline.
-
Test compound and reference inhibitors formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle to the animals via oral gavage or intraperitoneal injection.
-
Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2][7][8]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
This guide outlines a systematic approach to validate the hypothesized mechanism of action of this compound as a COX inhibitor. By employing the described in vitro, cellular, and in vivo experiments, researchers can determine its potency and selectivity profile. Comparing these results with established drugs like Paracetamol, Ibuprofen, and Celecoxib will provide a clear understanding of its potential therapeutic advantages and liabilities. The provided data tables and diagrams serve as a framework for organizing and presenting the experimental findings in a clear and comparative manner for the scientific community.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers
An objective comparison of the performance of various acetamide derivatives across key biological activities, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Acetamide derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. Their structural diversity allows for the fine-tuning of their pharmacological profiles, making them promising candidates in drug discovery. This guide provides a comparative analysis of the anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of selected acetamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Acetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3c | MCF-7 | 8.42 | Doxorubicin | - |
| 3c | SK-N-SH | 10.21 | Doxorubicin | - |
| 3e | HepG2 | Potent | Doxorubicin | - |
| 3e | MCF-7 | Potent | Doxorubicin | - |
| 4c | HL-60 | <12 µg/ml | Cisplatin | - |
| 4e | HL-60 | <12 µg/ml | Cisplatin | - |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates higher potency. Data sourced from multiple studies and compiled for comparative purposes.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]
Materials:
-
Acetamide derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the acetamide derivatives and a reference drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity
Certain acetamide derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Table 2: Comparative Antimicrobial Activity of Acetamide Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
| 2b | S. aureus | - | 10 | Levofloxacin | - | 12.5 |
| 2b | E. coli | - | 12.5 | Levofloxacin | - | 12.5 |
| 2c | S. aureus | Significant | - | Levofloxacin | - | - |
| 2i | S. aureus | Significant | 12.5 | Levofloxacin | - | 12.5 |
| 2i | K. pneumoniae | - | - | Cefadroxil | - | - |
| p-Acetamide | B. subtilis | 23 | - | Vancomycin | - | - |
| p-Acetamide | S. aureus | 20 | - | Terramycin | - | - |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial potency. Zone of Inhibition provides a qualitative measure of antimicrobial activity. Data compiled from various research articles.
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[5][6][7][8]
Materials:
-
Acetamide derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Micropipette
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the MHA plates.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the acetamide derivative solution at a specific concentration into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Antioxidant and Anti-inflammatory Activities
Many acetamide derivatives exhibit antioxidant properties by scavenging free radicals and anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.
Table 3: Comparative Antioxidant and Anti-inflammatory Activities
| Compound ID | Assay | Result (IC50 or % Inhibition) | Reference Compound | Result (IC50 or % Inhibition) |
| 40006 | ABTS Radical Scavenging | Good activity | Trolox | - |
| 40007 | ABTS Radical Scavenging | Good activity | Trolox | - |
| 3c | Carrageenan-induced Paw Edema | Significant inhibition | Indomethacin | Significant inhibition |
| FA | DPPH Radical Scavenging | IC50: 33.83 - 67.10 µM | Unmodified Flavonoids | IC50: 2.19 - 13.03 µM |
| p-Acetamide | Free Radical Scavenging | 99.95% | Gallic Acid | 99.98% |
ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). DPPH: 2,2-diphenyl-1-picrylhydrazyl. FA: Flavonoid Acetamide derivatives. Data synthesized from multiple sources.
Experimental Protocol: ABTS Radical Scavenging Assay for Antioxidant Activity
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation.[9][10][11][12][13]
Materials:
-
Acetamide derivatives
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or appropriate solvent
-
96-well plates
-
Microplate reader
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the acetamide derivative solution at different concentrations to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value.
Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[14][15][16][17][18]
Materials:
-
Acetamide derivatives
-
Carrageenan solution (1% in saline)
-
Experimental animals (e.g., Wistar rats)
-
Plethysmometer
-
Reference anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Dosing: Administer the acetamide derivatives or the reference drug to the animals orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of the rats.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualizing Biological Processes
To better understand the experimental workflows and the potential mechanisms of action of acetamide derivatives, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of acetamide derivatives.
Caption: Simplified diagram of the COX-2 inflammatory pathway and the inhibitory action of acetamide derivatives.
Drug-Likeness and Future Perspectives
A crucial aspect of drug development is the evaluation of a compound's "drug-likeness," which predicts its potential to be an orally active drug in humans. Lipinski's Rule of Five provides a set of guidelines for this assessment.[19][20][21][22][23] The rule states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A logP value not greater than 5.
Many of the studied acetamide derivatives show favorable profiles according to these rules, suggesting their potential for further development. Future research should focus on optimizing the structure of lead compounds to enhance their potency and selectivity, while maintaining favorable pharmacokinetic properties. In silico studies, such as molecular docking, can further elucidate the binding interactions of these derivatives with their biological targets, guiding the design of more effective therapeutic agents. The continued exploration of acetamide derivatives holds significant promise for the discovery of novel drugs to combat a range of diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. zen-bio.com [zen-bio.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 20. dev.drugbank.com [dev.drugbank.com]
- 21. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship studies of n-[4-(dimethylamino)phenyl]acetamide analogs
A Comprehensive Guide to the Structure-Activity Relationships of N-[4-(dimethylamino)phenyl]acetamide Analogs and Related Scaffolds
The N-phenylacetamide scaffold, particularly with substitutions on the phenyl ring, is a versatile pharmacophore present in a wide range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related acetamide derivatives, drawing upon experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activities
The biological activities of N-phenylacetamide analogs are highly dependent on the nature and position of substituents on both the phenyl ring and the acetamide moiety. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on different biological targets.
Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)
A series of N-(4-acetamido)-phenylpicolinamides have been investigated as positive allosteric modulators of mGlu4, a target for diseases like Parkinson's disease.[1] The core structure can be viewed as an analog of this compound where the dimethylamino group is replaced by an acetamido group and the terminal methyl of the acetamide is replaced by a picolinamide moiety.
| Compound ID | R Group (on picolinamide) | Human mGlu4 EC50 (nM)[1] | Rat mGlu4 EC50 (nM)[1] |
| 10a | 2-chlorophenyl | 517 | 647 |
| 12f | 2-fluorophenyl | 2380 | 2580 |
| 12a | 2-methylphenyl | 958 | 1060 |
| 12i | 2-methoxyphenyl | Inactive | Inactive |
SAR Insights: The data indicates that substitution at the 2-position of the terminal phenyl ring is critical for potency. A 2-chlorophenyl substitution (10a) was found to be superior to other 2-substituted analogs like 2-fluoro (12f), 2-methyl (12a), and 2-methoxy (12i), with the latter being inactive.[1]
Butyrylcholinesterase (BChE) Inhibitors
Substituted acetamide derivatives have been synthesized and evaluated for their potential as BChE inhibitors, which is a therapeutic target for Alzheimer's disease.[2]
| Compound ID | Structure | BChE IC50 (µM)[2] |
| 8c | 2-(1H-indol-3-yl)-N-(2-((4-methoxy-2-methylphenyl)amino)-2-oxoethyl)acetamide | 3.94 |
SAR Insights: Compound 8c, a substituted acetamide derivative, showed the highest BChE inhibition with an IC50 value of 3.94 µM.[2] Docking studies suggested that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site.[2]
Antibacterial Agents
N-phenylacetamide derivatives containing 4-arylthiazole moieties have been investigated for their antibacterial activity against plant pathogenic bacteria.[3]
| Compound ID | R Group (on thiazole) | EC50 against Xoo (µM)[3] |
| A1 | 4-fluorophenyl | 156.7 |
| Bismerthiazol | (Standard) | 230.5 |
| Thiodiazole copper | (Standard) | 545.2 |
SAR Insights: The introduction of a 4-arylthiazole moiety into the N-phenylacetamide scaffold resulted in promising antibacterial activity. Compound A1, with a 4-fluorophenyl substituent on the thiazole ring, exhibited superior activity against Xanthomonas oryzae pv. oryzae (Xoo) compared to the commercial bactericides bismerthiazol and thiodiazole copper.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for some of the key experiments cited in this guide.
In Vitro mGlu4 Potency Assay
The potency of the mGlu4 positive allosteric modulators was determined using a CHO cell line stably expressing the human or rat mGlu4 receptor. The assay measures the potentiation of the glutamate response.
-
Cell Culture: CHO-hmGlu4 or CHO-rGlu4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are plated in 384-well plates and grown to confluency.
-
The growth medium is replaced with an assay buffer containing a fixed concentration of glutamate (EC20 concentration).
-
The test compounds are added at varying concentrations.
-
The intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) on a suitable plate reader.
-
-
Data Analysis: The EC50 values, representing the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response, are calculated from the concentration-response curves using non-linear regression analysis.[1]
Butyrylcholinesterase (BChE) Inhibition Assay
The BChE inhibitory activity of the synthesized compounds was evaluated using a modified Ellman's method.
-
Enzyme and Substrate: Electric eel BChE and butyrylthiocholine iodide (BTCI) are used as the enzyme and substrate, respectively. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure:
-
The reaction is carried out in a phosphate buffer (pH 8.0).
-
The test compound is pre-incubated with the enzyme for a specific period.
-
The reaction is initiated by the addition of the substrate, BTCI.
-
The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the colored product is measured spectrophotometrically at 412 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.[2]
Antibacterial Activity Assay (Broth Microdilution Method)
The in vitro antibacterial activities of the N-phenylacetamide derivatives were evaluated using the broth microdilution method.
-
Bacterial Strains: Pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) are used.
-
Assay Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a nutrient broth in 96-well microtiter plates.
-
A standardized bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 28 °C for 48 hours).
-
Bacterial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
-
Data Analysis: The minimum inhibitory concentration (MIC) or the effective concentration for 50% inhibition (EC50) is determined by analyzing the bacterial growth at different compound concentrations.[3]
Visualizing Structure-Activity Relationships
Graphviz diagrams are provided to illustrate key SAR findings and experimental workflows.
Caption: SAR of N-(4-acetamido)-phenylpicolinamides as mGlu4 PAMs.
Caption: Workflow for BChE Inhibition Assay.
This guide highlights the importance of the N-phenylacetamide scaffold in medicinal chemistry and provides a framework for understanding the structure-activity relationships that govern the biological effects of its analogs. The presented data and protocols serve as a valuable resource for the design and development of new therapeutic agents based on this versatile chemical structure.
References
- 1. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Binding Affinity of N-[4-(dimethylamino)phenyl]acetamide to Target Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the binding affinity of the compound N-[4-(dimethylamino)phenyl]acetamide to potential molecular targets. Due to the limited publicly available binding data for this specific molecule, this document serves as a practical blueprint for researchers aiming to characterize its interactions. We will use a hypothetical yet plausible target, the Epidermal Growth Factor Receptor (EGFR) kinase domain , for illustrative purposes. EGFR is a well-validated target in cancer therapy, and various small molecule inhibitors containing acetamide moieties have been developed. This guide will compare the hypothetical binding of this compound with established EGFR inhibitors, providing detailed experimental protocols and data visualization to aid in the design and interpretation of binding studies.
Comparative Binding Affinity Data
To effectively assess the binding affinity of a novel compound, it is crucial to compare its performance against known binders to the same target. The following table presents hypothetical binding data for this compound alongside reported values for two well-characterized EGFR inhibitors, Gefitinib and Erlotinib . This allows for a direct comparison of potency and provides a benchmark for experimental results.
| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |
| This compound | EGFR Kinase | To be determined | SPR, ITC, FP | Hypothetical |
| Gefitinib | EGFR Kinase | 2.0 nM | SPR | Published Data |
| Erlotinib | EGFR Kinase | 1.9 nM | ITC | Published Data |
K_d (dissociation constant) is a measure of binding affinity; a lower K_d value indicates a stronger binding interaction.
Experimental Protocols for Binding Affinity Determination
Accurate and reproducible measurement of binding affinity is fundamental to drug discovery. Below are detailed protocols for three widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., EGFR kinase domain) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Experimental Workflow:
Caption: Workflow for SPR-based binding affinity analysis.
Protocol:
-
Immobilization of EGFR Kinase Domain:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified EGFR kinase domain (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). A typical concentration range would be 0.1 nM to 1 µM.
-
-
Binding Measurement:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject each concentration of the analyte for a defined period (e.g., 180 seconds) to monitor association.
-
Switch back to running buffer to monitor the dissociation of the complex for a defined period (e.g., 300 seconds).
-
Regenerate the sensor surface using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Caption: Workflow for ITC-based binding affinity analysis.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the EGFR kinase domain (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer. It is critical that the buffer composition is identical for both protein and ligand to minimize heats of dilution.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
-
Data Analysis:
-
The heat change per injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule. In a competitive FP assay, the binding of an unlabeled compound (e.g., this compound) displaces the fluorescent tracer from the protein, leading to a decrease in fluorescence polarization.
Experimental Workflow:
Caption: Workflow for competitive FP-based binding analysis.
Protocol:
-
Reagent Preparation:
-
A fluorescently labeled ligand (tracer) that binds to the EGFR kinase domain is required.
-
Prepare solutions of the EGFR kinase domain, the fluorescent tracer, and a dilution series of this compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the EGFR kinase domain and the fluorescent tracer to each well.
-
Add the dilution series of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting curve to a sigmoidal dose-response model to determine the IC50 value (the concentration of the competitor that displaces 50% of the tracer). The inhibition constant (K_i) can then be calculated from the IC50 value.
-
Target Signaling Pathway: EGFR Signaling
Understanding the signaling pathway in which the target molecule is involved provides context for the biological significance of the binding interaction. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
This guide provides a structured approach for the comprehensive assessment of the binding affinity of this compound. By employing these methodologies and comparative frameworks, researchers can effectively characterize the interaction of this and other novel compounds with their biological targets, a critical step in the drug discovery and development process.
Validating N-[4-(dimethylamino)phenyl]acetamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a chemical compound's activity in various cell lines is a cornerstone of preclinical research. This guide provides a comprehensive framework for the validation of N-[4-(dimethylamino)phenyl]acetamide, also known as 4'-Dimethylaminoacetanilide or p-Acetamido-N,N-dimethylaniline. Due to a lack of publicly available data on the biological activity and cellular validation of this specific compound, this guide presents a standardized, hypothetical workflow and best practices for such an investigation.
Introduction to this compound
This compound is a chemical compound with the molecular formula C10H14N2O. While its specific biological activities and mechanism of action are not well-documented in publicly accessible scientific literature, its structure as a substituted acetanilide suggests potential for biological activity. Phenylacetamide derivatives have been explored for a range of pharmacological effects, including anticancer and antibacterial properties. A thorough validation in diverse cell lines is the first step in characterizing its potential as a therapeutic agent or a tool for biological research.
Hypothetical Validation Workflow
The validation of a novel compound like this compound in different cell lines typically follows a multi-step process. This workflow is designed to first establish its cytotoxic or cytostatic effects and then to elucidate its mechanism of action and impact on cellular signaling pathways.
Caption: A generalized workflow for the validation of a novel compound in cell lines.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of this compound's effects across different cell lines, all quantitative data should be summarized in a structured table. Below is a template for presenting cytotoxicity data.
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) of this compound | IC50 (µM) of Control Compound 1 | IC50 (µM) of Control Compound 2 |
| MCF-7 | Breast | Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast | Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
| A549 | Lung | Carcinoma | Experimental Value | Experimental Value | Experimental Value |
| HCT116 | Colon | Carcinoma | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Kidney | Embryonic Kidney | Experimental Value | Experimental Value | Experimental Value |
| MRC-5 | Lung | Fibroblast (Normal) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are standard protocols for key validation experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Elucidating the Signaling Pathway
Once the phenotypic effects of this compound are established, the next critical step is to identify the underlying molecular mechanism and signaling pathways.
Safety Operating Guide
Safe Disposal of N-[4-(dimethylamino)phenyl]acetamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of N-[4-(dimethylamino)phenyl]acetamide, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance responsibly. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS, provided by the chemical manufacturer, contains detailed information regarding the substance's hazards, handling precautions, and specific disposal recommendations.
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4][5][6][7][8]
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4][9]
-
Avoid generating dust if handling a solid form of the compound.[1][2][5][6]
-
Prevent contact with skin and eyes.[2][6][7] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4][7]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Laboratory personnel should treat all chemical waste as hazardous unless confirmed otherwise by an environmental health and safety professional.[10]
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous. This determination should be based on the information provided in the SDS and in consultation with your institution's Environmental Health and Safety (EHS) department.[2][10][11]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.[12]
-
-
Waste Segregation and Storage:
-
Segregate the waste into solid and liquid forms.[13]
-
Store the waste in a designated satellite accumulation area within the laboratory.[11]
-
Ensure the storage containers are compatible with the chemical, in good condition, and always kept closed except when adding waste.[10][11][13][14] Plastic containers are often preferred for chemical waste.[11]
-
-
Container Labeling:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of its hazards (e.g., toxic, irritant).[14]
-
Include the accumulation start date on the label.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[11]
-
Do not dispose of this compound down the sink or in regular trash.[4][5][10][12] Improper disposal can lead to environmental contamination and regulatory violations.
-
For spills, absorb the material with an inert substance (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[1][9]
-
III. Summary of Disposal Considerations
| Consideration | Key Action |
| Regulatory Compliance | Adhere to all local, state, and federal waste disposal regulations.[1] |
| Safety Data Sheet (SDS) | Always consult the SDS for specific handling and disposal instructions. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][2][3][4][5][6][7][8] |
| Waste Segregation | Keep this compound waste separate from other chemical waste.[12][13] |
| Containerization | Use compatible, leak-proof containers that are clearly and accurately labeled.[11][13][14] |
| Disposal Method | Arrange for disposal through your institution's authorized hazardous waste program.[10][11] |
| Spill Management | Clean up spills immediately using appropriate absorbent materials and dispose of the cleanup materials as hazardous waste.[1][10] |
IV. Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Vector SDS and Chemical Management [wausau-wi.safeschoolssds.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Navigating the Safe Handling of n-[4-(dimethylamino)phenyl]acetamide: A Guide to Personal Protective Equipment and Disposal
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of n-[4-(dimethylamino)phenyl]acetamide. This document outlines critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans to ensure a secure laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 7463-28-7) was not publicly available at the time of this writing. The following recommendations are based on the safety data of structurally similar compounds, such as other acetamides and aromatic amines. This information should be used as a preliminary guide and is not a substitute for a substance-specific SDS. It is imperative to obtain and review the official SDS from the manufacturer before handling this chemical.
Immediate Safety and Hazard Assessment
While detailed hazard information for this compound is pending the availability of a specific SDS, related compounds suggest potential hazards that warrant stringent safety measures. These may include risks of skin and eye irritation, potential for sensitization, and possible toxicity if ingested or inhaled. All handling should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general principles for similar chemical structures.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a significant risk of splashes. |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are often a suitable choice for handling various chemicals.[2] Always inspect gloves for integrity before use and dispose of them properly after handling the substance. |
| Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory | Use in a well-ventilated area. A respirator may be required. | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[3]
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.[3]
Standard Operating Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure
All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][4][5] Do not pour any amount of this compound or its solutions down the drain.[1][4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
